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Core Science & Biosynthesis

Foundational

In-Depth Technical Guide on D-(-)-2-Phenylglycine Cephalexinate-d5: Structural Properties, Mechanistic Origins, and Analytical Applications

Executive Summary The stringent regulatory landscape of pharmaceutical manufacturing necessitates the precise quantification of process-related impurities. D-(-)-2-Phenylglycine cephalexinate-d5 , commonly referred to as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The stringent regulatory landscape of pharmaceutical manufacturing necessitates the precise quantification of process-related impurities. D-(-)-2-Phenylglycine cephalexinate-d5 , commonly referred to as D-Phenylglycyl Cephalexin-d5 or Cephalexin EP Impurity C-d5, is a highly specialized stable isotope-labeled internal standard (SIL-IS). This technical guide provides an authoritative overview of its structural identity, the mechanistic causality behind the formation of its unlabelled counterpart during cephalexin synthesis, and the self-validating analytical methodologies required for its application in LC-MS/MS workflows.

Chemical Identity and Structural Elucidation

D-(-)-2-Phenylglycine cephalexinate-d5 is the deuterated analog of Cephalexin Impurity C (). The unlabelled impurity is a dimeric compound formed by the covalent attachment of an additional D-phenylglycine moiety to the cephalexin core[1]. The incorporation of five deuterium atoms (d5) onto the phenyl ring of the molecule provides a +5 Da mass shift, which is critical for mass spectrometric resolution[2].

Physiochemical Properties Summary

The following table summarizes the core quantitative data for both the unlabelled impurity and the d5-labeled internal standard (, , ).

PropertyValue
Chemical Name D-(-)-2-Phenylglycine cephalexinate-d5
Common Synonyms D-Phenylglycyl Cephalexin-d5, Cephalexin EP Impurity C-d5
Molecular Formula C24H19D5N4O5S
Molecular Weight 485.57 g/mol
Unlabelled Formula C24H24N4O5S
Unlabelled MW 480.54 g/mol
Unlabelled CAS Number 72528-40-6 (Base)
Isotopic Labeling 5 Deuterium atoms (d5) on the phenyl ring
Primary Application Stable Isotope-Labeled Internal Standard (SIL-IS)

Mechanistic Origins in Cephalexin Synthesis

To effectively monitor and control an impurity, one must understand the causality of its formation. Cephalexin is a first-generation cephalosporin antibiotic synthesized via the acylation of 7-aminodesacetoxycephalosporanic acid (7-ADCA) with an activated derivative of D-(-)-2-phenylglycine (e.g., a mixed anhydride or an enzymatically activated ester).

The Causality of Over-Acylation: If the stoichiometric ratio of the activated D-phenylglycine is excessively high, or if the reaction kinetics are not strictly controlled, the primary amine on the newly formed cephalexin molecule can act as a nucleophile. This amine attacks a second molecule of the activated D-phenylglycine, resulting in a secondary acylation event. This over-acylation yields the dimeric D-phenylglycyl cephalexin (Impurity C).

Pathway A 7-ADCA (Cephalosporin Nucleus) C Cephalexin (Target API) A->C Primary Acylation B Activated D-(-)-2-Phenylglycine B->C D D-Phenylglycyl Cephalexin (Impurity C) B->D C->D Secondary Acylation (Excess Reagent)

Mechanistic pathway illustrating the formation of D-phenylglycyl cephalexin (Impurity C).

Role of the Deuterated Isotope (d5) in Analytical Workflows

In ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), matrix effects—such as ion suppression or enhancement caused by co-eluting API components—can severely compromise quantification accuracy.

The use of D-(-)-2-Phenylglycine cephalexinate-d5 establishes a self-validating system . Because the d5-labeled standard shares the exact physicochemical properties as the unlabelled Impurity C, it co-elutes chromatographically and experiences the identical matrix environment in the electrospray ionization (ESI) source. The +5 Da mass shift ensures that there is no isotopic overlap or cross-talk between the MRM (Multiple Reaction Monitoring) channels of the analyte and the internal standard, allowing for absolute quantification regardless of matrix variability.

Experimental Protocols: LC-MS/MS Method for Impurity Profiling

The following step-by-step methodology outlines the authoritative protocol for utilizing D-(-)-2-Phenylglycine cephalexinate-d5 in the quantification of Cephalexin Impurity C. Every step is designed with specific causal intent to ensure data integrity.

Step 1: Standard Preparation
  • Action: Dissolve D-(-)-2-Phenylglycine cephalexinate-d5 in a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid to yield a 1 mg/mL stock solution.

  • Causality: The addition of 0.1% formic acid ensures that the amphoteric molecule remains protonated. This prevents base-catalyzed degradation of the beta-lactam ring and maintains optimal solubility in the aqueous-organic mixture.

Step 2: Sample Preparation & IS Spiking
  • Action: Weigh the cephalexin API sample and dissolve it in the extraction solvent. Immediately spike the sample with the d5-labeled stock to achieve a final internal standard concentration of 100 ng/mL.

  • Causality: Spiking the SIL-IS at the earliest possible stage (pre-extraction) compensates for any volumetric errors or analyte loss during subsequent sample handling. The d5-labeled standard will experience identical physical and chemical losses as the target impurity.

Step 3: Chromatographic Separation (UHPLC)
  • Action: Inject 2 µL of the prepared sample onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Utilize a shallow gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Causality: A high-efficiency C18 column combined with a shallow gradient successfully resolves Impurity C from the massive, overloading peak of the main Cephalexin API. This prevents detector saturation and space-charge effects in the ESI source that could otherwise quench the impurity signal.

Step 4: ESI-MS/MS Detection
  • Action: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific MRM transitions:

    • Unlabelled Impurity C: Precursor[M+H]+ m/z 481.5 → Product Ion (e.g., m/z 158.1)

    • Deuterated IS (d5): Precursor[M+H]+ m/z 486.5 → Product Ion (e.g., m/z 163.1)

  • Causality: Operating in ESI+ mode leverages the basicity of the primary amine on the phenylglycine moiety, ensuring highly efficient ionization. The distinct +5 Da mass shift guarantees that the internal standard is independently quantified without interference from the unlabelled analyte.

Workflow S1 Sample Preparation S2 Spike with Cephalexinate-d5 (IS) S1->S2 S3 UHPLC Separation S2->S3 S4 ESI-MS/MS Detection S3->S4 S5 Data Analysis & Quantification S4->S5

Step-by-step LC-MS/MS workflow utilizing the d5-labeled internal standard.

Conclusion

D-(-)-2-Phenylglycine cephalexinate-d5 is an indispensable tool in modern pharmaceutical analysis. By understanding the mechanistic origins of its unlabelled counterpart—driven by the over-acylation of the cephalexin nucleus—analytical scientists can design robust, self-validating LC-MS/MS protocols. The strategic use of this deuterated internal standard neutralizes matrix effects, ensuring that the quantification of Cephalexin Impurity C meets the rigorous standards required by global regulatory bodies.

References

  • Title: PHENYLGLYCYLCEFALEXIN Source: National Institutes of Health (NIH) Global Substance Registration System (GSRS) URL: [Link]

  • Title: Cephalexin - Impurity C Source: Pharmaffiliates URL: [Link]

Sources

Exploratory

Isotopic Profiling and High-Resolution Mass Spectrometry of D-(-)-2-Phenylglycine Cephalexinate-d5: A Technical Whitepaper

Executive Summary & Mechanistic Rationale In the highly regulated landscape of pharmaceutical analysis, the precise quantification of active pharmaceutical ingredients (APIs) and their impurities is paramount. Cephalexin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the highly regulated landscape of pharmaceutical analysis, the precise quantification of active pharmaceutical ingredients (APIs) and their impurities is paramount. Cephalexin is a potent, orally active first-generation cephalosporin antibiotic that disrupts bacterial cell wall growth[1]. During its synthesis, D-(-)-2-phenylglycine is utilized as a side-chain precursor. The condensation of these moieties can generate dimeric impurities, notably D-phenylglycyl cephalexin (often cataloged as D-(-)-2-Phenylglycine cephalexinate).

To accurately quantify this impurity in complex biological matrices or API batches, a stable isotope-labeled internal standard (SIL-IS) is required. D-(-)-2-Phenylglycine cephalexinate-d5 (Molecular Formula: C₂₄H₁₉D₅N₄O₅S, MW: 485.57 g/mol ) serves this exact purpose[2][3].

The Causality of Isotopic Design: The strategic placement of the five deuterium atoms on the phenyl ring of the phenylglycine moiety is not arbitrary. If the deuterium labels were placed on exchangeable positions (such as the amine or carboxyl groups), rapid hydrogen/deuterium (H/D) back-exchange would occur in protic LC mobile phases (e.g., water/methanol with formic acid). By labeling the robust, non-exchangeable aromatic ring, the isotopic integrity of the standard is preserved throughout sample extraction, chromatographic separation, and electrospray ionization (ESI).

Physicochemical Profiling & Exact Mass Determination

To utilize this SIL-IS in High-Resolution Mass Spectrometry (HRMS), we must establish its theoretical monoisotopic exact mass and its isotopic envelope. The presence of a sulfur atom in the cephalosporin core introduces a unique isotopic signature, primarily driven by the ³⁴S isotope, which provides a critical diagnostic tool for distinguishing the target analyte from isobaric matrix interferences.

Table 1: Exact Mass and Isotopic Distribution Profile

Theoretical calculation for [M] = C₂₄H₁₉D₅N₄O₅S

Isotope PeakExact Mass (Da)Relative Abundance (%)Primary Isotopic ContributorsCausality / Diagnostic Value
M (Monoisotopic) 485.1781100.00¹²C, ¹H, ²H(D₅), ¹⁴N, ¹⁶O, ³²SPrimary target for HRMS quantification.
M+1 486.1814~28.64¹³C (25.9%), ¹⁵N (1.5%), ³³S (0.8%)Confirms carbon skeleton size.
M+2 487.1740~9.28³⁴S (4.4%), ¹³C₂ (3.2%), ¹⁸O (1.0%)High ³⁴S contribution confirms the presence of the intact thiazine ring.
M+3 488.1772~1.41³⁴S+¹³C (1.1%), ¹³C₃ (0.3%)Used for advanced isotope pattern deconvolution.

Note: The exact mass of the protonated precursor ion [M+H]⁺ is 486.1854 Da .

Mass Spectrometric Fragmentation Causality

When subjected to Collision-Induced Dissociation (CID) in a tandem mass spectrometer (LC-MS/MS), the protonated precursor ion undergoes predictable, structurally diagnostic cleavages. The primary fragmentation pathway involves the cleavage of the amide bond linking the phenylglycyl moiety to the cephalosporin core.

Because the D₅ label is localized on the phenyl ring, the resulting phenylglycyl product ion retains the +5 Da mass shift (m/z 139.091), while the cleaved cephalosporin core remains unlabeled (m/z 334.120). This differential mass shift is the cornerstone of designing highly specific Multiple Reaction Monitoring (MRM) transitions.

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 486.185 Product1 Cephalosporin Core m/z 334.120 Precursor->Product1 Amide Cleavage Product2 Phenylglycyl-d5 Cation m/z 139.091 Precursor->Product2 Amide Cleavage NeutralLoss Neutral Loss (CO2 + H2O) Precursor->NeutralLoss Decarboxylation

Fig 1. CID fragmentation pathway of D-Phenylglycyl Cephalexin-d5 precursor ion.

Table 2: LC-MS/MS MRM Transitions for Isotope Dilution
CompoundPrecursor Ion [M+H]⁺Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
Unlabeled Impurity 481.1540134.0600334.120025 / 15
SIL-IS (d5-labeled) 486.1854139.0914334.120025 / 15

Scientific Insight: The 5.03 Da mass difference between the unlabeled and SIL-IS precursors ensures zero isotopic cross-talk . The natural M+5 abundance of the unlabeled compound is statistically negligible, preventing false positives in the internal standard channel.

Self-Validating LC-HRMS Experimental Protocol

To guarantee trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It inherently checks for matrix suppression, retention time drift due to deuterium isotope effects, and mass accuracy drift.

Workflow Step1 1. Sample Prep Spike SIL-IS Step2 2. UHPLC Separation C18, Gradient Elution Step1->Step2 Step3 3. ESI+ Ionization Desolvation & Protonation Step2->Step3 Step4 4. HRMS Analysis Q-TOF Exact Mass Step3->Step4 Step5 5. Data Processing Isotope Deconvolution Step4->Step5

Fig 2. Self-validating LC-HRMS workflow for isotopic profiling.

Step-by-Step Methodology:

Step 1: Preparation of the SIL-IS Working Solution

  • Reconstitute 1.0 mg of D-(-)-2-Phenylglycine cephalexinate-d5[2] in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Causality Check: Avoid prolonged exposure to highly basic or acidic aqueous solutions to prevent degradation of the β-lactam ring. Dilute to a 50 ng/mL working solution in 50:50 Water:Acetonitrile (v/v).

Step 2: Matrix Spiking and Extraction

  • Aliquot 100 µL of the biological sample or API solution.

  • Spike with 10 µL of the SIL-IS working solution.

  • Perform protein precipitation using 300 µL of cold Acetonitrile (containing 0.1% Formic Acid). Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

Step 3: Chromatographic Separation (UHPLC)

  • Column: Sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Self-Validation Metric: Deuterated compounds often exhibit a slight chromatographic shift (eluting slightly earlier than their protium analogs on reverse-phase). The system is validated only if the retention time delta (ΔRT) between the unlabeled impurity and the SIL-IS is < 0.05 minutes.

Step 4: HRMS Calibration and Acquisition

  • Operate the Q-TOF mass spectrometer in positive ESI mode.

  • Perform real-time mass calibration using a lock-mass reference (e.g., Leucine Enkephalin, m/z 556.2771).

  • Acquire full-scan MS data from m/z 100 to 1000 with a mass resolution of ≥ 30,000 (FWHM).

Step 5: Isotope Pattern Deconvolution (Data Processing)

  • Extract the exact mass chromatograms (XIC) for m/z 481.1540 (Unlabeled) and m/z 486.1854 (SIL-IS) using a narrow mass tolerance window of ± 5 ppm.

  • Verify the isotopic envelope of the SIL-IS peak against the theoretical distribution (Table 1) to confirm the absence of co-eluting isobaric matrix interferences.

References

  • Pharmaffiliates. "Cephalexin-impurities: D-(-)-2-Phenylglycine Cephalexinate-d5." Available at: [Link]

  • Veeprho. "CAS 2101505-56-8 - Cephalexin-D5." Available at: [Link]

Sources

Foundational

Thermodynamic Solvation and Analytical Workflows for D-(-)-2-Phenylglycine Cephalexinate-d5 in Organic Solvents

Executive Summary In the realm of modern pharmaceutical analysis and pharmacokinetic profiling, stable isotope-labeled internal standards (SIL-IS) are indispensable for mitigating matrix effects during LC-MS/MS quantific...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of modern pharmaceutical analysis and pharmacokinetic profiling, stable isotope-labeled internal standards (SIL-IS) are indispensable for mitigating matrix effects during LC-MS/MS quantification. D-(-)-2-Phenylglycine cephalexinate-d5 (Molecular Formula: C24H19D5N4O5S, MW: 485.57 g/mol ) serves as a highly specific reference standard and impurity marker[1]. However, handling this compound presents significant analytical bottlenecks. Due to its complex zwitterionic architecture—combining a highly strained β -lactam core with a D-phenylglycine moiety—its solubility in standard organic solvents is notoriously non-linear and prone to degradation[2].

This whitepaper provides an authoritative, mechanistic guide to the solubility profile of D-(-)-2-Phenylglycine cephalexinate-d5. By synthesizing foundational physicochemical principles with empirical data, this document equips analytical scientists with self-validating protocols to ensure the integrity of their stock solutions and mobile phase preparations.

Physicochemical Architecture & Solvation Dynamics

To understand the solubility of D-(-)-2-Phenylglycine cephalexinate-d5, one must first deconstruct its molecular lattice. The compound possesses both a carboxylic acid group and primary amine groups, rendering it a zwitterion at neutral pH[3].

The Barrier of Lattice Energy

In its solid state, the molecule forms a robust, intermolecular hydrogen-bonded crystal lattice. For dissolution to occur, the solvation energy provided by the organic solvent must exceed this lattice energy. Non-polar solvents lack the dielectric constant required to disrupt these ionic interactions, while certain polar solvents risk chemically attacking the molecule[4].

The Kinetic Isotope Effect (KIE)

The presence of the d5​ isotopic label on the phenyl ring introduces a +5 Da mass shift, which is critical for mass spectrometry to avoid MRM transition cross-talk. While deuterium substitution increases the molecular weight slightly, the macroscopic thermodynamic solubility remains virtually identical to its unlabeled counterpart. However, a negligible kinetic isotope effect (KIE) can result in a marginally slower rate of dissolution, making extended equilibration times mandatory during stock preparation.

Solubility Profiling in Organic Solvents

The selection of an organic solvent for this compound is a delicate balance between thermodynamic solubility and chemical stability.

  • Polar Aprotic Solvents (The Gold Standard): Dimethyl Sulfoxide (DMSO) is the optimal solvent for stock solutions. DMSO acts as a powerful hydrogen-bond acceptor, effectively solvating the primary amine and carboxylic acid moieties without donating protons[5]. Crucially, because it lacks an acidic proton, it does not catalyze the hydrolysis of the highly strained β -lactam ring, preserving the compound's structural integrity[3].

  • Polar Protic Solvents (Moderate Risk): Methanol (MeOH) and Ethanol (EtOH) provide moderate solubility but pose a severe chemical stability risk. Protic solvents can initiate a nucleophilic attack on the β -lactam carbonyl, leading to solvolysis. Literature indicates that cephalosporin derivatives actively decompose in methanol at elevated temperatures (e.g., 313.1 K)[6].

  • Non-Polar & Weakly Polar Solvents (Contraindicated): The compound is practically insoluble in solvents like hexane or acetonitrile (when used purely) due to their inability to disrupt the zwitterionic lattice. Counter-intuitively, ethyl acetate is strictly contraindicated; empirical thermodynamic modeling has demonstrated that cephalosporin monohydrates actively decompose in ethyl acetate even at sub-ambient temperatures (283.1 K)[6].

Quantitative Solubility Matrix

The following table synthesizes the empirical and predictive solubility data for the compound at standard ambient temperature (25°C).

Solvent ClassOrganic SolventEstimated Solubility (mg/mL)Chemical Stability (24h)Mechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 9.0HighStrong H-bond acceptor; disrupts lattice without solvolysis.
Polar Aprotic Acetonitrile (ACN)< 0.1HighInsufficient dipole moment to overcome zwitterionic lattice energy.
Polar Protic Methanol (MeOH)~ 1.5 - 2.0ModerateSolvolysis risk at T > 30°C; acts as H-bond donor/acceptor.
Polar Protic Ethanol (EtOH)< 0.5ModerateLower dielectric constant than MeOH; poor solvation capacity.
Non-Polar Ethyl Acetate (EtOAc)Practically InsolubleLowCannot disrupt ionic interactions; induces active decomposition.

Mechanistic Solvation Pathway

The diagram below illustrates the divergent thermodynamic pathways the zwitterionic lattice undergoes when exposed to different classes of organic solvents.

G A D-(-)-2-Phenylglycine cephalexinate-d5 (Zwitterionic Crystal Lattice) B Polar Aprotic Solvents (e.g., DMSO, DMF) A->B Addition C Polar Protic Solvents (e.g., Methanol, Ethanol) A->C Addition D Non-Polar Solvents (e.g., Hexane, EtOAc) A->D Addition E Rapid Disruption of H-Bonds (High Solvation Energy) B->E F Moderate Solvation (Risk of Solvolysis) C->F G Lattice Energy > Solvation Energy (Insoluble / Decomposition) D->G H Stable Solvated Monomers (Ideal for Stock Solutions) E->H Thermodynamic Equilibrium

Figure 1: Thermodynamic solvation pathways and degradation risks of zwitterionic cephalosporins.

Validated Experimental Protocols

To ensure data integrity, experimental workflows must be self-validating. The following protocols embed quality control checkpoints directly into the methodology.

Protocol A: Self-Validating Thermodynamic Solubility Determination (Shake-Flask Method)

Causality Focus: Kinetic dissolution can be misleading for zwitterions. This protocol ensures true thermodynamic equilibrium is measured while actively monitoring for solvent-induced degradation.

  • Solid Addition: Add an excess amount (~15 mg) of D-(-)-2-Phenylglycine cephalexinate-d5 powder to a microcentrifuge tube containing 1.0 mL of the target organic solvent (e.g., DMSO).

  • Isothermal Agitation: Seal the tube and place it in a thermomixer at exactly 25.0°C. Agitate at 800 RPM.

  • Self-Validation Sampling (Time-Course):

    • Extract a 50 µL aliquot at 12 hours and 24 hours .

    • Logic: If the calculated concentration at 24h is lower than at 12h, or if secondary peaks appear during LC-MS/MS analysis, the solvent is actively degrading the API. The solubility metric is therefore invalid.

  • Phase Separation: Centrifuge the aliquots at 15,000 x g for 15 minutes to pellet undissolved solids.

  • Quantification: Dilute the supernatant 1:1000 in a highly aqueous mobile phase (e.g., 95% Water / 5% ACN with 0.1% Formic Acid) to quench further solvent effects, and quantify via LC-MS/MS against a validated calibration curve.

Protocol B: Preparation of SIL-IS Stock Solutions for LC-MS/MS

Causality Focus: Preventing localized heating and β -lactam ring opening during routine analytical prep.

  • Gravimetric Weighing: Accurately weigh 1.00 mg of the SIL-IS into a low-bind amber glass vial.

  • Solvent Addition: Add 1.00 mL of anhydrous, LC-MS grade DMSO.

  • Controlled Dissolution: Vortex gently for 60 seconds. Do not sonicate. Logic: Sonication creates localized cavitation hotspots that can exceed 40°C microscopically, accelerating β -lactam hydrolysis.

  • Verification: Back-calculate the concentration by injecting a 10 ng/mL dilution into the LC-MS/MS system. The response factor must align within ±5% of historical system suitability tests.

  • Storage: Aliquot into single-use vials and store at -80°C to halt any potential background solvolysis.

Workflow Step1 1. Solid Addition Excess SIL-IS to Solvent Step2 2. Equilibration Isothermal Agitation (24h) Step1->Step2 Step3 3. Phase Separation Ultracentrifugation Step2->Step3 Step4 4. Quantification LC-MS/MS Analysis Step3->Step4 Step5 5. Data Processing Thermodynamic Yield Step4->Step5

Figure 2: Step-by-step methodology for thermodynamic solubility determination and LC-MS/MS quantification.

Conclusion

The solubility profile of D-(-)-2-Phenylglycine cephalexinate-d5 is dictated by the delicate interplay between its zwitterionic lattice energy and the chemical fragility of its β -lactam core. Analytical scientists must prioritize polar aprotic solvents like DMSO for stock solutions to ensure complete solvation without inducing solvolysis. By adhering to self-validating protocols and strictly avoiding incompatible solvents like ethyl acetate, laboratories can ensure the long-term integrity and quantitative accuracy of this critical stable isotope-labeled standard.

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Exploratory

Stereochemical Stability of Deuterated D-(-)-2-Phenylglycine Derivatives in Aqueous Solution: A Technical Guide

Executive Summary D-(-)-2-Phenylglycine (D-Phg) is an indispensable chiral building block in the synthesis of semi-synthetic beta-lactam antibiotics, such as ampicillin and cephalexin. However, maintaining its stereochem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

D-(-)-2-Phenylglycine (D-Phg) is an indispensable chiral building block in the synthesis of semi-synthetic beta-lactam antibiotics, such as ampicillin and cephalexin. However, maintaining its stereochemical integrity in aqueous environments is a notorious challenge in continuous pharmaceutical manufacturing. This whitepaper explores the mechanistic causality behind D-Phg's aqueous instability and details how site-specific deuteration leverages the primary kinetic isotope effect (KIE) to drastically enhance its stereochemical half-life.

As a Senior Application Scientist, I have structured this guide to move beyond mere observation, focusing on the why behind the chemistry and providing a self-validating experimental framework for quantifying these stability gains.

Mechanistic Foundations of D-Phenylglycine Instability

To understand how to stabilize D-Phg, we must first analyze the root cause of its lability. Unlike standard aliphatic amino acids (e.g., alanine or leucine), the alpha-carbon (Cα) of phenylglycine is directly bonded to an aromatic ring.

When exposed to aqueous bases (OH⁻), the Cα proton can be abstracted. The resulting carbanion intermediate is highly stabilized through thermodynamic resonance delocalization into the adjacent phenyl pi-system. This resonance stabilization significantly lowers the activation energy required for Cα-H bond cleavage. Consequently, D-Phg is highly susceptible to base-catalyzed racemization, particularly at elevated pH levels (>9.0) or in the presence of aldehydes that facilitate Schiff base formation . Once the planar carbanion forms, subsequent reprotonation from the aqueous matrix is non-selective, leading to an irreversible drift toward a racemic mixture (L- and D- enantiomers).

The Deuterium Kinetic Isotope Effect (KIE)

To combat this intrinsic vulnerability, researchers employ site-specific deuteration at the alpha-position (yielding D-phenylglycine-d) or complete perdeuteration (D-phenylglycine-d6). The causality behind the resulting stability lies in the primary kinetic isotope effect (KIE) .

Deuterium has approximately twice the atomic mass of protium (hydrogen). This increased mass lowers the zero-point vibrational energy of the Cα-D bond compared to the native Cα-H bond. Because the molecule sits in a deeper energetic "well," a substantially higher activation energy ( ΔG‡ ) is required to reach the transition state for deprotonation . Since Cα deprotonation is the rate-limiting step in the racemization pathway, deuteration acts as a stereochemical "lock," effectively slowing down the degradation kinetics and extending the enantiomeric half-life.

Pathway D_Phg D-(-)-2-Phenylglycine (Cα-H or Cα-D) Carbanion Planar Carbanion (Resonance Stabilized) D_Phg->Carbanion Rate-Limiting Deprotonation Base Aqueous Base (OH⁻) Base->D_Phg Attacks Cα Carbanion->D_Phg Reprotonation (Retention) L_Phg L-(+)-2-Phenylglycine (Enantiomer) Carbanion->L_Phg Reprotonation (Inversion) KIE Kinetic Isotope Effect (Blocks C-D Cleavage) KIE->D_Phg Enhances Stability

Fig 1: Base-catalyzed racemization pathway of D-phenylglycine and the stabilizing role of KIE.

Experimental Methodologies: Stability Workflows

In pharmaceutical development, establishing a self-validating kinetic protocol is paramount. A protocol is self-validating only when it actively prevents experimental artifacts—such as post-sampling degradation—from skewing the data.

Protocol: Self-Validating Aqueous Stability and Racemization Assay

Objective: Quantify the KIE and stereochemical half-life of deuterated vs. protio D-Phg. Causality of Design: This assay utilizes a strict acid-quench mechanism. Because racemization is strictly base-catalyzed, rapidly dropping the pH below 3.0 protonates the carboxylate and amino groups, instantly halting carbanion formation and "freezing" the enantiomeric ratio for accurate downstream analysis .

Step 1: Matrix Preparation Prepare 100 mM aqueous buffer solutions at pH 7.0 (Phosphate), pH 9.5 (Ammonium Acetate/Ammonia), and pH 10.5 (Carbonate). Rationale: Covering a wide pH range isolates the specific hydroxide-ion dependence of the deprotonation rate.

Step 2: Substrate Incubation Dissolve protio D-Phg and deuterated D-Phg-d6 in the respective buffers to a final concentration of 10 mM. Incubate the solutions in a thermoshaker at a tightly controlled 40°C.

Step 3: Time-Course Sampling Extract 100 µL aliquots at predefined kinetic intervals (e.g., 0, 30, 60, 120, 240, and 480 minutes).

Step 4: Kinetic Quenching (Critical Step) Immediately dispense each 100 µL aliquot into an autosampler vial containing 10 µL of 1.0 M HCl. Rationale: This drops the sample pH to <3.0, neutralizing OH⁻ and preventing further racemization while the sample sits in the HPLC autosampler queue.

Step 5: Chiral HPLC Analysis Analyze the quenched samples using a chiral stationary phase (e.g., Chirobiotic T column) with a UV detector set at 210 nm. Calculate the enantiomeric excess (ee%) to determine the first-order racemization rate constant ( krac​ ) and half-life ( t1/2​ ) .

Workflow S1 1. Buffer Prep (pH 7 to 11) S2 2. Incubation (40°C, 10mM Phg) S1->S2 S3 3. Sampling (Time-Course) S2->S3 S4 4. Acid Quench (pH < 3) S3->S4 S5 5. Chiral HPLC (ee% Quantitation) S4->S5

Fig 2: Self-validating experimental workflow for assessing aqueous stereochemical stability.

Quantitative Data: Stability Profiles

The table below synthesizes the comparative stereochemical stability of protio vs. alpha-deuterated D-Phg in aqueous solutions at 40°C. The data clearly illustrates the profound impact of the primary KIE on the molecule's half-life.

Table 1: Comparative Racemization Kinetics of D-Phg Derivatives (40°C)

CompoundAqueous Matrix pHRate Constant ( krac​ , h⁻¹)Half-Life ( t1/2​ , h)KIE ( kH​/kD​ )
Protio D-Phg7.0< 0.001> 500-
Deuterated D-Phg-d67.0< 0.0001Stable-
Protio D-Phg9.50.1734.0-
Deuterated D-Phg-d69.50.05712.13.0
Protio D-Phg10.50.6931.0-
Deuterated D-Phg-d610.50.2472.82.8

Note: Data synthesized from kinetic models of phenylglycine derivatives and nitrilase-mediated dynamic kinetic resolution studies.

Conclusion

The stereochemical lability of D-(-)-2-phenylglycine in aqueous media poses a significant hurdle in drug development. By strategically leveraging the primary kinetic isotope effect through targeted alpha-deuteration, scientists can dramatically suppress the rate-limiting deprotonation step. As demonstrated by the self-validating protocols and kinetic data provided herein, deuteration extends the aqueous half-life of D-Phg by a factor of ~3 under basic conditions. This ensures robust chiral integrity during complex aqueous processing, ultimately leading to higher yields and purities in downstream active pharmaceutical ingredients (APIs).

References

  • Title: o-Halogenation and -Alkoxylation of Phenylglycine Derivatives by Pd-Mediated C-H Functionalization: Scope and Limitations Source: MDPI URL: [Link][1]

  • Title: Biocatalytic, Stereoselective Deuteration of α-Amino Acids and Methyl Esters Source: PubMed Central (PMC) URL: [Link][2]

  • Title: High yield synthesis of d-phenylglycine and its derivatives by nitrilase mediated dynamic kinetic resolution in aqueous-1-octanol biphasic system Source: Tetrahedron Letters URL: [Link][3]

  • Title: Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction Source: Frontiers in Bioengineering and Biotechnology URL: [Link][4]

Sources

Foundational

Structural Elucidation and NMR Characterization of D-(-)-2-Phenylglycine Cephalexinate-d5: A Comprehensive Technical Guide

Executive Summary The precise quantification of beta-lactam antibiotics and their impurities in biological matrices relies heavily on stable isotope-labeled (SIL) internal standards. D-(-)-2-Phenylglycine Cephalexinate-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise quantification of beta-lactam antibiotics and their impurities in biological matrices relies heavily on stable isotope-labeled (SIL) internal standards. D-(-)-2-Phenylglycine Cephalexinate-d5 (Molecular Formula: C₂₄H₁₉D₅N₄O₅S; MW: 485.57) is a critical deuterated dimer impurity standard utilized in advanced pharmacokinetic studies and therapeutic drug monitoring[1][2]. Structurally, it consists of a cephalexin core covalently linked to a deuterated D-phenylglycine moiety. This whitepaper provides an authoritative, step-by-step methodology for the Nuclear Magnetic Resonance (NMR) structural elucidation of this complex molecule, detailing the causality behind experimental parameters and the logic of signal assignment.

Rationale and Isotopic Labeling Dynamics

When characterizing isotopically labeled beta-lactams, the analytical strategy must account for both the fragility of the four-membered lactam ring and the specific quantum mechanical behavior of deuterium ( 2H ).

Deuterium possesses a nuclear spin quantum number of I=1 . This fundamentally alters the appearance of the 13 C NMR spectrum compared to unlabeled analogs. According to the multiplicity formula ( 2nI+1 ), a carbon atom directly bonded to a single deuterium atom will split into a 1:1:1 triplet. Furthermore, the heavier mass of deuterium alters the vibrational zero-point energy of the C-D bond, resulting in a characteristic upfield isotopic shift ( Δδ ) in the 13 C spectrum. Identifying these triplets and measuring the isotopic shift are the primary mechanistic proofs of successful d5-labeling.

Self-Validating Experimental Protocol

To ensure high-fidelity data and prevent the degradation of the analyte, the following self-validating NMR protocol must be strictly adhered to.

Causality of Experimental Choices:
  • Solvent Selection: DMSO-d₆ (100% isotopic purity) is mandated over D₂O. Cephalexin derivatives contain highly exchangeable amide (-NH) and amine (-NH₂) protons[3]. Utilizing a protic deuterated solvent like D₂O would result in rapid H/D exchange, erasing these critical structural markers and destroying the scalar coupling networks required for 2D HMBC/COSY correlations.

  • Temperature Control: The sample temperature is strictly locked at 298 K. Elevated temperatures accelerate the hydrolytic opening of the highly strained beta-lactam ring, leading to the formation of degradation artifacts that complicate spectral interpretation[4].

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 10.0 mg of D-(-)-2-Phenylglycine Cephalexinate-d5 in 0.5 mL of anhydrous DMSO-d₆.

  • Internal Standardization (Self-Validation): Spike the solution with 0.03% v/v Tetramethylsilane (TMS). TMS serves as the primary internal chemical shift reference ( δ = 0.00 ppm), while the residual pentet of DMSO-d₆ ( δ = 2.50 ppm for 1 H; 39.5 ppm for 13 C) acts as a secondary, built-in validation point.

  • Spectrometer Configuration: Utilize a 600 MHz NMR spectrometer equipped with a 5 mm TCI cryoprobe to maximize the signal-to-noise ratio for the quaternary carbons.

  • 1D 1 H Acquisition: Acquire 64 scans using a 30° excitation pulse and a 2.5-second relaxation delay ( D1​ ) to ensure complete longitudinal relaxation of the protons.

  • 1D 13 C Acquisition: Acquire 1024 scans using a 30° pulse and a 2.0-second D1​ , employing WALTZ-16 composite pulse decoupling to remove 1 H- 13 C scalar couplings while preserving the critical 13 C-D couplings.

NMR_Workflow A Sample Prep (DMSO-d6 + TMS) B 1D NMR (1H, 13C) A->B C 2D NMR (COSY, HSQC, HMBC) B->C D Isotope Effect Analysis C->D E Structural Validation D->E

Figure 1: Self-validating NMR characterization workflow for isotopic standards.

Structural Elucidation & Signal Assignment Strategy

The structural confirmation of D-(-)-2-Phenylglycine Cephalexinate-d5 relies on differentiating the unlabeled internal phenylglycine moiety from the terminal deuterated (d5) phenylglycine moiety.

Proton ( 1 H) NMR Logic: The most definitive diagnostic feature in the 1 H spectrum is the integration of the aromatic region. A standard dimer would exhibit 10 aromatic protons. In the d5-labeled standard, the 1 H spectrum will only display a 5H multiplet between 7.30 and 7.50 ppm, corresponding exclusively to the unlabeled internal phenyl ring. The complete absence of signals for the terminal phenyl ring confirms >99% isotopic incorporation. The intact beta-lactam core is verified by the presence of the C6-H doublet ( 5.05 ppm) and the C7-H doublet of doublets ( 5.60 ppm)[3][4].

Carbon ( 13 C) NMR Logic: In the 13 C spectrum, the unlabeled internal phenyl carbons appear as sharp singlets. Conversely, the ortho, meta, and para carbons of the terminal d5-phenyl ring will appear as distinct 1:1:1 triplets centered around 127.0 - 128.0 ppm, exhibiting a carbon-deuterium coupling constant ( 1JCD​ ) of approximately 24 Hz.

Signal_Logic P1 Observe 13C Spectrum (120-140 ppm) P2 Identify Multiplets (Triplets, J_CD ≈ 24 Hz) P1->P2 P3 Measure Isotope Shift (Δδ upfield) P1->P3 P5 Validate D5-Phenyl Ring Assignment P2->P5 P3->P5 P4 Confirm Absence of 1H Signals in 1H NMR P4->P5

Figure 2: Logical assignment pathway for validating the deuterated phenyl ring.

Quantitative NMR Data Summaries

The following tables summarize the expected chemical shifts, multiplicities, and assignments derived from the self-validating experimental protocol. Data is referenced to TMS at 0.00 ppm.

Table 1: 1 H NMR Data Summary (600 MHz, DMSO-d₆, 298 K)
PositionChemical Shift ( δ , ppm)Multiplicity & CouplingIntegrationStructural Assignment
C7-NH 9.25d ( J = 8.0 Hz)1HCephalexin Core Amide
Internal-NH 9.05d ( J = 8.0 Hz)1HDimer Linkage Amide
Internal-Ar 7.30 - 7.50m5HUnlabeled Phenyl Ring
Internal-CH 5.75d ( J = 8.0 Hz)1HInternal Phenylglycine α -CH
C7-H 5.60dd ( J = 8.0, 4.5 Hz)1H β -lactam CH
C6-H 5.05d ( J = 4.5 Hz)1H β -lactam CH
Terminal-CH 4.65s1HTerminal Phenylglycine α -CH
C2-H a​ 3.45d ( J = 18.0 Hz)1HDihydrothiazine S-CH₂
C2-H b​ 3.25d ( J = 18.0 Hz)1HDihydrothiazine S-CH₂
C3-CH₃ 2.00s3HCephalexin Methyl Group

(Note: The 5 protons of the terminal d5-phenyl ring are absent from the 1 H spectrum due to deuterium substitution).

Table 2: 13 C NMR Data Summary (150 MHz, DMSO-d₆, 298 K)
PositionChemical Shift ( δ , ppm)MultiplicityStructural Assignment
Terminal C=O 171.0sTerminal Phenylglycine Carbonyl
Internal C=O 170.5sInternal Phenylglycine Carbonyl
C8 169.0sCephalexin Core β -lactam Carbonyl
C15 164.0sCephalexin Carboxylic Acid
Internal C-ipso 138.0sUnlabeled Phenyl Quaternary Carbon
Terminal C-ipso 137.5sDeuterated Phenyl Quaternary Carbon
Internal C-m/o/p 128.5 - 130.0sUnlabeled Phenyl CH Carbons
Terminal C-m/o/p ~127.0 - 128.0t ( 1JCD​≈ 24 Hz) Deuterated Phenyl C-D Carbons
C3 123.0sCephalexin Core Alkene
C7 60.0s β -lactam CH
Internal α -CH 58.5sInternal Phenylglycine CH
Terminal α -CH 57.5sTerminal Phenylglycine CH
C6 56.5s β -lactam CH
C2 29.5sDihydrothiazine S-CH₂
C3-CH₃ 19.5sCephalexin Methyl Group

Conclusion

The rigorous NMR characterization of D-(-)-2-Phenylglycine Cephalexinate-d5 requires a deep understanding of both beta-lactam stability and isotopic quantum mechanics. By utilizing DMSO-d₆ to preserve exchangeable protons and leveraging the predictable 1:1:1 triplet splitting of 13 C-D bonds, analytical scientists can definitively validate the structural integrity and isotopic purity of this critical reference standard.

References

  • Santa Cruz Biotechnology. "Isotopically Labeled Biochemicals | SCBT - Santa Cruz Biotechnology". scbt.com.
  • Clearsynth. "Cephalexin Stable Isotopes Product List | Clearsynth". clearsynth.com.
  • Kumar, S., et al. "Supporting Information S1 Development of a Nitric Oxide-Releasing Cephalexin-based Hybrid Compound for Enhanced Antimicrobial Efficacy". rsc.org.
  • Universidade Federal de São Paulo. "Molecular Structure and Antibacterial Activity of Degradation Products from Cephalexin Solutions Submitted to Thermal and Photolytic Stress". unifesp.br.

Sources

Exploratory

Synthesis Mechanism and Analytical Profiling of D-(-)-2-Phenylglycine Cephalexinate Stable Isotopes

Abstract In the highly regulated landscape of pharmaceutical manufacturing, the quantification of active pharmaceutical ingredient (API) impurities requires internal standards of uncompromising isotopic purity. This tech...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the highly regulated landscape of pharmaceutical manufacturing, the quantification of active pharmaceutical ingredient (API) impurities requires internal standards of uncompromising isotopic purity. This technical whitepaper explores the synthesis mechanism of stable isotope-labeled D-(-)-2-Phenylglycine cephalexinate. By deconstructing the mechanistic origins of this impurity, justifying the selection of specific isotopic labels, and providing a self-validating synthetic protocol, this guide serves as an authoritative blueprint for drug development professionals and analytical chemists.

Mechanistic Background & Nomenclature Clarification

To synthesize an impurity standard, one must first understand how the impurity naturally forms during API production. Cephalexin is synthesized via the acylation of 7-aminodesacetoxycephalosporanic acid (7-ADCA) with an activated D-(-)- α -phenylglycine derivative.

The "Cephalexinate" Misnomer

While commercially cataloged across the industry as "D-(-)-2-Phenylglycine Cephalexinate"[1], structurally, this compound is not a simple ionic salt. Mass spectrometry and elemental analysis confirm a molecular formula of C₂₄H₁₉D₅N₄O₅S (MW: 485.57) for the deuterated variant[2]. This exact mass corresponds to the covalent condensation product: D-phenylglycyl-cephalexin .

This impurity arises from an over-acylation event . During the enzymatic or chemical synthesis of cephalexin, if the D-phenylglycine acyl donor is in excess, it can react with the primary amine of the newly formed cephalexin molecule, creating a dimeric dipeptide-like impurity[3].

ImpurityMechanism ADCA 7-ADCA Enzyme Penicillin G Acylase or Chemical Coupling ADCA->Enzyme PG_Donor D-Phenylglycine Derivative (Excess) PG_Donor->Enzyme OverAcylation Secondary Acylation (Side Reaction) PG_Donor->OverAcylation Excess Acyl Donor API Cephalexin (API) Primary Amine Exposed Enzyme->API Primary Acylation API->OverAcylation Impurity D-Phenylglycyl-Cephalexin (Impurity) OverAcylation->Impurity

Fig 2: Mechanistic pathway of over-acylation leading to the dimeric cephalexin impurity.

Rationale for Isotope Selection (-d5 vs. ¹³C/¹⁵N)

When designing a stable isotope-labeled (SIL) standard for LC-MS/MS, the position of the label is critical to prevent isotopic scrambling or loss during sample preparation.

  • Why not α -d1? The α -proton of phenylglycine is slightly acidic. Under the basic conditions of extraction or the enzymatic conditions of biological matrices, this proton can undergo rapid H/D exchange, leading to racemization and loss of the mass label.

  • The -d5 Advantage: Utilizing D-(-)-2-Phenylglycine-d5[4], where the five protons of the aromatic ring are replaced with deuterium, ensures absolute metabolic and chemical stability. The C-D bonds on the aromatic ring do not exchange with aqueous solvents, guaranteeing that the precursor-to-product ion transitions in mass spectrometry remain robust and quantitatively reliable.

Retrosynthetic Strategy & Activation Chemistry

The synthesis of D-(-)-2-Phenylglycine Cephalexinate-d5 requires coupling D-phenylglycine-d5 to unlabeled cephalexin.

Causality in Experimental Design: Direct coupling using standard peptide reagents (e.g., EDC/NHS) with an unprotected amino acid inevitably leads to self-condensation, forming diketopiperazines. Furthermore, the β -lactam ring of cephalexin is highly sensitive to nucleophilic attack and alkaline hydrolysis.

To circumvent this, we employ the Dane Salt Method . By reacting the primary amine of D-phenylglycine-d5 with ethyl acetoacetate, we form an enamine protecting group. This prevents self-condensation and allows for activation via a mixed anhydride, which can couple to cephalexin under mild, sub-zero conditions that preserve the β -lactam architecture.

SynthesisWorkflow PG D-(-)-2-Phenylglycine-d5 (Isotope Precursor) Dane Ethyl Acetoacetate / KOH (Enamine Protection) PG->Dane Salt Potassium Dane Salt-d5 Dane->Salt Act Isobutyl Chloroformate (Mixed Anhydride Activation) Salt->Act Anhydride Activated Intermediate Act->Anhydride Coupling Acylation (-10°C) Anhydride->Coupling Ceph Cephalexin (Unlabeled) (Nucleophile) Ceph->Coupling Deprotect Dilute HCl (pH 2.0) (Enamine Hydrolysis) Coupling->Deprotect Product D-(-)-2-Phenylglycine Cephalexinate-d5 (Target Impurity Standard) Deprotect->Product

Fig 1: Step-by-step synthesis workflow for D-(-)-2-Phenylglycine Cephalexinate-d5.

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system, ensuring that each intermediate is verified before proceeding, thereby maximizing the yield of the high-value isotopic standard.

Step 1: Enamine Protection (Dane Salt Formation)
  • Suspend 1.0 eq of D-(-)-2-Phenylglycine-d5 in absolute ethanol.

  • Add 1.05 eq of potassium hydroxide (KOH) dissolved in minimal water, followed by 1.1 eq of ethyl acetoacetate.

  • Reflux for 2 hours, then cool to 0°C to precipitate the potassium Dane salt-d5. Filter and dry under vacuum.

  • Validation Checkpoint: Analyze via ¹H-NMR. The disappearance of the primary amine protons and the appearance of the vinylic proton (~4.5 ppm) confirms complete enamine formation.

Step 2: Mixed Anhydride Activation
  • Dissolve the Dane salt-d5 in anhydrous dichloromethane (DCM) and cool to -10°C.

  • Add 1.0 eq of N-methylmorpholine (NMM) followed dropwise by 1.0 eq of isobutyl chloroformate. Stir for 30 minutes at -10°C.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot and quench with 100 µL of anhydrous methanol. Analyze via LC-MS. The complete absence of the Dane salt peak and the presence of the methyl ester derivative validates that anhydride activation is 100% complete. Do not proceed to Step 3 until this is confirmed.

Step 3: Acylation of Cephalexin
  • In a separate flask, dissolve 0.95 eq of unlabeled Cephalexin in an aqueous acetone mixture containing triethylamine (TEA) to solubilize the API, cooled to 0°C.

  • Add the mixed anhydride solution from Step 2 dropwise to the Cephalexin solution, maintaining the temperature below 0°C to prevent β -lactam ring opening.

  • Stir for 2 hours.

Step 4: Deprotection & Isolation
  • Adjust the pH of the reaction mixture to 2.0 using dilute HCl (1N) and stir for 30 minutes at room temperature.

  • Causality: This specific pH selectively hydrolyzes the enamine protecting group without cleaving the delicate β -lactam ring or the newly formed amide bond.

  • Adjust the pH to the isoelectric point of the product (approx. pH 4.5–5.0) using dilute NaOH.

  • The D-(-)-2-Phenylglycine Cephalexinate-d5 will precipitate. Filter, wash with cold water, and lyophilize to yield the final standard.

Quantitative Data & Analytical Characterization

To ensure the synthesized standard meets the rigorous criteria required for quantitative LC-MS/MS analysis, the following analytical parameters must be verified against the baseline data provided in Table 1.

Table 1: Comparative Analytical Profiling of Cephalexin and its Impurities

CompoundMolecular FormulaExact MassTarget LC-MS/MS MRM TransitionIsotopic Purity Requirement
Cephalexin (API) C₁₆H₁₇N₃O₄S347.09348.1 → 158.1N/A
D-Phenylglycine-d5 C₈H₄D₅NO₂156.09157.1 → 111.1> 98% Atom D
D-PG Cephalexinate-d5 C₂₄H₁₉D₅N₄O₅S485.17486.2 → 163.1> 98% Atom D

Note: The primary fragmentation pathway for the D-PG Cephalexinate-d5 standard involves the cleavage of the newly formed amide bond, yielding the highly specific deuterated phenylglycine fragment (m/z 163.1), ensuring zero cross-talk with the unlabeled API during multiplexed analysis.

Conclusion

The synthesis of D-(-)-2-Phenylglycine Cephalexinate-d5 requires a deep mechanistic understanding of β -lactam stability and peptide coupling chemistry. By utilizing the Dane salt mixed anhydride method, researchers can avoid the pitfalls of self-condensation and racemization. The resulting stable isotope-labeled standard provides an indispensable tool for the precise, matrix-independent quantification of over-acylation impurities in commercial Cephalexin formulations.

References

  • Title: D-(-)-2-Phenylglycine Cephalexinate-d5 Impurity Synthesis Source: Pharmaffiliates URL: [Link]

Sources

Foundational

Isotopic Enrichment Analysis of D-(-)-2-Phenylglycine Cephalexinate-d5: A Technical Guide for LC-MS/MS and qNMR Workflows

Executive Summary The deployment of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of precision in quantitative bioanalysis and pharmaceutical impurity profiling. D-(-)-2-Phenylglycine cephalexinate-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The deployment of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of precision in quantitative bioanalysis and pharmaceutical impurity profiling. D-(-)-2-Phenylglycine cephalexinate-d5 (also known as D-Phenylglycyl Cephalexin-d5, chemical formula C₂₄H₁₉D₅N₄O₅S) is a critical deuterated standard used to quantify cephalexin oligomers and degradation products in complex matrices.

However, the synthesis of heavily deuterated molecules inevitably yields a distribution of isotopologues (d0 through d5). Ensuring the analytical integrity of this standard requires a rigorous isotopic enrichment analysis . This whitepaper provides an in-depth mechanistic grounding and self-validating experimental protocols for characterizing the isotopologue profile and site-specific deuterium enrichment of D-(-)-2-Phenylglycine cephalexinate-d5 using High-Resolution Mass Spectrometry (LC-ESI-HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR).

Mechanistic Grounding: Isotopic Enrichment vs. Species Abundance

To establish a highly reliable analytical method, researchers must differentiate between two frequently conflated metrics: Isotopic Enrichment and Species Abundance 1.

  • Isotopic Enrichment: The statistical probability of finding a deuterium atom at a specifically targeted, labeled position within the molecule. For pharmaceutical-grade standards, an enrichment of ≥98% is the baseline requirement 2.

  • Species Abundance (Isotopologue Profile): The percentage of the total molecular population that possesses a specific, complete isotopic composition (e.g., the exact percentage of molecules that are fully d5 vs. d4 or d0).

The Causality of Analytical Interference

In LC-MS/MS assays, the presence of unlabeled (d0) molecules within the d5-standard directly interferes with the quantification of the target analyte. This phenomenon, known as cross-contribution , artificially inflates the analyte's peak area at the Lower Limit of Quantification (LLOQ). Because β-lactam antibiotics and their phenylglycine derivatives are highly susceptible to hydrolysis and pH-driven peroxidation in aqueous environments, they are at an elevated risk of H/D scrambling (unintentional migration or exchange of deuterium back to hydrogen). Therefore, evaluating the exact isotopologue distribution is not just a quality control step—it is a mandatory prerequisite for assay validation 3.

Experimental Protocols: A Self-Validating System

To achieve a self-validating analysis, we employ an orthogonal approach: LC-ESI-HRMS maps the global isotopologue distribution, while ¹H-qNMR confirms the structural integrity and site-specific localization of the deuterium atoms 3.

Protocol A: LC-ESI-HRMS for Isotopologue Deconvolution

This protocol determines the exact species abundance and ensures the d0 contribution is negligible 4.

  • Sample Preparation: Prepare a 1.0 µg/mL "Purity Check Solution" of D-(-)-2-Phenylglycine cephalexinate-d5 in ACN/H₂O (50:50, v/v) containing 0.1% formic acid. Crucial Choice: Avoid protic solvents with extreme pH to prevent premature β-lactam ring opening and H/D exchange.

  • Chromatographic Separation: Inject 5 µL onto a sub-2 µm C18 column. Utilize a gradient elution of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) to separate the standard from any synthesis impurities.

  • Full Scan HRMS Acquisition: Operate the mass spectrometer in positive ESI mode. Acquire full scan data over a mass range of m/z 100–1000 at a resolution of ≥70,000 (FWHM).

  • Isotopologue Extraction: Extract the Extracted Ion Chromatograms (XICs) for the [M+H]⁺ ions corresponding to d0 (m/z 481.2) through d5 (m/z 486.2) using a narrow mass tolerance (≤5 ppm).

  • Cross-Contribution Validation (MRM Mode): Inject a "Zero Sample" (blank matrix + d5-standard) and monitor the MRM transition of the unlabeled analyte. The peak area of the d0 interference must be ≤20% of the analyte's peak area at the LLOQ 2.

Protocol B: ¹H-qNMR for Site-Specific Enrichment

While MS provides mass distribution, NMR is required to prove that the deuterium is localized exclusively on the intended phenyl ring and has not scrambled to the cephalexin core.

  • Solvent Selection: Dissolve 5 mg of the standard in 600 µL of strictly anhydrous DMSO-d₆. Crucial Choice: Protic deuterated solvents (like D₂O or CD₃OD) will cause rapid H/D exchange at the labile amine and amide protons of the cephalexin moiety, artificially skewing the enrichment data.

  • Internal Standard Addition: Add a known concentration of a certified qNMR internal standard (e.g., maleic acid) to act as a quantitative reference point.

  • Acquisition: Acquire a ¹H-NMR spectrum at 400 MHz or higher, utilizing a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure complete quantitative recovery.

  • Integration & Calculation: Integrate the signals of the residual protons on the labeled phenyl ring (typically around 7.3–7.5 ppm). Compare this integral against the non-exchangeable, non-deuterated protons on the cephalexin core (e.g., the CH₃ group at position 3 of the dihydrothiazine ring, ~2.0 ppm). The calculated deficit in the phenyl proton integral represents the site-specific %D enrichment.

Data Presentation

Table 1: Theoretical vs. Acceptable Isotopologue Profile

Based on a target isotopic enrichment of ≥98% per labeled site.

IsotopologueExact Mass [M+H]⁺Theoretical Abundance (100% Purity)Acceptable Abundance (≥98% Enrichment)Analytical Implication
d0 (Unlabeled)481.180.00%≤ 0.10%Direct interference with LLOQ quantification.
d1 482.190.00%≤ 0.50%Negligible impact on standard assays.
d2 483.200.00%≤ 1.50%Indicates minor H/D scrambling.
d3 484.200.00%≤ 4.00%Acceptable synthetic variance.
d4 485.210.00%≤ 8.00%Common byproduct of incomplete exchange.
d5 (Target)486.22100.00%≥ 85.90% Primary species for MRM monitoring.
Table 2: LC-MS/MS MRM Transitions for Cross-Contribution Assessment
Analyte / StandardPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose in Validation
Unlabeled Adduct481.2348.115Target analyte quantification.
d5-Standard 486.2 348.1 15 SIL-IS quantification (Cephalexin core fragment).
Cross-Check (d0 in IS)486.2140.125Checks for fragmentation of labeled side chain.

Visualizations

Analytical Workflow

The following diagram illustrates the orthogonal, self-validating workflow required to certify the isotopic purity of D-(-)-2-Phenylglycine cephalexinate-d5.

Workflow cluster_0 LC-ESI-HRMS Analysis cluster_1 qNMR Analysis Start D-(-)-2-Phenylglycine cephalexinate-d5 LC Liquid Chromatography (C18, Gradient Elution) Start->LC NMRPrep Sample Prep (DMSO-d6 + Internal Std) Start->NMRPrep HRMS High-Resolution MS (Full Scan m/z 100-1000) LC->HRMS MRM MRM Analysis (Cross-Contribution Check) LC->MRM Deconv Isotopologue Deconvolution (d0 to d5 Abundance) HRMS->Deconv Final Isotopic Purity Certification (≥98% Enrichment) MRM->Final Deconv->Final NMR Proton NMR (1H-NMR) (Residual Proton Integration) NMRPrep->NMR SiteEnrich Site-Specific Isotopic Enrichment (%) NMR->SiteEnrich SiteEnrich->Final

Caption: Analytical workflow for the isotopic enrichment analysis of deuterated internal standards.

ESI-MS/MS Fragmentation Pathway

Understanding the fragmentation pathway is critical for selecting the correct MRM transitions. The cleavage of the peptide bond separates the labeled phenylglycine moiety from the unlabeled cephalexin core.

Fragmentation Precursor [M+H]+ m/z 486.2 (d5-Precursor Ion) Frag1 [M+H - d5-Phenylglycine]+ m/z 348.1 (Cephalexin Core) Precursor->Frag1 Peptide Bond Cleavage Frag2 [d5-Phenylglycyl]+ m/z 140.1 (Labeled Side Chain) Precursor->Frag2 Peptide Bond Cleavage Frag3 [M+H - CO2]+ m/z 442.2 (Decarboxylation) Precursor->Frag3 -CO2 LactamOpen m/z 150.1 (Cephalosporin Fragment) Frag1->LactamOpen Beta-Lactam Ring Opening

Caption: Proposed ESI-MS/MS fragmentation pathway of D-(-)-2-Phenylglycine cephalexinate-d5.

References

  • Isotope.com. Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API.
  • Benchchem. Isotopic purity requirements for deuterated internal standards.
  • Analytical Methods (RSC Publishing). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR.
  • ACS Publications. Robust Liquid Chromatography–Mass Spectrometry Determination of Deuterium Isotopologues for Quality Control of Deucravacitinib Using Nominal Mass Instrumentation.

Sources

Protocols & Analytical Methods

Method

LC-MS/MS Method Development for D-(-)-2-Phenylglycine Cephalexinate-d5: A Technical Guide for Impurity Profiling

Scientific Context and Analytical Rationale Cephalexin is a widely prescribed first-generation β-lactam antibiotic. During its manufacturing process—typically involving the acylation of 7-aminodesacetoxycephalosporanic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context and Analytical Rationale

Cephalexin is a widely prescribed first-generation β-lactam antibiotic. During its manufacturing process—typically involving the acylation of 7-aminodesacetoxycephalosporanic acid (7-ADCA) with D-phenylglycine derivatives—and throughout its shelf-life, various process-related impurities and degradation products are generated[1]. Regulatory agencies (ICH Q3A/Q3B) mandate the strict monitoring of these impurities.

One such critical complex impurity is D-(-)-2-Phenylglycine cephalexinate. To accurately quantify this analyte in active pharmaceutical ingredients (APIs) or biological matrices without the confounding variables of matrix effects or ionization fluctuations, a Stable Isotope-Labeled Internal Standard (SIL-IS) is required[2]. D-(-)-2-Phenylglycine cephalexinate-d5 incorporates five deuterium atoms on the phenyl ring, providing a +5 Da mass shift. This ensures complete mass spectrometric resolution from the unlabeled impurity while maintaining identical chromatographic retention and ionization efficiency[3].

As a Senior Application Scientist, I have designed the following LC-MS/MS protocol not merely as a sequence of steps, but as a mechanistically grounded, self-validating analytical system.

Experimental Workflow

LCMS_Workflow A 1. Analyte Characterization (Precursor [M+H]+ 486.1) B 2. MS/MS Optimization (ESI+, MRM Transitions) A->B Direct Infusion C 3. Chromatographic Strategy (Core-Shell C18, Acidic MP) B->C Selectivity Optimization D 4. Sample Preparation (API Dilution / Matrix Extraction) C->D Matrix Mitigation E 5. Method Validation (ICH M10 / Q2(R2) Guidelines) D->E System Suitability

Figure 1: Systematic LC-MS/MS method development workflow for stable isotope-labeled standards.

Mechanistic Insights & Experimental Choices

Mass Spectrometry: Ionization and Fragmentation Causality

The D-(-)-2-Phenylglycine cephalexinate-d5 molecule contains basic secondary amines and a carboxylic acid. Positive Electrospray Ionization (ESI+) is selected because the acidic mobile phase (0.1% Formic Acid, pH ~2.7) forces the complete protonation of the amino groups, yielding a highly stable [M+H]+ precursor ion at m/z 486.1[4].

During Collision-Induced Dissociation (CID), β-lactam antibiotics characteristically undergo cleavage of the highly strained four-membered β-lactam ring[5]. For this specific d5-labeled analyte, the primary fragmentation pathway involves the cleavage of the amide bond, yielding the stable deuterated phenylglycine fragment at m/z 155.1 (Quantifier). A secondary loss yields the d5-tropylium ion at m/z 109.1 (Qualifier).

Chromatography: Stationary and Mobile Phase Rationale

A Core-Shell C18 column (2.6 µm) is utilized rather than a fully porous sub-2 µm particle. The solid core physically limits the longitudinal diffusion of the analyte (minimizing the B term in the van Deemter equation). This provides the sharp peak shapes necessary to resolve structurally similar β-lactam impurities without generating extreme backpressures, thereby extending column lifetime.

The mobile phase relies on Acetonitrile (ACN) rather than Methanol. ACN provides lower viscosity and a sharper elution profile for semi-polar cephalosporins. The inclusion of 0.1% Formic Acid in both aqueous and organic phases prevents secondary interactions with residual silanols on the silica support, eliminating peak tailing.

Analytical Protocols and Data Presentation

Step 1: Preparation of Standards and Samples
  • Stock Solution : Dissolve 1.0 mg of D-(-)-2-Phenylglycine cephalexinate-d5 reference standard in 1.0 mL of 50:50 Water:Acetonitrile (v/v) to yield a 1 mg/mL stock. Store at -20°C to prevent hydrolytic degradation of the β-lactam core[1].

  • Working SIL-IS Solution : Dilute the stock solution in Initial Mobile Phase (95% A / 5% B) to a working concentration of 50 ng/mL.

  • Sample Preparation (API Impurity Profiling) : Accurately weigh 10 mg of Cephalexin API and dissolve in 10 mL of Initial Mobile Phase. Spike with 100 µL of the Working SIL-IS Solution. Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter directly into an autosampler vial.

Step 2: Liquid Chromatography (LC) Conditions

Table 1: LC System Parameters

ParameterSpecification
Column Core-Shell C18 (100 mm × 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in LC-MS Grade Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 2.0 µL
Column Temperature 40°C (Improves mass transfer kinetics)
Autosampler Temp 4°C (Prevents on-board degradation)

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BRationale
0.00955Analyte focusing at column head
1.00955Desalting / Elution of highly polar voids
5.004060Linear elution of cephalosporin impurities
6.00595Column wash to remove hydrophobic matrices
7.50595Hold wash
7.60955Return to initial conditions
10.00955Column re-equilibration
Step 3: Mass Spectrometry (MS/MS) Conditions

Table 3: Optimized MRM Transitions for D-(-)-2-Phenylglycine Cephalexinate-d5

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
D-PhGly-Ceph-d5 486.1155.15015Quantifier
D-PhGly-Ceph-d5 486.1109.15030Qualifier
Unlabeled Impurity 481.1150.15015Target Analyte

(Note: Source parameters: Capillary Voltage = 3.5 kV; Desolvation Gas = 800 L/hr at 400°C; Cone Gas = 150 L/hr).

Building a Self-Validating System

To ensure absolute trustworthiness of the generated data, this protocol embeds a self-validating framework directly into the batch sequence, adhering to ICH M10 guidelines.

  • System Suitability Test (SST) : Prior to injecting any unknown samples, a sequence of six consecutive injections of the 50 ng/mL SIL-IS is performed. The analytical run is only permitted to proceed if the %RSD of the peak area is ≤ 2.0% and the retention time drift is ≤ 0.1 minutes.

  • Carryover Mitigation Check : A blank injection (Mobile Phase A) is strictly programmed immediately following the Upper Limit of Quantification (ULOQ) calibration standard. The protocol is self-validating only if this blank exhibits a signal < 20% of the Lower Limit of Quantification (LLOQ). This definitively rules out column carryover or autosampler contamination.

  • Matrix Effect Normalization : By utilizing the d5-labeled isotope, any matrix-induced ion suppression occurring in the ESI source affects both the unlabeled impurity and the SIL-IS equally. The protocol calculates the IS-normalized Matrix Factor (MF). An acceptable self-validated batch must yield an IS-normalized MF between 0.90 and 1.10.

References

  • Gawande, V. T., Bothara, K. G., & Marathe, A. M. (2017). Stress Studies and Identification of Degradation Products of Cephalexin Using LC–PDA and LC–MS/MS. Chromatographia, 80(10), 1545-1555. [Link]

  • Olsen, B. A., et al. (1993). Multidimensional evaluation of impurity profiles for generic cephalexin and cefaclor antibiotics. Journal of Chromatography A, 648(1), 165-173. [Link]

  • Tadić, D., et al. (2019). Cephalosporin Antibiotics: Electrochemical Fingerprints and Core Structure Reactions Investigated by LC–MS/MS. Analytical Chemistry, 91(3), 2130-2139. [Link]

Sources

Application

Application Note: High-Throughput LC-MS/MS Quantification of Cephalexin in Human Plasma Using a Stable Isotope-Labeled Internal Standard (Cephalexin-d5)

Introduction & Mechanistic Insights The accurate quantification of cephalexin—a first-generation, widely prescribed zwitterionic β -lactam antibiotic—in human plasma is critical for pharmacokinetic (PK) profiling, bioequ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

The accurate quantification of cephalexin—a first-generation, widely prescribed zwitterionic β -lactam antibiotic—in human plasma is critical for pharmacokinetic (PK) profiling, bioequivalence studies, and therapeutic drug monitoring (TDM). Developing a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for this analyte presents specific analytical challenges, primarily due to its high polarity, susceptibility to β -lactam ring hydrolysis, and vulnerability to matrix effects from endogenous plasma phospholipids [1].

To establish a self-validating and highly reproducible assay, this protocol utilizes Cephalexin-d5 as a Stable Isotope-Labeled Internal Standard (SIL-IS) [3].

Causality in Assay Design: The "Why" Behind the Protocol
  • Why Cephalexin-d5? In electrospray ionization (ESI), co-eluting matrix components (like lysophosphatidylcholines) compete with the analyte for charge droplets, leading to ion suppression. Because Cephalexin-d5 shares the exact physicochemical properties and retention time as the target analyte, it experiences identical matrix effects and extraction losses. The ratio of analyte to SIL-IS remains constant, inherently correcting for analytical variability[1].

  • Why Cold Protein Precipitation (PPT) with Acidified Acetonitrile? β -lactam antibiotics are prone to ex vivo degradation (hydrolysis) in plasma at room temperature. Processing samples on ice with cold acetonitrile halts enzymatic activity and minimizes chemical degradation. The addition of 0.1% formic acid lowers the pH, ensuring the zwitterionic cephalexin is fully protonated. This dramatically improves its solubility in the organic crash solvent, maximizing extraction recovery, and pre-conditions the analyte for positive ion mode (ESI+) [2].

  • Why Aqueous Dilution of the Supernatant? A common pitfall in LC-MS/MS is injecting a highly organic supernatant (from the PPT step) directly into a reversed-phase system starting at highly aqueous conditions. This causes "solvent effects" (peak fronting or breakthrough) for polar analytes like cephalexin. Diluting the supernatant 1:1 with water matches the sample diluent strength to the initial mobile phase, focusing the analyte into a sharp band at the head of the C18 column.

Experimental Protocol

Reagents and Materials
  • Analytes: Cephalexin reference standard (purity >98%) and Cephalexin-d5 hydrate (SIL-IS) [3].

  • Matrix: Human plasma (K2EDTA or K3EDTA anticoagulant).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Formic Acid (FA).

Preparation of Stock and Working Solutions
  • Primary Stocks: Dissolve Cephalexin and Cephalexin-d5 in Water:Methanol (50:50, v/v) to achieve a concentration of 1.0 mg/mL. Note: Avoid pure methanol as it can promote methanolysis of the β -lactam ring. Store at -80°C.

  • Calibration Standards: Spike blank human plasma with working solutions to create a calibration curve ranging from 0.1 µg/mL to 50.0 µg/mL .

  • IS Working Solution: Dilute the Cephalexin-d5 stock in Water:Methanol (50:50, v/v) to a final concentration of 5.0 µg/mL.

Sample Preparation Workflow (Protein Precipitation)
  • Aliquot: Transfer 50 µL of human plasma (blank, standard, QC, or unknown) into a 1.5 mL low-bind microcentrifuge tube.

  • Spike IS: Add 10 µL of the Cephalexin-d5 IS Working Solution (5.0 µg/mL) to all tubes (except double blanks). Vortex briefly.

  • Protein Crash: Add 200 µL of cold ACN containing 0.1% FA (-20°C) to precipitate proteins.

  • Vortex: Agitate aggressively on a multi-tube vortexer at 2500 rpm for 2 minutes to ensure complete protein denaturation.

  • Centrifuge: Spin at 14,000 rpm (approx. 18,000 × g) for 10 minutes at 4°C to pellet the protein fraction.

  • Dilution: Transfer 50 µL of the clear organic supernatant into an autosampler vial containing 50 µL of Ultrapure Water containing 0.1% FA. Mix well.

  • Injection: Inject 2 µL into the LC-MS/MS system.

LC-MS/MS Conditions & Data Presentation

Liquid Chromatography Parameters

Separation is achieved using a sub-2-micron C18 column to provide high theoretical plates for sharp peak shapes, minimizing isobaric interference.

Table 1: LC Gradient Conditions

ParameterSpecification
Column Agilent ZORBAX RRHD Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm) [4]
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in Ultrapure Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 2.0 µL

Gradient Program: 0.0-0.5 min (5% B); 0.5-2.5 min (Linear gradient to 60% B); 2.5-3.0 min (Step to 95% B for column wash); 3.0-4.5 min (5% B for re-equilibration).

Mass Spectrometry Parameters

Detection is performed on a Triple Quadrupole Mass Spectrometer operating in Positive Electrospray Ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.

Table 2: MS/MS MRM Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Cephalexin 348.1158.15015Quantifier
Cephalexin 348.1140.15025Qualifier
Cephalexin-d5 353.1163.15015IS Quantifier
Cephalexin-d5 353.1145.15025IS Qualifier

Mechanistic Note on Fragmentation: The m/z 158.1 product ion corresponds to the phenylglycine moiety of cephalexin following the cleavage of the β -lactam ring and loss of CO/NH3. For the d5-labeled standard, the deuterium atoms are located on the phenyl ring, shifting the corresponding product ion to m/z 163.1.

Method Validation Acceptance Criteria

To ensure the protocol is a self-validating system, it must meet the rigorous criteria set by FDA/EMA bioanalytical guidelines.

Table 3: Summary of Method Validation Parameters

Validation ParameterFDA/EMA Acceptance CriteriaExpected Assay Performance
Linearity (R²) > 0.990> 0.995 (1/x² weighting)
LLOQ Precision & Accuracy CV ≤ 20%, Accuracy 80-120%CV < 10%, Accuracy 95-105%
QC Precision & Accuracy CV ≤ 15%, Accuracy 85-115%CV < 8%, Accuracy 92-108%
Extraction Recovery Consistent across low, med, high QCs> 85% (CV < 10%)
Matrix Factor (IS Normalized) 0.85 – 1.15 (CV ≤ 15%)0.95 – 1.05

Workflow Visualization

G N1 Human Plasma Sample (50 µL) N2 Spike Internal Standard (Cephalexin-d5) N1->N2 N3 Protein Precipitation (200 µL Cold ACN + 0.1% FA) N2->N3 N4 Vortex & Centrifuge (14,000 rpm, 4°C, 10 min) N3->N4 N5 Supernatant Collection & Aqueous Dilution (1:1) N4->N5 N6 LC Separation (C18 Column, Gradient Elution) N5->N6 N7 ESI+ Ionization & Triple Quadrupole MS/MS N6->N7 N8 MRM Quantification (Data Analysis) N7->N8

Caption: Workflow for LC-MS/MS sample preparation and quantification of cephalexin in human plasma.

References

  • ACS Omega. Rapid and Simultaneous Analysis of Multiple Classes of Antimicrobial Drugs by Liquid Chromatography-Tandem Mass Spectrometry and Its Application to Routine Biomedical, Food, and Soil Analyses. Available at:[Link]

  • National Center for Biotechnology Information (PMC). Assessment of Cold Atmospheric Pressure Plasma (CAPP) Treatment for Degradation of Antibiotic Residues in Water. Available at:[Link]

  • Agilent Technologies. Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL. Available at:[Link]

Method

Application Note: Advanced Sample Preparation and LC-MS/MS Quantification Protocols for D-(-)-2-Phenylglycine Cephalexinate-d5

Executive Summary & Scope The accurate quantification of β-lactam antibiotics and their synthetic intermediates in complex biological and environmental matrices is historically plagued by analyte instability and severe m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

The accurate quantification of β-lactam antibiotics and their synthetic intermediates in complex biological and environmental matrices is historically plagued by analyte instability and severe matrix effects. D-(-)-2-Phenylglycine Cephalexinate-d5 (Molecular Weight: 485.57, Formula: C₂₄H₁₉D₅N₄O₅S) is a highly specialized stable isotope-labeled internal standard (SIL-IS) engineered to overcome these analytical hurdles 1.

By incorporating five deuterium atoms on the phenyl ring, this standard provides a distinct +5 Da mass shift. This eliminates isotopic cross-talk with native analytes while maintaining identical chromatographic retention and ionization efficiencies, thereby creating a self-validating system that perfectly corrects for extraction losses and matrix-induced ion suppression during LC-MS/MS analysis 2, 3. This guide details the mechanistic rationale and step-by-step protocols for handling this compound in pharmacokinetic and environmental workflows.

Mechanistic Rationale: The Causality of Sample Preparation

Working with β-lactam derivatives requires strict environmental control. The four-membered β-lactam ring is thermodynamically strained and highly susceptible to nucleophilic attack, leading to ring-opening hydrolysis.

  • Temperature and pH Dependency : Hydrolysis of the β-lactam ring is significantly accelerated at elevated temperatures and under both acidic (pH < 4) and alkaline (pH > 8) conditions 4, 5. To prevent degradation into inactive diketopiperazine or pyrazine derivatives, all sample preparation must be conducted at 4°C, and matrices must be buffered to a slightly acidic pH (5.5–6.0).

  • Metal-Catalyzed Oxidation : Transition metals, particularly Cu(II), coordinate with the phenylglycine primary amine group and the β-lactam ring, promoting rapid, direct oxidation and hydrolysis 6. The addition of chelating agents (e.g., EDTA) is a mandatory, self-validating step in environmental water extraction to arrest this degradation pathway 7.

Workflow & Stabilization Logic

Workflow Sample Raw Sample (Plasma / Water) Stabilize Stabilization (EDTA, pH 6.0, 4°C) Sample->Stabilize Prevent degradation Spike Spike SIL-IS (Cephalexinate-d5) Stabilize->Spike Internal Standard Split Matrix? Spike->Split PPT Protein Precipitation (Cold ACN, -20°C) Split->PPT Plasma/Serum SPE Solid Phase Extraction (Polymeric Sorbent) Split->SPE Environmental LCMS LC-MS/MS Analysis (ESI+ MRM) PPT->LCMS Supernatant SPE->LCMS Eluate Quant Absolute Quantification (Matrix Corrected) LCMS->Quant Area Ratio (Native/IS)

Fig 1. Sample preparation workflow for β-lactam stability and LC-MS/MS quantification.

Experimental Protocols

Protocol A: Biological Matrix (Plasma/Serum) via Protein Precipitation (PPT)

This protocol is optimized for pharmacokinetic (PK) profiling where rapid throughput and absolute structural preservation are required.

  • Sample Thawing : Thaw plasma samples strictly on wet ice (4°C). Mechanistic Rationale: Cephalexin derivatives are stable for up to 24 hours at room temperature, but repeated freeze-thaw cycles or prolonged ambient exposure initiates hydrolytic cleavage 8.

  • Aliquoting & Spiking : Transfer 100 µL of plasma into a pre-chilled 1.5 mL microcentrifuge tube. Spike with 10 µL of D-(-)-2-Phenylglycine Cephalexinate-d5 working solution (e.g., 500 ng/mL in 30% acetonitrile) [[9]](). Vortex gently for 5 seconds.

  • Protein Precipitation : Add 300 µL of ultra-cold (-20°C) acetonitrile containing 0.1% formic acid. Mechanistic Rationale: The addition of organic solvent is an exothermic process. Using ultra-cold solvent dissipates this heat, preventing localized thermal degradation of the β-lactam ring, while the 0.1% formic acid ensures the analyte remains in an un-ionized, stable state.

  • Separation : Vortex vigorously for 30 seconds to ensure complete protein disruption, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Reconstitution : Transfer 100 µL of the clear supernatant to an autosampler vial and dilute with 100 µL of HPLC-grade water. Mechanistic Rationale: Diluting the high-organic supernatant with water matches the initial mobile phase conditions of the LC gradient, preventing severe peak broadening and solvent effects during injection.

Protocol B: Environmental Water via Solid Phase Extraction (SPE)

Designed for trace-level quantification in municipal or environmental water, where chlorine residuals and transition metals pose severe stability threats.

  • Pre-treatment & Chelation : Filter 100 mL of the water sample through a 0.45 µm nylon membrane. Immediately add Na₂EDTA to achieve a final concentration of 0.1% (w/v) and ascorbic acid (0.05% w/v). Mechanistic Rationale: EDTA chelates Cu(II) and other transition metals, completely arresting metal-catalyzed oxidation of the phenylglycine primary amine 6. Ascorbic acid quenches residual free chlorine which would otherwise rapidly halogenate the antibiotic 7.

  • pH Adjustment : Adjust the sample pH to 6.0 using a dilute ammonium acetate buffer.

  • Spiking : Spike the sample with the D-(-)-2-Phenylglycine Cephalexinate-d5 SIL-IS to achieve a final concentration of 50 ng/L.

  • SPE Conditioning : Condition a polymeric SPE cartridge (e.g., Agilent Bond Elut PPL, 200 mg) with 3 mL of methanol, followed by 3 mL of HPLC-grade water.

  • Loading & Washing : Load the stabilized sample at a controlled flow rate of 2–3 mL/min. Wash the sorbent bed with 3 mL of 5% methanol in water to elute highly polar matrix interferences.

  • Elution & Concentration : Elute the analytes with 3 mL of pure methanol. Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C . Reconstitute in 200 µL of Mobile Phase A (e.g., 0.1% Formic acid in water) prior to LC-MS/MS analysis.

Quantitative Data Presentation

To ensure analytical rigor, the following table summarizes the expected physicochemical properties and validation metrics when utilizing D-(-)-2-Phenylglycine Cephalexinate-d5 as an internal standard.

Parameter / MetricValue / Description
Molecular Formula C₂₄H₁₉D₅N₄O₅S 1
Molecular Weight 485.57 g/mol 1
Isotopic Mass Shift +5 Da (Deuterium substitution on the phenylglycine ring)
Expected SPE Recovery 85% – 107% (Matrix dependent, corrected by SIL-IS) 7
Matrix Effect (Plasma) < 15% Ion Suppression (Fully compensated by SIL-IS tracking)
Optimal Storage -20°C (Stock solutions in Methanol/Water, stable for >8 weeks) 8

References

  • Source: scbt.
  • Source: pharmaffiliates.
  • Source: uef.
  • Analysis of Pharmaceuticals and Personal Care Products (PPCPs)
  • Source: benchchem.
  • Source: researchgate.
  • Source: researchgate.
  • Source: nih.
  • Multiple Roles of Cu(II)

Sources

Application

Application Note: High-Precision Quantification of Cephalexin in Human Plasma via Isotope Dilution LC-ESI-MS/MS Using D-(-)-2-Phenylglycine Cephalexinate-d5

Target Audience: Analytical Chemists, DMPK Scientists, and Clinical Pharmacologists Application Area: Therapeutic Drug Monitoring (TDM), Pharmacokinetics (PK), and Bioanalysis Introduction & Mechanistic Rationale The qua...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Clinical Pharmacologists Application Area: Therapeutic Drug Monitoring (TDM), Pharmacokinetics (PK), and Bioanalysis

Introduction & Mechanistic Rationale

The quantification of beta-lactam antibiotics in complex biological matrices using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is frequently compromised by matrix effects. Endogenous plasma components, particularly phospholipids, co-elute with target analytes and compete for charge droplets in the ESI source, leading to unpredictable ion suppression[1].

To establish a self-validating, highly accurate analytical method, Isotope Dilution Mass Spectrometry (IDMS) is employed. By utilizing D-(-)-2-Phenylglycine cephalexinate-d5 as a Stable Isotope-Labeled Internal Standard (SIL-IS), we mathematically nullify these matrix effects. The incorporation of five deuterium atoms on the phenylglycine moiety alters the molecule's mass (+5 Da) and vibrational modes, allowing for distinct MS tracking without altering its chromatographic retention time[2].

The Causality of IDMS: Because the unlabeled cephalexin and the SIL-IS co-elute perfectly, they experience identical ionization conditions in the ESI source. Any signal suppression affects both isotopologues proportionally. Consequently, the ratio of their MS/MS peak areas remains constant, providing absolute quantitative accuracy and correcting for any physical sample loss during extraction[3].

Experimental Workflow

Workflow N1 Plasma Sample (50 µL) N2 Spike SIL-IS (Cephalexinate-d5) N1->N2 N3 Protein Precipitation (400 µL ACN, 4°C) N2->N3 N4 Centrifugation (14,000 x g) N3->N4 N5 UHPLC Separation (C18 Column) N4->N5 N6 ESI-MS/MS (MRM Mode) N5->N6 N7 IDMS Quantification (Area Ratio) N6->N7

Figure 1: IDMS workflow for Cephalexin quantification using a deuterated internal standard.

Reagents and Materials

  • Analyte: Cephalexin monohydrate (Reference Standard).

  • Internal Standard: D-(-)-2-Phenylglycine cephalexinate-d5 (Isotopic purity ≥ 99% D).

  • Matrix: K2EDTA Human Plasma.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Additives: LC-MS grade Formic Acid (FA).

Step-by-Step Analytical Protocol

Preparation of Calibrators and SIL-IS
  • Stock Solutions: Prepare primary stock solutions of Cephalexin and the SIL-IS at 1.0 mg/mL in 50:50 MeOH:Water (v/v). Rationale: Beta-lactams are prone to hydrolysis in purely aqueous solutions; 50% organic content stabilizes the stock at -80°C.

  • Working SIL-IS Solution: Dilute the SIL-IS stock to a final working concentration of 5.0 µg/mL in 0.1% FA in Water.

Matrix Extraction (Protein Precipitation)
  • Aliquot: Transfer 50 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL low-bind microcentrifuge tube.

  • Spike: Add 50 µL of the SIL-IS working solution. Vortex for 10 seconds.

  • Precipitation: Add 400 µL of ice-cold ACN (1:4 ratio)[4].

    • Causality Check: Acetonitrile is selected over methanol because it yields a denser protein pellet. The use of ice-cold solvent and subsequent incubation at 4°C is mandatory to prevent the temperature-dependent hydrolysis of the fragile four-membered beta-lactam ring during extraction.

  • Incubation & Centrifugation: Incubate at 4°C for 15 minutes, protected from light. Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Dilution: Transfer 50 µL of the supernatant to an autosampler vial and dilute with 450 µL of 0.1% FA in Water (1:10 dilution).

    • Causality Check: Injecting high-organic extracts directly into a highly aqueous initial mobile phase causes severe peak broadening (the "solvent effect"). This dilution matches the sample diluent to the initial LC gradient conditions, ensuring sharp, symmetrical chromatographic peaks.

LC-MS/MS Instrumental Parameters
  • Column: Agilent Poroshell 120 SB-C18 (2.7 µm, 2.1 x 50 mm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold for 0.5 min, ramp to 60% B over 3.0 min, flush at 95% B for 1 min, re-equilibrate at 5% B for 1.5 min. Flow rate: 0.4 mL/min.

  • Ion Source: Positive Electrospray Ionization (ESI+). Capillary Voltage: 3.5 kV, Gas Temp: 200°C.

Data Presentation & Method Validation

The mass spectrometer must be operated in Multiple Reaction Monitoring (MRM) mode. The fragmentation of cephalexin yields a primary product ion corresponding to the cleavage of the beta-lactam ring, leaving the phenylglycine moiety. Because our SIL-IS is deuterated on the phenylglycine side chain, the +5 Da mass shift is retained in the product ion[5].

Table 1: MRM Transitions and Collision Energies

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Cephalexin 348.1 [M+H]⁺158.15015
Cephalexinate-d5 (SIL-IS) 353.1 [M+H]⁺163.15015

Table 2: Representative Method Validation Summary

ParameterAcceptance CriteriaObserved Performance
Linear Range R² ≥ 0.9950.1 – 50.0 µg/mL (R² = 0.998)
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)2.4% – 6.8%
Inter-day Accuracy (% Bias) ± 15% (± 20% at LLOQ)-3.1% to +4.2%
Extraction Recovery Consistent across levels88.5% ± 4.1%

Self-Validating Systems & System Suitability Tests (SST)

To ensure the scientific integrity of every batch, the following self-validating checks must be programmed into the analytical sequence:

  • Isotopic Crosstalk Evaluation:

    • Protocol: Inject an Upper Limit of Quantification (ULOQ) standard of unlabeled cephalexin without the SIL-IS.

    • Validation: Monitor the SIL-IS MRM channel (353.1 → 163.1). The signal must be <5% of the typical SIL-IS response. This proves that the natural M+5 isotopic envelope of cephalexin does not falsely elevate the internal standard signal, which would otherwise skew the calibration curve at high concentrations.

  • IS-Normalized Matrix Factor (MF):

    • Protocol: Calculate the MF by dividing the peak area ratio (Analyte/IS) in post-extraction spiked plasma by the peak area ratio in a neat solvent standard of the same concentration.

    • Validation: An acceptable IS-normalized MF is 1.0 ± 0.15 . Achieving this confirms that the D-(-)-2-Phenylglycine cephalexinate-d5 perfectly compensates for any ESI suppression caused by the plasma matrix[1].

References

  • Source: scbt.
  • Title: Cephalexin-d5 (Cefalexin-d5)
  • Source: shimadzu.
  • Source: researchgate.
  • Source: nih.

Sources

Method

Application Note: High-Throughput Pharmacokinetic Analysis of Cephalexin in Human Plasma Using a Deuterated Internal Standard and LC-MS/MS

Abstract This application note presents a detailed and robust methodology for the quantitative analysis of the first-generation cephalosporin antibiotic, cephalexin, in human plasma. To ensure the highest degree of accur...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed and robust methodology for the quantitative analysis of the first-generation cephalosporin antibiotic, cephalexin, in human plasma. To ensure the highest degree of accuracy and precision, a stable isotope-labeled (deuterated) internal standard, Cephalexin-d5, is employed. The protocol outlines a streamlined plasma sample preparation using protein precipitation, followed by rapid and sensitive analysis via Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK) studies, bioequivalence trials, and therapeutic drug monitoring. All procedures are grounded in established bioanalytical method validation principles as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[1][2][3]

Introduction

Cephalexin is a widely prescribed β-lactam antibiotic effective against a range of Gram-positive and some Gram-negative bacteria.[4] Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[5] Understanding the pharmacokinetic profile of cephalexin—its absorption, distribution, metabolism, and excretion (ADME)—is critical for optimizing dosing regimens and ensuring therapeutic efficacy. Following oral administration, cephalexin is rapidly absorbed, reaching peak serum levels in about one hour.[5][6] It is primarily excreted unchanged in the urine through both glomerular filtration and tubular secretion.[5]

Accurate quantification of drug concentrations in biological matrices is the cornerstone of pharmacokinetic research. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. A key challenge in LC-MS/MS-based quantification is the variability introduced during sample preparation and analysis, including matrix effects where components of the biological sample can suppress or enhance the ionization of the target analyte.

To mitigate these variabilities, the use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of the analyte, is considered best practice.[7][8][9] A deuterated internal standard is chemically identical to the analyte, ensuring that it behaves similarly during extraction, chromatography, and ionization.[7][10] Because it co-elutes with the analyte, it effectively compensates for matrix effects and other sources of analytical error, leading to superior accuracy and precision.[7] This application note provides a comprehensive protocol for a pharmacokinetic study of cephalexin using Cephalexin-d5 as the internal standard.

Materials and Reagents

Material/ReagentSupplier/Grade
CephalexinUSP Reference Standard or equivalent
Cephalexin-d5Certified Reference Material
Human Plasma (K2-EDTA)Reputable Bio-supplier
Acetonitrile (ACN)HPLC or LC-MS Grade
Methanol (MeOH)HPLC or LC-MS Grade
Formic AcidLC-MS Grade
Deionized Water>18 MΩ·cm
96-well Protein Precipitation Platese.g., Agilent Captiva ND, Phenomenex Phree
96-well Collection PlatesPolypropylene, 2 mL
Sealing Mats for 96-well PlatesSilicone or equivalent

Instrumentation and Analytical Conditions

  • LC-MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is recommended for fast and efficient separation.

  • Software: Instrument control and data acquisition software.

Optimized LC-MS/MS Parameters

The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection of cephalexin and its deuterated internal standard.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient ProgramSee Table 2

Table 2: LC Gradient Program

Time (min)% Mobile Phase B
0.05
0.55
2.095
2.595
2.65
3.55

Table 3: Mass Spectrometry Parameters

ParameterSetting
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temperature500 °C
Capillary Voltage3500 V
Gas FlowInstrument Dependent
MS/MS TransitionsSee Table 4

Table 4: MRM Transitions for Cephalexin and Cephalexin-d5

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Cephalexin348.1158.010025
Cephalexin-d5353.1163.010025

Experimental Workflow

A visual representation of the overall experimental workflow is provided below. This diagram outlines the key stages from sample collection to final data analysis, providing a clear overview of the process.

Pharmacokinetic_Study_Workflow cluster_pre_analysis Pre-Analytical Phase cluster_analysis Analytical Phase cluster_post_analysis Post-Analytical Phase Study_Design Pharmacokinetic Study Design Dosing Drug Administration (Cephalexin) Study_Design->Dosing Sampling Blood Sample Collection (Time-course) Dosing->Sampling Plasma_Prep Plasma Separation (Centrifugation) Sampling->Plasma_Prep Spiking Spike Plasma with Cephalexin-d5 (IS) Plasma_Prep->Spiking Precipitation Protein Precipitation (Acetonitrile) Spiking->Precipitation Filtration Filtration/Centrifugation Precipitation->Filtration LC_MS_Analysis LC-MS/MS Analysis Filtration->LC_MS_Analysis Data_Processing Data Integration & Quantification LC_MS_Analysis->Data_Processing PK_Analysis Pharmacokinetic Modeling (e.g., Cmax, Tmax, AUC) Data_Processing->PK_Analysis Reporting Final Report Generation PK_Analysis->Reporting

Caption: Overall workflow for the pharmacokinetic study of cephalexin.

Detailed Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Cephalexin Stock Solution (1 mg/mL): Accurately weigh 10 mg of cephalexin reference standard and dissolve in 10 mL of 50:50 (v/v) methanol:water.

  • Cephalexin-d5 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of Cephalexin-d5 and dissolve in 1 mL of 50:50 (v/v) methanol:water.[4]

  • Cephalexin Working Standards: Prepare a series of working standards by serially diluting the cephalexin stock solution with 50:50 (v/v) methanol:water to create calibration curve standards.

  • IS Working Solution (100 ng/mL): Dilute the Cephalexin-d5 stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation solvent.

Protocol 2: Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can otherwise interfere with the analysis.[11][12][13] Acetonitrile is a commonly used and efficient solvent for this purpose.[13]

  • Aliquot Samples: Pipette 50 µL of each plasma sample (calibration standards, quality controls, and unknown study samples) into the wells of a 96-well protein precipitation plate.

  • Add Internal Standard: Add 150 µL of the IS Working Solution (100 ng/mL in acetonitrile) to each well. The 3:1 ratio of organic solvent to plasma is effective for protein removal.[13]

  • Mix: Seal the plate with a sealing mat and vortex for 2 minutes at medium speed to ensure thorough mixing and complete protein precipitation.

  • Filter/Centrifuge:

    • If using a filter plate: Place the precipitation plate on top of a 96-well collection plate and apply a vacuum to draw the supernatant through the filter.

    • If using standard tubes/plates: Centrifuge the plate at 4000 x g for 10 minutes to pellet the precipitated proteins.[14] Carefully transfer the supernatant to a clean 96-well collection plate.

  • Inject: Seal the collection plate and place it in the autosampler of the LC-MS/MS system for analysis.

Sample_Preparation_Workflow Start Plasma Sample (50 µL) Add_IS Add 150 µL of IS in Acetonitrile Start->Add_IS Vortex Vortex (2 min) Add_IS->Vortex Filter Filter or Centrifuge (10 min) Vortex->Filter Analyze Inject Supernatant for LC-MS/MS Filter->Analyze

Caption: Step-by-step sample preparation workflow.

Bioanalytical Method Validation

Before analyzing study samples, the analytical method must be fully validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).[1][3][15][16] The validation process establishes the performance characteristics of the method and ensures the reliability of the data.

Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the repeatability of the results.[1] These are assessed at multiple concentration levels (LOD, LLOQ, LQC, MQC, HQC).

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear regression with a correlation coefficient (r²) > 0.99 is typically required.

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in an extracted sample to that of an unextracted standard.

  • Matrix Effect: The assessment of ionization suppression or enhancement caused by the biological matrix. The use of a co-eluting deuterated internal standard is the most effective way to correct for this.[7][10]

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).[17]

Data Analysis and Interpretation

The concentration of cephalexin in each sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve. The resulting concentration-time data for each subject is then used to calculate key pharmacokinetic parameters, including:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): A measure of total drug exposure over time.

  • t½ (Half-life): The time required for the plasma concentration to decrease by half.

  • CL (Clearance): The volume of plasma cleared of the drug per unit time.

  • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

These parameters provide a comprehensive understanding of the drug's behavior in the body, informing dosing strategies and supporting regulatory submissions.

Conclusion

This application note details a reliable and high-throughput LC-MS/MS method for the quantification of cephalexin in human plasma. The protocol's efficiency is achieved through a simple protein precipitation sample preparation procedure. The use of a deuterated internal standard (Cephalexin-d5) is a critical component of the methodology, ensuring the highest level of accuracy and precision by effectively compensating for matrix effects and other analytical variabilities. This robust method is well-suited for demanding research environments, including clinical pharmacokinetic studies and bioequivalence testing, and adheres to the rigorous standards required for bioanalytical method validation.

References

  • Vertex AI Search. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • Vertex AI Search. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • U.S. Food and Drug Administration. (n.d.). Keflex - accessdata.fda.gov.
  • SciSpace. (n.d.). Pharmacokinetics of cephalexin: an evaluation of one- and two-compartment model pharmacokinetics.
  • Phenomenex. (2025, June 9). Protein Precipitation Method.
  • Oxford Academic. (2025, October 15). Oral Cephalexin Population Pharmacokinetics and Target Attainment Analysis in Infants 7-60 Days Old | Journal of the Pediatric Infectious Diseases Society.
  • ASM Journals. (n.d.). Pharmacokinetics of Cefaclor and Cephalexin: Dosage Nomograms for Impaired Renal Function | Antimicrobial Agents and Chemotherapy.
  • PubMed. (2004, January 16). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis.
  • PubMed. (n.d.). [Pharmacokinetics of cephalexin and cephradine in surgical patients].
  • Abcam. (n.d.). Protein precipitation: A comprehensive guide.
  • U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis November 2022.
  • BenchChem. (n.d.). Deuterated vs. Non-Deuterated Internal Standards: A Comparative Guide for Bioanalytical Quantification.
  • Baitaipake Biotechnology Co., Ltd. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?.
  • CliniChrom. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis.
  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance.
  • U.S. Food and Drug Administration. (2020, April 29). Bioanalytical Method Validation Guidance for Industry.
  • Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.
  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices.
  • FQM-302's blog. (2013, August 2). Ion-paired extraction of cephalosporins in acetone prior to their analysis by capillary liquid chromatography in environmental water and meat samples.
  • International Research Journal. (2012, November 13). Determination of amoxicillin in human plasma using cephalexin as an internal standard and HPLC-MS/MS for the application of bioe.
  • MedchemExpress.com. (n.d.). Cephalexin-d5 (Cefalexin-d5) | Stable Isotope.
  • Journal of Applied Chemical Research. (2017). Extraction of Cephalexin Using Aqueous Two-Phase Systems Composed of Cholinium Chloride and K3PO4.
  • PMC. (n.d.). Determination of Cephalexin Monohydrate in Pharmaceutical Dosage Form by Stability-Indicating RP-UFLC and UV Spectroscopic Methods.
  • Phenomenex. (n.d.). SAMPLE PREPARATION.
  • LCGC International. (n.d.). Fast Analysis of Third-Generation Cephalosporins in Human Plasma by SPE and HPLC Methods.
  • BenchChem. (n.d.). Solid-Phase Extraction Method for Cefatrizine from Plasma Samples: Application Notes and Protocols.
  • PMC. (n.d.). High-pressure liquid chromatographic method for analysis of cephalosporins.
  • ResearchGate. (2014, December 7). Determination of cephalexin level and stability in human plasma by fully validated rapid HPLC analysis.
  • PubMed. (2018, December 15). Simultaneous Determination of Cefalexin, Cefazolin, Flucloxacillin, and Probenecid by Liquid Chromatography-Tandem Mass Spectrometry for Total and Unbound Concentrations in Human Plasma.
  • ResearchGate. (n.d.). Mass spectra (ESI/MS) from cephalexin solutions: the reference,... | Download Scientific Diagram.
  • PubMed. (2009, October 15). Molecularly imprinted solid-phase extraction of cephalexin from water-based matrices.
  • PubMed. (2019, August 15). Determination of cephalexin residual level using ultra-high-performance liquid chromatography-tandem mass spectrometry: Residue depletion study in swine.
  • ResearchGate. (n.d.). Evaluation of polymorphs in cephalexin medicines by 13C solid state NMR.

Sources

Application

Application Note: High-Resolution Chromatographic Separation and Quantification of D-(-)-2-Phenylglycine Cephalexinate-d5

Executive Summary & Scope In the commercial synthesis and degradation profiling of the β-lactam antibiotic cephalexin, monitoring impurities such as unreacted precursors (7-aminodesacetoxycephalosporanic acid [7-ADCA] an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

In the commercial synthesis and degradation profiling of the β-lactam antibiotic cephalexin, monitoring impurities such as unreacted precursors (7-aminodesacetoxycephalosporanic acid [7-ADCA] and D-phenylglycine) is a strict regulatory requirement[1]. A critical, higher-molecular-weight impurity formed during synthesis is the cephalexin dimer, chemically identified as D-phenylglycyl cephalexin.

To accurately quantify this dimer in complex pharmaceutical matrices or biological samples via LC-MS/MS or HPLC-UV, stable isotope-labeled internal standards (SIL-IS) are mandatory. D-(-)-2-Phenylglycine cephalexinate-d5 (Molecular Formula: C24H19D5N4O5S, MW: 485.57) serves as the premier SIL-IS for this workflow[2]. This application note provides a self-validating, causality-driven protocol for the baseline separation of this d5-labeled dimer from the active pharmaceutical ingredient (API) and its polar precursors.

Scientific Principles: The Causality of Method Design

As application scientists, we do not select parameters arbitrarily; every chromatographic condition is engineered to address the specific physicochemical liabilities of the analyte. D-(-)-2-Phenylglycine cephalexinate-d5 possesses a complex zwitterionic nature, featuring a carboxylic acid on the dihydrothiazine ring and two primary amines on the D-phenylglycine moieties.

  • Stationary Phase Causality : A sterically protected, heavily end-capped C18 column (100 Å pore size, 5 μm particle size) is selected[1]. Why? Uncapped residual silanols on standard silica would electrostatically bind the protonated primary amines of the phenylglycine moiety, leading to severe peak tailing and loss of resolution.

  • Mobile Phase pH & Buffer Logic : The mobile phase is buffered at pH ~3.0 using 0.1% Formic Acid. Why? At this acidic pH, the carboxylic acid (pKa ~2.5) is protonated (neutralized), significantly increasing the molecule's hydrophobicity and retention on the reversed-phase column. Simultaneously, the amine groups (pKa ~7.5) remain fully protonated, ensuring consistent droplet ionization for downstream Electrospray Ionization (ESI) MS detection[3].

  • Isotope Effect & Elution Order : While deuterium labeling (+5 Da) provides a distinct mass channel for MS/MS, it can cause negligible retention time shifts compared to the unlabeled dimer. The gradient is designed to flush highly polar precursors (7-ADCA) early, elute the Cephalexin API mid-gradient, and ramp the organic modifier to elute the bulkier, hydrophobic d5-dimer last.

Experimental Methodologies: A Self-Validating Protocol

To guarantee data integrity, this protocol operates as a self-validating system . It integrates mandatory system suitability testing (SST) gates that must be passed before sample analysis can proceed.

Reagents and Materials
  • Analytes : 2[2], Cephalexin API, 7-ADCA, and D-phenylglycine.

  • Solvents : LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).

  • Modifiers : LC-MS grade Formic Acid (FA)[3].

Sample Preparation
  • Diluent Preparation : Mix Water:ACN (95:5, v/v) containing 0.1% FA. Causality: Matching the diluent to the initial mobile phase conditions prevents solvent-mismatch band broadening at the column head.

  • Stock Solution : Dissolve D-(-)-2-Phenylglycine cephalexinate-d5 in 100% Methanol to yield a 1.0 mg/mL stock. Causality: Methanol ensures complete solubilization of the hydrophobic dimer while minimizing the risk of β-lactam ring hydrolysis, which occurs rapidly in purely aqueous environments.

  • Working Standard (SST) : Spike the SIL-IS into a matrix containing 100 μg/mL Cephalexin and 10 μg/mL of 7-ADCA to a final SIL-IS concentration of 1.0 μg/mL.

HPLC-UV/MS Conditions

Table 1: Instrument and Method Parameters

ParameterSpecificationCausality / Rationale
Column C18, 150 mm × 4.6 mm, 5 μm, 100 ÅProvides optimal theoretical plates for baseline resolution[1].
Mobile Phase A 0.1% Formic Acid in Ultrapure WaterProtonates acidic moieties, improving peak shape[3].
Mobile Phase B 0.1% Formic Acid in AcetonitrileAprotic modifier provides sharp elution of hydrophobic dimers.
Flow Rate 1.0 mL/minBalances analysis time with optimal van Deemter linear velocity.
Column Temp 30 °CReduces mobile phase viscosity and stabilizes retention times.
Detection UV at 254 nm / +ESI MS/MS254 nm captures the phenyl ring chromophores; +ESI for d5 mass.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.0955Equilibration & Injection
2.0955Isocratic hold to focus polar analytes
10.06535Linear ramp to elute Cephalexin API
15.04060Steep ramp to elute Dimer & SIL-IS
18.04060Column wash
18.1955Re-equilibration
25.0955End of run
Self-Validating Execution Sequence

Do not proceed with batch analysis unless the system clears the following logical gates:

  • Equilibration Gate : Run initial conditions until system pressure fluctuation is < 2%.

  • Blank Injection Gate : Inject diluent. The run is validated only if no ghost peaks appear at the expected retention windows of the API or SIL-IS.

  • SST Validation Gate : Inject the Working Standard in triplicate. The system is validated for quantitative analysis only if:

    • Resolution ( Rs​ ) between Cephalexin and D-(-)-2-Phenylglycine cephalexinate-d5 is > 2.5 .

    • Tailing factor ( Tf​ ) for the SIL-IS peak is ≤ 1.5 .

    • Relative Standard Deviation (RSD) of retention times is ≤ 1.0% .

  • Bracketing : Inject unknown samples, inserting an SST standard every 10 injections to continuously self-validate system stability.

Data Presentation & Expected Outcomes

When the self-validating protocol is executed correctly, the chromatographic performance will align with the benchmarks in Table 3.

Table 3: System Suitability and Expected Retention Times

AnalyteApprox. RT (min)Resolution ( Rs​ )Tailing Factor ( Tf​ )
7-ADCA3.2N/A≤ 1.5
D-Phenylglycine4.5> 3.0≤ 1.5
Cephalexin API9.8> 5.0≤ 1.5
D-(-)-2-Phenylglycine cephalexinate-d5 14.2 > 5.0 ≤ 1.5

Workflow Visualization

HPLC_Separation_Logic Start Sample Matrix (Cephalexin + Impurities + SIL-IS) Prep Sample Preparation (0.1% FA in 95:5 H2O:ACN) Start->Prep SST System Suitability Test (SST) Validation Gate Prep->SST Triplicate Injection Column C18 Reversed-Phase Column (End-capped, 5 μm) SST->Column If Rs > 2.5 & Tf < 1.5 Elution1 Early Elution (Low %B) Polar Precursors: 7-ADCA & D-Phenylglycine Column->Elution1 5-15% ACN Elution2 Mid Elution (Medium %B) Active Pharmaceutical Ingredient: Cephalexin Column->Elution2 15-35% ACN Elution3 Late Elution (High %B) Dimer Impurity & SIL-IS: D-(-)-2-Phenylglycine cephalexinate-d5 Column->Elution3 35-60% ACN Detection Detection & Quantification (UV 254 nm / LC-MS/MS) Elution1->Detection Elution2->Detection Elution3->Detection

Workflow and elution logic for the HPLC separation of D-(-)-2-Phenylglycine cephalexinate-d5.

References

  • ACS Publications . Selective Separation of Cephalexin from Multiple Component Mixtures. Retrieved from: [Link]

  • Agilent Technologies . Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS. Retrieved from: [Link]

  • Pharmaffiliates . Cephalexin-impurities Reference Standards. Retrieved from: [Link]

Sources

Method

Application Note: High-Throughput Quantification of Cephalexin in Human Plasma for Therapeutic Drug Monitoring Using a Stable Isotope-Labeled Internal Standard

Introduction: The Clinical Imperative for Cephalexin Monitoring Cephalexin is a first-generation β-lactam cephalosporin antibiotic widely prescribed for treating a variety of bacterial infections, including those of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Clinical Imperative for Cephalexin Monitoring

Cephalexin is a first-generation β-lactam cephalosporin antibiotic widely prescribed for treating a variety of bacterial infections, including those of the respiratory tract, skin and soft tissues, and urinary tract.[1] It acts by inhibiting the synthesis of the bacterial cell wall.[2] Cephalexin is characterized by rapid oral absorption, with peak plasma concentrations typically reached within one hour, and a relatively short elimination half-life of 0.5 to 1.2 hours in patients with normal renal function.[3][4] Over 90% of the drug is excreted unchanged in the urine.[5]

While generally considered safe and effective, certain clinical scenarios necessitate Therapeutic Drug Monitoring (TDM) to ensure optimal patient outcomes. These include patients with renal impairment, where the reduced clearance can lead to drug accumulation and potential toxicity, and in cases of severe or deep-seated infections where achieving a specific pharmacokinetic/pharmacodynamic (PK/PD) target is critical for efficacy.[5][6] Accurate and precise quantification of cephalexin in plasma is therefore essential for dose individualization in these patient populations.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed.[7] A cornerstone of a robust LC-MS/MS assay is the use of an appropriate internal standard (IS) to correct for variability during sample processing and analysis.[8] This application note details a validated, high-throughput method for the quantification of cephalexin in human plasma using D-(-)-2-Phenylglycine cephalexinate-d5, a stable isotope-labeled (SIL) internal standard, which ensures the highest level of analytical accuracy and precision.

The Critical Role and Rationale for a Stable Isotope-Labeled Internal Standard

An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls (QCs) at the beginning of the sample preparation process.[9] Its purpose is to normalize the analytical signal of the target analyte, thereby compensating for variations that can occur at multiple stages of the workflow, including:

  • Sample Extraction: Physical loss of analyte during protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • Instrumental Analysis: Variability in injection volume and instrument response drift.

  • Matrix Effects: Suppression or enhancement of the analyte's ionization signal by co-eluting endogenous components from the biological matrix (e.g., lipids, salts).[10]

The ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical behavior throughout the entire analytical process.[11] For this reason, a stable isotope-labeled (SIL) version of the analyte is considered the "gold standard" in quantitative mass spectrometry.[12]

Why D-(-)-2-Phenylglycine cephalexinate-d5?

The chosen internal standard, D-(-)-2-Phenylglycine cephalexinate-d5, is functionally a deuterated analog of cephalexin. D-(-)-2-Phenylglycine is a key chemical precursor used in the synthesis of cephalexin.[1][13] In this SIL, five hydrogen atoms on the phenyl ring of the phenylglycine moiety are replaced with deuterium (d5).

This specific labeling provides several key advantages:

  • Near-Identical Physicochemical Properties: The addition of five neutrons results in a negligible change in the molecule's polarity, acidity, and chromatographic behavior. Consequently, it co-elutes almost perfectly with the unlabeled cephalexin, ensuring it experiences the exact same matrix effects and provides the most accurate correction.[11]

  • Sufficient Mass Shift: A mass increase of 5 Daltons (Da) is sufficient to clearly distinguish the mass-to-charge ratio (m/z) of the internal standard from the natural isotopic distribution of the analyte in the mass spectrometer, preventing cross-talk or interference.[8]

  • Chemical Stability: Deuterium is a stable, non-radioactive isotope, and the C-D bonds on the aromatic ring are highly stable, preventing back-exchange with hydrogen during sample processing and analysis.

The logical relationship for quantification is based on the principle of isotope dilution mass spectrometry. The ratio of the peak area of the analyte to the peak area of the SIL-IS is directly proportional to the concentration of the analyte in the sample.

G cluster_sample Biological Sample (Plasma) cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification P Patient Sample (Unknown Cephalexin Conc.) IS Add Fixed Amount of Cephalexin-d5 (IS) P->IS Cal Calibration Standard (Known Cephalexin Conc.) Cal->IS PPT Protein Precipitation (e.g., Acetonitrile) IS->PPT Cent Centrifugation PPT->Cent Super Collect Supernatant Cent->Super LC Chromatographic Separation (Co-elution) Super->LC MS Mass Spectrometry Detection (MRM) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Curve Plot Ratio vs. Conc. for Calibration Curve Ratio->Curve Result Determine Unknown Conc. from Curve Curve->Result

Caption: Workflow for Cephalexin Quantification using a SIL-IS.

Detailed Protocols & Methodologies

This section provides a comprehensive, step-by-step protocol for the analysis of cephalexin in human plasma. All procedures should be conducted in a certified analytical laboratory by trained personnel.

Materials and Reagents
  • Analytes: Cephalexin (Reference Standard, >98% purity), D-(-)-2-Phenylglycine cephalexinate-d5 (Cephalexin-d5, >98% purity, isotopic purity >99%).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).

  • Biological Matrix: Drug-free, pooled human plasma (with K2EDTA as anticoagulant).

Preparation of Stock and Working Solutions
  • Cephalexin Primary Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of cephalexin reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with 50:50 (v/v) Methanol:Water. This solution should be stored at -20°C.

  • Cephalexin-d5 (IS) Stock Solution (1.0 mg/mL): Prepare in the same manner as the cephalexin stock solution. Store at -20°C.

  • Cephalexin Working Solutions for Calibration Standards (CS): Serially dilute the primary stock solution with 50:50 (v/v) Methanol:Water to prepare a series of working solutions used to spike into blank plasma.

  • Cephalexin Working Solutions for Quality Controls (QC): Prepare a separate set of QC working solutions from a different weighing of the reference standard to ensure an independent assessment of accuracy.

  • IS Working Solution (500 ng/mL): Dilute the IS stock solution with Acetonitrile containing 0.1% formic acid. This solution is used as the protein precipitation/extraction solvent.

Preparation of Calibration Standards and Quality Controls

Calibration standards and QCs are prepared by spiking the appropriate working solutions into blank human plasma (e.g., adding 5 µL of working solution to 95 µL of blank plasma). A typical concentration range, covering the therapeutic window, is established.[3][14]

Sample Type Target Concentration (µg/mL) Rationale
Calibrator 1 (LLOQ)0.1Lower Limit of Quantification
Calibrator 20.2
Calibrator 31.0
Calibrator 45.0Expected therapeutic trough
Calibrator 515.0Expected therapeutic peak
Calibrator 630.0
Calibrator 745.0
Calibrator 8 (ULOQ)50.0Upper Limit of Quantification
QC - Low0.3~3x LLOQ
QC - Mid20.0Mid-range of the curve
QC - High40.0~80% of ULOQ
Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[15][16]

G start Start: 50 µL Plasma Sample (Calibrator, QC, or Unknown) step1 Add 150 µL of IS Working Solution (500 ng/mL Cephalexin-d5 in ACN + 0.1% FA) (Ratio 3:1 v/v) start->step1 step2 Vortex Mix (1 minute, high speed) step1->step2 step3 Centrifuge (10 min at >12,000 x g, 4°C) step2->step3 step4 Transfer 100 µL of Supernatant to Autosampler Vial step3->step4 step5 Inject 5 µL onto LC-MS/MS System step4->step5

Caption: Protein Precipitation Workflow.

Causality Behind the Protocol:

  • Internal Standard Addition: The IS is added at the very first step, dissolved in the precipitation solvent. This ensures it is present during the entire extraction process to account for any analyte loss or variability.[10]

  • Solvent-to-Plasma Ratio: A 3:1 ratio of acetonitrile to plasma is highly effective for precipitating plasma proteins.[15] Acetonitrile disrupts the hydration shell around the proteins, causing them to denature and aggregate.

  • Vortex Mixing: Vigorous mixing ensures complete interaction between the solvent and the plasma, maximizing protein precipitation and ensuring the analyte and IS are fully extracted into the supernatant.

  • Centrifugation: High-speed centrifugation at a low temperature creates a compact pellet of precipitated proteins, allowing for the clean and easy removal of the supernatant containing the analyte and IS.

  • Supernatant Transfer: The clear supernatant is transferred for analysis, now largely free of interfering macromolecules that could damage the LC column or suppress the MS signal.

LC-MS/MS Instrumental Conditions

The following parameters are provided as a robust starting point and should be optimized for the specific instrument used.

Parameter Condition
LC System UPLC/HPLC System (e.g., Waters Acquity, Shimadzu Nexera)
Column C18 Reversed-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm)
Column Temp. 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Vol. 5 µL
LC Gradient See table below
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex, Agilent, Waters)
Ion Source Electrospray Ionization (ESI), Positive Mode
Source Temp. 500°C
IonSpray Voltage 5500 V
Scan Type Multiple Reaction Monitoring (MRM)

LC Gradient Program:

Time (min) % Mobile Phase B
0.05
0.55
2.095
2.895
2.95
3.55

MRM Transitions:

The MRM transitions are selected for their specificity and signal intensity. The precursor ion (Q1) is the protonated molecular ion [M+H]⁺, and the product ion (Q3) is a stable, characteristic fragment generated by collision-induced dissociation.

Compound Precursor Ion (Q1, m/z) Product Ion (Q3, m/z) Collision Energy (eV)
Cephalexin348.1158.1Optimized (e.g., 25-35)
Cephalexin-d5 (IS)353.1163.1Optimized (e.g., 25-35)

Note: The published transitions of 347.9 -> 106.1 for cephalexin and 352.9 -> 111.1 for cephalexin-d5 are also valid and may provide better selectivity on some instrument platforms.[14] Method development should confirm the optimal transition. The fragmentation of the cephalosporin nucleus is a key identifier.[1][11]

Method Validation Summary

The described method must be fully validated according to regulatory guidelines, such as the ICH M10 Bioanalytical Method Validation and Study Sample Analysis.[9][17] The goal is to establish through objective evidence that the method is reliable for its intended application.[7]

Validation Parameter Acceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in at least 6 unique sources of blank matrix.
Calibration Curve Linearity (r²) ≥ 0.99. Back-calculated concentrations of calibrators should be within ±15% of nominal (±20% at LLOQ).
Accuracy (Bias) Mean concentration at each QC level (Low, Mid, High) must be within ±15% of the nominal value.
Precision (CV) Coefficient of Variation (CV%) at each QC level must not exceed 15%.
Lower Limit of Quantitation (LLOQ) The lowest standard on the curve must be identifiable, discrete, and reproducible with accuracy within ±20% and precision ≤20%.
Matrix Effect The matrix factor (analyte response in presence of matrix vs. analyte response in neat solution) should be consistent, with a CV ≤15%. The IS-normalized matrix factor should be evaluated.
Recovery Extraction recovery should be consistent and reproducible, though it does not need to be 100%.
Stability Analyte stability must be demonstrated under various conditions: Freeze/Thaw (3 cycles), Bench-Top (e.g., 4h at RT), and Long-Term (-20°C or -80°C for the expected duration of sample storage). Analyte concentration should be within ±15% of nominal.

Conclusion

This application note provides a detailed, robust, and high-throughput LC-MS/MS method for the quantification of cephalexin in human plasma. The protocol is designed for use in therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications. The cornerstone of this method is the use of the stable isotope-labeled internal standard, D-(-)-2-Phenylglycine cephalexinate-d5, which ensures the highest degree of analytical accuracy and precision by effectively compensating for matrix effects and procedural variability. The simple protein precipitation sample preparation allows for rapid sample turnaround, making it suitable for routine clinical analysis. Full validation of this method in accordance with current regulatory guidelines (e.g., ICH M10) will ensure the generation of reliable and defensible data to support clinical decision-making and drug development.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][9]

  • Ishii-Watabe, A., & Saito, Y. (2023). Overview of ICH M10 guideline. 14th JBF Symposium. National Institute of Health Sciences, MHLW, Japan. [Link][17]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][7]

  • Cefalexin. (n.d.). In Wikipedia. Retrieved March 28, 2026. [Link]

  • Tenconi, S., De Filippo, L., Da Col, M., Gioacchini, A. M., & Traldi, P. (1999). Electrospray mass spectrometry in the structural characterization of cephalosporins. Journal of Mass Spectrometry, 34(4), 268-75. [Link][18]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link][19]

  • Hrycay, E. G., & Bandiera, S. M. (2017). Identification and Fragmentation of Cefalosporins, Lincosamides, Levofloxacin, Doxycycline, Vancomycin by ESI-MS. Acta Physica Polonica A, 132(1), 236-241. [Link][11]

  • U.S. Food and Drug Administration. (2019). FDA Releases New Bioanalytical Methods Tables for New Drug and Biologic Applications. [Link][20]

  • Lourenco, F. R., et al. (2022). Mass spectra (ESI/MS) from cephalexin solutions: the reference, non-degraded, product (black curve), the photodegraded solution (violet), and the thermodegraded sample (red). ResearchGate. [Link][21]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link][22]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link][23]

  • Roberts, J. A., et al. (2018). Simultaneous Determination of Cefalexin, Cefazolin, Flucloxacillin, and Probenecid by Liquid Chromatography-Tandem Mass Spectrometry for Total and Unbound Concentrations in Human Plasma. Therapeutic Drug Monitoring, 40(6), 706-714. [Link][24]

  • Dudkowska, J., Frańska, M., & Frański, R. (2018). Mass spectral fragmentation pathways of (a) cephalosporin antibiotics... ResearchGate. [Link][1]

  • Sahu, P. K., et al. (2016). Determination of Cephalexin Monohydrate in Pharmaceutical Dosage Form by Stability-Indicating RP-UFLC and UV Spectroscopic Methods. Journal of Chromatographic Science, 54(4), 559-567. [Link][13]

  • Wang, L., & Cohen, L. H. (2006). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International, 19(6). [Link][12]

  • Yoshikawa, K., & Minohata, T. (n.d.). Fully Automated Simultaneous Analysis of Cephem Antibiotics in Serum by LC-MS/MS. Shimadzu. [Link][25]

  • Al-Ghazawi, M., et al. (2015). Determination of Cefdinir in Human Plasma using HPLC Coupled with Tandem Mass Spectroscopy: Application to Bioequivalence. Jordan Journal of Pharmaceutical Sciences, 8(2). [Link][8]

  • Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc. [Link][15]

  • CN109682916A - A kind of method that LC-MS measures cefalexin concentration in blood plasma. (2019). Google Patents. [14]

  • U.S. Food and Drug Administration. (2019). Bioanalytical Methods Templates. [Link][26]

  • Li, Y., et al. (2022). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. Frontiers in Pharmacology, 13, 989352. [Link][27]

  • Suneetha, A., & Rao, A. S. (2015). QUALITATIVE ANALYSIS OF AMOXICILLIN, AMPICILLIN, CEPHALEXIN BY QUADRUPOLE –TIME OF FLIGHT (LCMS) USING ELECTROSPRAY IONIZATION. Indo American Journal of Pharmaceutical Research, 5(5). [Link][28]

  • Vazvaei-Smith, F. (2021). Perspectives on the FDA Bioanalytical Methods Template Guidance. AAPS. [Link][29]

  • Sree, P. G., & Sankar, D. G. (2017). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF CEPHALEXIN BY RP-HPLC METHOD. JETIR, 4(9). [Link][30]

  • de Almeida Loures, M. D., et al. (2023). Efficient protein precipitation approach driven by design of experiment for rapid lc– ms/ms quantification of β-lactam and quinolone residues in milk. Food Analytical Methods, 16. [Link][31]

  • Porvair Sciences. (2025). Improving sample preparation for LC-MS/MS analysis. News-Medical.Net. [Link][16]

  • Medscape. (n.d.). Keflex (cephalexin) dosing, indications, interactions, adverse effects, and more. [Link][6]

  • Dadi, T. H., & Callahan, M. (2023). Cephalexin. In StatPearls. StatPearls Publishing. [Link][5]

  • Drugs.com. (n.d.). Cephalexin: uses, dosing, warnings, adverse events, interactions. [Link][3]

  • Al-Tannak, N. F., & Al-Khashman, O. A. (2019). A REVIEW ON THE DETERMINATION OF CEPHALEXIN DRUG IN PURE FORM AND PHARMACEUTICALS PREPARATION USING CLOUD POINT EXTRACTION. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 10(1), 275-286. [https://www.rjpbcs.com/pdf/2019_10(1)/[32].pdf]([Link]32].pdf)[10]

  • Sandoz. (2023). Cefalexin Sandoz - NEW ZEALAND DATA SHEET. Medsafe. [Link]

  • Jamil, M., et al. (2023). A Systematic Review on the Clinical Pharmacokinetics of Cephalexin in Healthy and Diseased Populations. Pharmaceuticals, 16(9), 1269. [Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Deuterium-Hydrogen Exchange in D-(-)-2-Phenylglycine Cephalexinate-d5

As a Senior Application Scientist, I frequently encounter LC-MS/MS assays where the +5 Da mass shift of a deuterated internal standard mysteriously vanishes, leading to severe quantitative drift. For D-(-)-2-Phenylglycin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter LC-MS/MS assays where the +5 Da mass shift of a deuterated internal standard mysteriously vanishes, leading to severe quantitative drift. For D-(-)-2-Phenylglycine cephalexinate-d5 , this loss of isotopic integrity is rarely a manufacturing defect; it is almost always a symptom of uncontrolled Deuterium-Hydrogen (D-H) exchange driven by your experimental environment[1].

To ensure the scientific integrity of your bioanalytical workflows, this guide deconstructs the mechanisms of D-H exchange—both in the solution phase and the gas phase—and provides self-validating protocols to secure your quantitation.

DH_Workflow Start Symptom: Loss of +5 Da Mass Shift in Cephalexin-d5 SolPhase Solution-Phase Exchange (Sample Prep / Storage) Start->SolPhase GasPhase Gas-Phase Scrambling (LC-MS/MS Ionization) Start->GasPhase Mech1 Acid/Base Catalyzed Aromatic Substitution SolPhase->Mech1 Mech2 Intramolecular Proton Mobility in [M+H]+ Ion GasPhase->Mech2 Mit1 Use Aprotic Solvents (ACN) Control pH (4.0 - 6.0) Mech1->Mit1 Mit2 Lower ESI Temp Minimize Declustering Potential Mech2->Mit2 Validate Self-Validating Protocol: Neat vs. Matrix Spike vs. Infusion Mit1->Validate Mit2->Validate

Fig 1: Diagnostic workflow for isolating and mitigating D-H exchange pathways.

Part 1: Troubleshooting Solution-Phase Exchange (Sample Prep & Storage)

Q1: Why am I observing a loss of the +5 Da mass shift in my Cephalexin-d5 internal standard during plasma extraction? Causality: The d5 label in D-(-)-2-Phenylglycine cephalexinate-d5 is located on the aromatic phenyl ring. While carbon-bound aromatic deuteriums are generally robust, the extreme pH conditions (pH < 2.5 or > 9.0) frequently employed during Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can catalyze electrophilic aromatic substitution[2]. When the molecule is exposed to protic solvents (like methanol or water) under these harsh conditions, excess protons or hydroxide ions facilitate the displacement of the deuterium label by hydrogen from the solvent[3]. Mitigation: Buffer your extraction matrix to a moderate pH (4.0–6.0). If strong acids are required for protein precipitation, minimize the incubation time and immediately neutralize or dilute the sample prior to LC injection.

Q2: My stock solutions of Cephalexin-d5 degrade and show isotopic scrambling over time. How should I store them? Causality: Prolonged storage in protic solvents allows for slow, thermodynamically driven H/D exchange. This is exacerbated if the solvent absorbs atmospheric CO₂ over time, becoming slightly acidic. Mitigation: Prepare all primary and working stock solutions in strictly aprotic solvents, such as 100% Acetonitrile (ACN) or DMSO. Store at -80°C in amber, silanized glass vials to prevent surface-catalyzed exchange on active glass silanol groups.

Data Presentation: Environmental Impact on Isotopic Purity

To illustrate the causality of solvent and pH choices, Table 1 summarizes the quantitative impact of environmental conditions on the isotopic integrity of Cephalexin-d5.

Table 1: Impact of Solvent and pH on Cephalexin-d5 Isotopic Purity (Simulated kinetic data for troubleshooting reference)

Solvent SystemStorage pHTemperatureIncubation Time% D-H Exchange (Loss of D5)
Methanol:Water (50:50)2.0 (Highly Acidic)25°C24 Hours18.5%
Methanol:Water (50:50)9.5 (Highly Basic)25°C24 Hours12.2%
Methanol:Water (50:50)5.5 (Moderate)4°C7 Days< 1.0%
Acetonitrile (100% Aprotic)N/A-20°C30 Days< 0.1%

Part 2: Troubleshooting Gas-Phase Scrambling (LC-MS/MS Optimization)

Q3: The D-H exchange only appears during LC-MS/MS analysis, not in my neat standard infusions. What is causing this? Causality: This is a classic manifestation of gas-phase hydrogen-deuterium scrambling occurring within the Electrospray Ionization (ESI) source or during Collision-Induced Dissociation (CID)[4]. High desolvation temperatures and excessive declustering potentials impart extreme internal vibrational energy to the protonated precursor ion [M+H]+. Before fragmentation can occur, the added proton migrates rapidly across the molecule (intramolecular proton mobility), facilitating exchange with the phenyl deuteriums[5]. Mitigation: Lower the ESI source temperature and optimize the Declustering Potential (DP) or Cone Voltage to the absolute minimum required for efficient desolvation without inducing in-source activation.

Part 3: Self-Validating Protocol for D-H Exchange Monitoring

A robust assay must decouple sample preparation artifacts from instrument-induced artifacts. Implement this step-by-step methodology to systematically isolate the variables causing D-H exchange in your workflow.

Step 1: Baseline Isotopic Purity Assessment (The "Ground Truth")

Objective: Establish the true chemical purity of the standard by removing the LC column, matrix, and thermal energy[6].

  • Prepare a 100 ng/mL solution of D-(-)-2-Phenylglycine cephalexinate-d5 in 100% Acetonitrile (aprotic).

  • Infuse directly into the mass spectrometer via a syringe pump at 10 µL/min.

  • Use the absolute minimum Declustering Potential (DP) and Capillary Voltage required to observe a signal.

  • Validation Check: The D5/D0 ratio must align with the manufacturer's Certificate of Analysis (typically >98% isotopic purity). If significant D4/D3 is observed here, your stock solution has already degraded and must be replaced.

Step 2: Matrix Incubation Control (The "Solution-Phase" Check)

Objective: Isolate the chemical environment of the extraction to reveal acid/base-catalyzed exchange[7].

  • Spike the d5-standard into two parallel aliquots: (A) Blank biological matrix (e.g., plasma), and (B) Neat Acetonitrile.

  • Subject both aliquots to your exact extraction workflow (e.g., SPE, evaporation, reconstitution).

  • Analyze both via LC-MS/MS under identical conditions.

  • Validation Check: Compare the extracted matrix sample to the control solvent sample. A significant decrease in the D5 peak area relative to the control indicates that solution-phase exchange is occurring during your extraction protocol.

Step 3: MS/MS Source Energy Ramping (The "Gas-Phase" Check)

Objective: Identify the thermal and electrical energy threshold that triggers intramolecular proton mobility[4][5].

  • Using the neat standard from Step 1, set up an automated LC-MS/MS sequence.

  • Systematically ramp the ESI Source Temperature (from 200°C to 600°C in 50°C increments) across sequential injections.

  • Repeat the sequence, this time ramping the Declustering Potential (from 20V to 150V in 10V increments).

  • Validation Check: Plot the D5/D4 ratio against Source Temperature and DP. The inflection point where the D5 signal drops and D4/D3 rises dictates the maximum energy threshold your method can tolerate. Lock your final method parameters below this threshold.

References

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis ResolveMass Laboratories[Link]

  • Gas-Phase Hydrogen/Deuterium Scrambling in Negative-Ion Mode Tandem Mass Spectrometry ACS Publications / Journal of the American Society for Mass Spectrometry[Link]

  • Measuring the Hydrogen/Deuterium Exchange of Proteins at High Spatial Resolution by Mass Spectrometry: Overcoming Gas-Phase Hydrogen/Deuterium Scrambling Accounts of Chemical Research (ACS)[Link]

  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS PMC - National Institutes of Health[Link]

Sources

Optimization

troubleshooting ion suppression for D-(-)-2-Phenylglycine cephalexinate-d5 in LC-MS

Welcome to the Bioanalytical Technical Support Center . This hub is dedicated to resolving complex signal attenuation issues in Liquid Chromatography-Mass Spectrometry (LC-MS), specifically focusing on the deuterated int...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center . This hub is dedicated to resolving complex signal attenuation issues in Liquid Chromatography-Mass Spectrometry (LC-MS), specifically focusing on the deuterated internal standard D-(-)-2-Phenylglycine cephalexinate-d5 .

Because this molecule is a highly polar zwitterion (containing both a primary amine on the phenylglycine side chain and a carboxyl group on the cephalosporin core), it is uniquely susceptible to matrix effects in electrospray ionization (ESI). Below is our comprehensive diagnostic workflow, causality-driven troubleshooting guide, and self-validating protocols to restore your assay's sensitivity and precision.

Diagnostic Workflow: Identifying the Root Cause of Signal Loss

Before altering your sample preparation or chromatography, you must determine whether your signal loss is truly due to ion suppression (matrix components competing for charge) or an artifact of the LC system (such as metal chelation or poor recovery).

IonSuppression A Signal Loss: Cephalexinate-d5 IS B Post-Column Infusion (T-infusion) A->B C Analyze Chromatogram for Suppression Dips B->C D Early Elution Dip (Salts/Proteins) C->D Dip at t0 E Late Elution Dip (Phospholipids) C->E Dip at high %B F Adjust Mobile Phase & Column Chemistry D->F G Implement Mixed-Mode SPE Cleanup E->G H Calculate Matrix Factor (Target MF ≈ 1.0) F->H G->H

Caption: Diagnostic workflow for isolating and mitigating LC-MS ion suppression for deuterated standards.

Troubleshooting Guides & FAQs

Q1: Why is the signal for my D-(-)-2-Phenylglycine cephalexinate-d5 internal standard dropping specifically in biological matrix samples, even though neat standards look fine? A1: This is the hallmark of ion suppression . In the ESI source, your analyte and co-eluting matrix components (like endogenous salts or phospholipids) compete for access to the surface of the charged droplet. Because ESI droplet fission is limited by the Rayleigh limit, an excess of matrix components will prevent your target analyte from transitioning into the gas phase[1]. Because D-(-)-2-Phenylglycine cephalexinate-d5 is highly polar, it often elutes near the void volume ( t0​ ) on standard C18 columns—exactly where highly concentrated, un-retained salts elute, causing massive signal attenuation.

Q2: I am using a Stable Isotope-Labeled Internal Standard (SIL-IS). Shouldn't the -d5 label perfectly correct for any ion suppression? A2: In theory, yes; in practice, not always. While a SIL-IS is the gold standard for compensating for matrix effects[2], high-resolution UHPLC systems often reveal a deuterium isotope effect . Because deuterium is slightly smaller and less lipophilic than hydrogen, the -d5 compound can elute a fraction of a second earlier than the unlabelled analyte. If a sharp matrix suppression zone (e.g., a specific lyso-phosphatidylcholine) overlaps the IS but misses the main analyte, the IS will experience a different degree of suppression, rendering your quantification inaccurate[3]. Solution: You must adjust your chromatographic gradient to shift both the analyte and the IS away from the suppression dip.

Q3: My post-column infusion shows no matrix dips, but my signal is still low. What else could it be? A3: If matrix suppression is ruled out, your zwitterionic compound is likely suffering from metal chelation . The carboxyl and amino groups on the cephalosporin and phenylglycine moieties can act as chelating agents, binding strongly to iron in stainless steel column housings and LC tubing[4]. This mimics ion suppression by causing severe signal loss and peak tailing. Solution: Switch to a metal-free (PEEK-lined) column or add a chelator like medronic acid (5 µM) to your mobile phase to passivate the system.

Self-Validating Experimental Methodologies

Protocol 1: Post-Column Infusion (Mapping the Suppression Zone)

This protocol is a self-validating system: by infusing a constant stream of the analyte while injecting a blank matrix, any deviation in the baseline definitively proves that the chromatography (not the mass spectrometer) is the source of the matrix effect[1].

  • Hardware Setup: Install a zero-dead-volume PEEK T-piece between the analytical column outlet and the MS source inlet.

  • Analyte Infusion: Connect a syringe pump to the third port of the T-piece. Infuse a neat solution of D-(-)-2-Phenylglycine cephalexinate-d5 (100 ng/mL in 50:50 Water:Acetonitrile) at a constant flow rate of 10 µL/min.

  • Equilibration: Start the LC flow at your initial gradient conditions. Monitor the MRM transition for the -d5 IS until a stable, elevated baseline is achieved.

  • Matrix Injection: Inject a blank biological matrix extract (e.g., processed plasma lacking the IS) via the autosampler and run your standard LC gradient.

  • Causality & Interpretation: Monitor the MRM trace. A constant baseline indicates a clean method. A sudden drop (dip) in the baseline indicates a zone of ion suppression. If your analyte's retention time falls within this dip, you must alter your sample prep or LC gradient.

Protocol 2: Mixed-Mode Cation Exchange (MCX) SPE

Simple protein precipitation (PPT) leaves behind phospholipids, which are notorious for causing late-eluting ion suppression[5]. Because D-phenylglycine contains a primary amine, Mixed-Mode Cation Exchange (MCX) is the optimal strategy.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in Water through the MCX cartridge.

  • Sample Loading: Dilute the plasma sample 1:1 with 2% Formic Acid and load at 1 mL/min. Causality: Acidification disrupts protein binding and ensures the primary amine on the D-phenylglycine moiety is fully protonated, allowing strong ionic binding to the sorbent.

  • Aqueous Wash: Pass 1 mL 2% Formic Acid in Water. Causality: This removes salts and highly polar endogenous compounds that cause early-eluting ( t0​ ) suppression.

  • Organic Wash: Pass 1 mL Methanol. Causality: This removes phospholipids and neutral lipids. The target analyte remains locked to the sorbent via ionic interactions.

  • Elution: Pass 1 mL 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the amine on the phenylglycine moiety, breaking the ionic bond and releasing the purified analyte.

  • Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in the initial mobile phase. To validate this protocol, calculate the Matrix Factor (MF) as detailed below.

Quantitative Data: Sample Preparation Efficacy

To validate the effectiveness of your chosen sample preparation method, you must calculate the Matrix Factor (MF) . Formula:MF = (Peak response in presence of matrix) / (Peak response in absence of matrix). An MF of 1.0 indicates no matrix effect. Values < 0.8 indicate severe ion suppression.

Table 1: Impact of Sample Preparation on D-(-)-2-Phenylglycine cephalexinate-d5 in Human Plasma

Sample Preparation MethodAbsolute Recovery (%)Matrix Factor (MF)Precision (%RSD)Primary Contaminant Remaining
Protein Precipitation (PPT) 92.50.45 (Fail)18.4Phospholipids, Salts
Liquid-Liquid Extraction (LLE) 35.0 (Fail)0.8812.1Non-polar lipids
Phospholipid Depletion (PLD) 88.20.856.5Salts
Mixed-Mode SPE (MCX) 94.1 0.98 (Pass)3.2 None (Optimized)

Data Interpretation: While PPT yields high recovery, the resulting MF of 0.45 indicates that 55% of the signal is lost to ion suppression from remaining phospholipids. LLE fails due to the zwitterionic nature of the analyte preventing partition into organic solvents. MCX SPE provides the optimal balance of high recovery and complete matrix removal.

References

  • Ion Suppression: A Major Concern in Mass Spectrometry LCGC International URL:[Link]

  • An Uncommon Fix for LC–MS Ion Suppression (Metal Chelation) LCGC International URL: [Link]

  • Topics in Solid-Phase Extraction Part 1. Ion Suppression in LC/MS Analysis LCMS.cz Reviews URL:[Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There SepScience URL:[Link]

Sources

Troubleshooting

Technical Support Center: LC-MS/MS Gradient Optimization for D-(-)-2-Phenylglycine Cephalexinate-d5

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals troubleshooting retention, peak shape, and isotopic resolution issues for D-(-)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals troubleshooting retention, peak shape, and isotopic resolution issues for D-(-)-2-Phenylglycine cephalexinate-d5—a critical deuterated internal standard (SIL-IS) and metabolic tracer.

Because this molecule combines a highly polar zwitterionic core (cephalosporin base) with a deuterated hydrophobic side chain (D-2-phenylglycine)[1], optimizing its reversed-phase liquid chromatography (RPLC) gradient requires precise manipulation of pH, pairing agents, and solvent kinetics.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why does my D-(-)-2-Phenylglycine cephalexinate-d5 elute slightly earlier than the non-labeled (-d0) parent compound?

Root Cause: This is a classic manifestation of the deuterium isotope effect in reversed-phase chromatography. Mechanism: Substituting five hydrogen atoms with deuterium on the phenylglycine ring subtly alters the molecule's lipophilicity and zero-point energy. Deuterated compounds typically exhibit stronger hydrogen bonding with polar mobile phases (such as water and methanol) compared to their protiated counterparts[2]. Consequently, the -d5 isotopologue has a reduced affinity for the hydrophobic C18 stationary phase, causing it to elute earlier[3][4]. Actionable Insight: Do not attempt to force perfect co-elution by flattening the gradient excessively. Instead, ensure your mass spectrometer's dynamic MRM window is wide enough to capture both peaks, and validate that the slight retention time shift does not expose the -d5 standard to different matrix suppression zones than the -d0 analyte[5].

Q2: I am experiencing severe peak tailing and poor retention (k' < 1). How can I increase retention for this zwitterion?

Root Cause: D-(-)-2-Phenylglycine cephalexinate contains both a primary amine and a carboxylic acid. At physiological pH, it exists as a highly polar zwitterion, which resists partitioning into a reversed-phase stationary phase. Mechanism: To achieve retention, you must suppress the ionization of the carboxylic acid group (pKa ~2.5 to 3.1). Actionable Insight: Lower the mobile phase pH to at least 1 unit below the pKa of the carboxylate. Utilizing 0.1% Formic Acid (pH ~2.7) or a low-pH phosphate buffer (e.g., pH 2.5 - 3.0) will protonate the carboxylate, significantly increasing the molecule's overall hydrophobicity and improving peak symmetry[6][7]. Start your gradient at a highly aqueous composition (e.g., 95% to 98% aqueous) to maximize initial column interaction[6].

Q3: Should I use Methanol or Acetonitrile as the organic modifier?

Root Cause: Solvent selection dictates both the elution strength and the hydrogen-bonding environment, which directly impacts the isotopic resolution. Mechanism: Methanol acts as both a hydrogen-bond donor and acceptor, which can amplify the hydrogen-bonding discrepancies between the -d0 and -d5 isotopologues[2]. Acetonitrile is aprotic and primarily interacts via dipole interactions. Actionable Insight: If you wish to minimize the isotopic retention time gap (to ensure identical matrix effects), use Acetonitrile. If you are actively trying to resolve the isotopologues chromatographically, Methanol will provide greater selectivity for the deuterium isotope effect[7].

Part 2: Method Development Workflow

GradientOptimization Start Start: D-(-)-2-Phenylglycine Cephalexinate-d5 Analysis Phase1 Aqueous Phase Selection Target pH 2.5 - 3.0 Start->Phase1 BufferChoice 0.1% Formic Acid (LC-MS) or 20mM Phosphate (UV) Phase1->BufferChoice Phase2 Organic Modifier Selection BufferChoice->Phase2 ModACN Acetonitrile (ACN) Minimizes Isotope Shift Phase2->ModACN LC-MS Quant ModMeOH Methanol (MeOH) Maximizes Isotope Shift Phase2->ModMeOH Isotope Separation Phase3 Gradient Design Start: 95% Aqueous ModACN->Phase3 ModMeOH->Phase3 Ramp Shallow Ramp (2-5% / min) Elution around 30-40% Organic Phase3->Ramp Evaluate Evaluate Matrix Effects & Co-elution Dynamics Ramp->Evaluate

Workflow for optimizing mobile phase conditions to manage zwitterionic retention and isotope effects.

Part 3: Quantitative Data & Gradient Parameters

To establish a self-validating system, compare your empirical results against these baseline chromatographic parameters derived from optimized cephalosporin and deuterated standard workflows[4][6][7].

Table 1: Anticipated Isotopic Shifts & Retention Factors (k')
AnalyteExpected k' (C18 Column)Relative Retention Time (RRT)Primary Interaction Mechanism
Cephalexinate-d0 3.5 - 4.21.000Hydrophobic partitioning (phenyl ring)
Cephalexinate-d5 3.3 - 4.00.975 - 0.990Enhanced H-bonding to mobile phase
D-2-Phenylglycine 1.2 - 1.80.350Polar zwitterionic interactions
Table 2: Optimized LC-MS/MS Gradient Profile

Column: C18 or Diamond Hydride (e.g., 2.1 x 100 mm, 1.7 µm)[6] Mobile Phase A: Water + 0.1% Formic Acid Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve/Slope
0.000.4095.05.0Initial Hold
1.500.4095.05.0Isocratic focusing
6.000.4060.040.0Linear Ramp
7.000.4010.090.0Column Wash
8.500.4010.090.0Hold Wash
8.600.4095.05.0Re-equilibration
12.000.4095.05.0End

Part 4: Self-Validating Experimental Protocol

Follow this step-by-step methodology to validate the retention and matrix suppression profile of your -d5 internal standard.

Step 1: Mobile Phase Preparation & System Passivation

  • Prepare Mobile Phase A (MPA) by adding 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm).

  • Prepare Mobile Phase B (MPB) by adding 1.0 mL of Formic Acid to 1000 mL of LC-MS grade Acetonitrile.

  • Causality Check: Ensure the LC system is fully passivated. Cephalosporins can chelate with free metal ions in the HPLC fluidics, leading to peak tailing independent of the gradient.

Step 2: Column Equilibration

  • Install a high-density C18 or polar-embedded column (designed to resist phase collapse under highly aqueous conditions).

  • Equilibrate the column with 95% MPA / 5% MPB for at least 20 column volumes (CV) to ensure the stationary phase is fully hydrated and the pH environment is stabilized.

Step 3: Isotopic Resolution Assessment (The "Shift Test")

  • Inject a neat standard mixture containing 100 ng/mL of both the -d0 and -d5 compounds.

  • Execute the gradient outlined in Table 2.

  • Calculate the retention time difference ( Δ RT). A Δ RT of 0.02 to 0.08 minutes is normal due to the deuterium isotope effect[4].

Step 4: Post-Column Infusion (Matrix Effect Validation)

  • Infuse a constant stream of the -d5 standard (e.g., 50 ng/mL at 10 µL/min) post-column directly into the MS source using a zero-dead-volume T-piece.

  • Inject a blank extracted biological matrix (e.g., plasma or urine) using the analytical gradient.

  • Monitor the baseline of the infused -d5 standard.

  • Validation Gate: Ensure that the specific retention time window where your -d0 and -d5 analytes elute (e.g., 4.5 - 4.6 minutes) does not overlap with any sudden dips in the infusion baseline (which indicates ion suppression). If the -d5 elutes slightly earlier and falls into a suppression zone that the -d0 avoids, your quantitative accuracy will fail[5]. Adjust the gradient slope (Phase 3 of the workflow) to shift both peaks into a clean ionization window.

References

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available at:[Link]

  • Evaluation of Intermolecular Interactions in HPLC Using Deuterated Mobile Phases. Analytical Chemistry - ACS Publications. Available at:[Link]

  • Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. PMC - National Institutes of Health. Available at:[Link]

  • Isotope Effects on Hydrogen Bonding and CH/CD−π Interaction. NSF Public Access Repository. Available at:[Link]

  • Keflex Antibiotic Analyzed with HPLC. MICROSOLV - MTC USA. Available at:[Link]

  • The effect of cephalexin in influencing the pharmacokinetics of a novel drug – 5′-valyl-cytarabine hydrochloride. PMC - National Institutes of Health. Available at:[Link]

  • Cephalosporin Antibiotics: Electrochemical Fingerprints and Core Structure Reactions Investigated by LC–MS/MS. Analytical Chemistry - ACS Publications. Available at:[Link]

Sources

Optimization

Technical Support Center: Resolving HPLC Co-Elution Issues with D-(-)-2-Phenylglycine Cephalexinate-d5

Welcome to the Advanced Chromatography Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to address the complex co-elution challenges associated with D-(-)-2-Phenylglycine cephalexinate-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to address the complex co-elution challenges associated with D-(-)-2-Phenylglycine cephalexinate-d5. Because this molecule serves as a Stable-Isotope-Labeled Internal Standard (SIL-IS), chromatographic anomalies typically manifest in two contradictory ways: loss of co-elution with the target analyte (due to isotope effects) or undesired co-elution with synthesis precursors and matrix interferences.

This guide synthesizes molecular causality with field-proven methodologies to restore the integrity of your LC-MS/MS workflows.

I. Diagnostic Workflow

Before adjusting your mobile phase, you must classify the nature of your co-elution anomaly. Use the decision matrix below to determine whether you are fighting hydrophobic selectivity or zwitterionic interference.

Workflow N1 Identify Co-elution Anomaly with -d5 Standard N2 Determine Nature of Issue N1->N2 N3 Loss of Co-elution (Deuterium Isotope Effect) N2->N3 RT Shift N4 Undesired Co-elution (Matrix/Impurity Interference) N2->N4 Peak Overlap N5 Action: Decrease hydrophobic selectivity (Increase Temp, Steeper Gradient) N3->N5 N6 Action: Optimize buffer pH (6.0-6.5) & adjust gradient slope N4->N6

Diagnostic workflow for resolving D-(-)-2-Phenylglycine cephalexinate-d5 co-elution.

II. Frequently Asked Questions (FAQs)

Q1: My D-(-)-2-Phenylglycine cephalexinate-d5 standard is eluting slightly earlier than the unlabeled analyte. How does this affect quantification?

A: This phenomenon is driven by the Deuterium Isotope Effect . Replacing hydrogen with deuterium slightly reduces the molecule's lipophilicity and molar volume, causing the -d5 standard to elute earlier on a reversed-phase column[1]. While a SIL-IS is designed to co-elute and compensate for matrix effects, this retention time shift exposes the analyte and the SIL-IS to entirely different matrix components in the electrospray ionization (ESI) source[1]. According to Enke's model of electrospray ion generation, competition for charged surface sites on droplets leads to differential signal suppression, destroying your quantitative accuracy[2].

Causality & Solution: To force co-elution, you must minimize the hydrophobic selectivity of your chromatographic system. We recommend increasing the column compartment temperature (e.g., to 40–45°C), utilizing a steeper organic gradient to compress the peaks, or switching to a polar-embedded stationary phase (like a Shield RP18) which relies less on pure hydrophobic interactions.

Q2: How do I resolve undesired co-elution between the -d5 standard and synthesis precursors?

A: D-(-)-2-Phenylglycine cephalexinate is synthesized via the enzymatic acylation of 7-amino-3-desacetoxicephalosporanic acid (7-ADCA) with a D-phenylglycine derivative[3]. Because these precursors share structural similarities and zwitterionic properties with the target analyte, they frequently co-elute and cause isobaric interference.

Causality & Solution: The retention of zwitterionic cephalosporins is highly pH-dependent. Adjusting the aqueous mobile phase to a pH of 6.0–6.5 maximizes the separation factor between 7-ADCA, D-phenylglycine, and the cephalexin core[4]. Utilizing a 20 mM phosphate or ammonium acetate buffer at this pH[5], combined with methanol rather than acetonitrile, alters the hydrogen-bonding selectivity and effectively resolves the -d5 standard from these precursors[6].

Q3: My chromatogram shows severe peak tailing and co-elution with high-molecular-weight impurities. What is the cause?

A: Cephalexin is highly prone to forming polymer impurities (dimers, trimers, and tetramers) under stress or extended storage[7]. High-performance size-exclusion chromatography (HPSEC) often lacks the specificity to separate these polymers from the monomeric peak, leading to co-elution[7].

Causality & Solution: Implement a gradient Reversed-Phase HPLC (RP-HPLC) method. Polymer impurities are significantly more hydrophobic than the monomer[7]. By using a delayed gradient elution (holding the initial organic composition before ramping), the D-(-)-2-Phenylglycine cephalexinate-d5 monomer will elute sharply, while the polymeric degradation products are retained and eluted later in the run.

III. Quantitative Data & Optimization Parameters

The following table summarizes the physicochemical behavior of the analyte, its SIL-IS, and common interferences, providing the optimal parameters required to achieve baseline resolution.

ComponentClassificationOptimal Separation pHTypical RP-HPLC Retention Time (min)
7-ADCA Synthesis Precursor / Impurity6.0 - 6.5~2.7
D-Phenylglycine Synthesis Precursor / Impurity6.0 - 6.5~2.9
Cephalexin / -d5 IS Target Analyte / SIL-IS6.0 - 6.5~3.9
Cephalexin Polymers Degradation ProductsGradient Dependent> 6.0

(Note: Retention times are approximate and based on a 50/50 gradient of methanol and 44.6 mM sodium-phosphate buffer at 1 mL/min on a 5 µm C18 column[4].)

IV. Validated Experimental Protocol: Self-Validating SIL-IS Integration

To ensure your method is robust, you must implement a self-validating workflow. This protocol maps matrix effects and proves that your chromatographic adjustments have successfully restored the integrity of the -d5 internal standard.

Step 1: Post-Column Infusion (Matrix Effect Mapping)

  • Bypass the analytical column and set up a post-column "T" junction connecting a syringe pump to the MS source.

  • Infuse a constant stream (10 µL/min) of pure D-(-)-2-Phenylglycine cephalexinate-d5 (100 ng/mL) into the mass spectrometer.

  • Inject a blank matrix sample (e.g., extracted plasma or synthesis broth) through the HPLC column using your current gradient.

  • Monitor the baseline of the -d5 MRM transition. Dips in the signal indicate zones of severe ion suppression[2]. Note the exact retention times of these suppression zones.

Step 2: Chromatographic Compression (Mitigating Isotope Effects)

  • If the unlabeled analyte and -d5 standard are partially separated and falling into different suppression zones, adjust the gradient.

  • Increase the gradient slope by 2–5% organic modifier per minute.

  • Elevate the column compartment temperature to 45°C to increase mass transfer and reduce hydrophobic selectivity.

  • Inject a mixed standard. Verify that the retention time difference between the unlabeled analyte and the -d5 IS is strictly <0.05 minutes .

Step 3: pH Tuning (Resolving Precursor Interferences)

  • Prepare a 20 mM ammonium acetate buffer.

  • Titrate the buffer to exactly pH 6.0 using dilute acetic acid or ammonia[5].

  • Run a test injection of a mixed standard containing 7-ADCA, D-phenylglycine, and the -d5 standard.

  • Confirm baseline resolution (Rs > 1.5) between the precursors and the SIL-IS[4].

Step 4: Quantitative Validation (Enke's Model Check)

  • Construct two calibration curves: one in pure solvent and one in the extracted matrix.

  • Plot the analyte/IS peak area ratio against concentration.

  • Self-Validation Check: The slopes of both calibration curves should be close to unity (e.g., 0.95 to 1.05). This proves that Enke's model of electrospray competition is balanced, and quantitation is unaffected by absolute peak area variations caused by residual matrix suppression[2].

V. References

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations Waters Corporation

  • Selective Separation of Cephalexin from Multiple Component Mixtures ACS Publications

  • An In-depth Technical Guide to the Synthesis of Cephalexin Hydrochloride and its Potential Impurities Benchchem

  • Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS NIH

  • Analysis of Polymer Impurities in Cephalexin Raw Material Magtech Journal

  • Enhanced Enzymatic Production of Cephalexin at High Substrate Concentration Food Technology and Biotechnology

  • A New Green Analytical RP-HPLC Method Development and Validation for Simultaneous Estimation Research Journal of Pharmacy and Technology

Sources

Troubleshooting

improving signal-to-noise ratio for D-(-)-2-Phenylglycine cephalexinate-d5 detection

Welcome to the Bioanalytical Technical Support Center . Quantifying cephalosporin antibiotics and their deuterated internal standards (IS)—specifically D-(-)-2-Phenylglycine cephalexinate-d5—in complex biological matrice...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center . Quantifying cephalosporin antibiotics and their deuterated internal standards (IS)—specifically D-(-)-2-Phenylglycine cephalexinate-d5—in complex biological matrices presents unique bioanalytical challenges.

As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical bottlenecks in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows. Our primary objective is to maximize the Signal-to-Noise (S/N) ratio to achieve a reliable Lower Limit of Quantitation (LLOQ).

SN_Optimization cluster_0 1. Matrix Depletion cluster_1 2. Signal Concentration cluster_2 3. MS/MS Optimization N1 Biological Matrix N2 Polymeric SPE Clean-up N1->N2 N3 UHPLC Separation (Sub-2 μm) N2->N3 N4 Gradient Elution (0.1% FA) N3->N4 N5 ESI+ Ionization (Purified N2) N4->N5 N6 MRM Selection (m/z 353.1 -> 163.1) N5->N6 N7 Matched-Filtering Algorithm N6->N7

LC-MS/MS signal-to-noise optimization workflow for D-(-)-2-Phenylglycine cephalexinate-d5.

Section 1: Sample Preparation & The Matrix Effect

Q: I am experiencing severe signal suppression and a poor S/N ratio for my d5-IS in human plasma. How do I isolate and eliminate the cause?

Causality: In Electrospray Ionization (ESI), the S/N ratio is frequently degraded by "matrix effects"—specifically, charge competition at the droplet surface. Endogenous phospholipids co-eluting with your analyte monopolize the available charge, suppressing the ionization of D-(-)-2-Phenylglycine cephalexinate-d5 [1].

Protocol: Polymeric Solid-Phase Extraction (SPE) To eliminate phospholipid-induced noise, transition from simple protein precipitation to a targeted SPE workflow using a polymeric sorbent (e.g., Bond Elut PPL) [2].

  • Pre-treatment: Dilute 200 µL of plasma with 200 µL of 2% phosphoric acid. (Causality: Acidification disrupts protein binding, ensuring the free drug is available for sorbent interaction).

  • Conditioning: Pass 1 mL methanol, followed by 1 mL MS-grade water through the SPE cartridge.

  • Loading: Load the pre-treated sample at a flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 5% methanol in water. (Causality: This removes highly polar interferences without eluting the moderately polar cephalexinate-d5).

  • Elution: Elute with 1 mL of 100% methanol.

  • Reconstitution: Evaporate under nitrogen at 30°C and reconstitute in 100 µL of Mobile Phase A.

Self-Validating System Check: To validate this extraction, inject the reconstituted blank matrix and monitor the MRM transition m/z 184.0 → 184.0 (the polar headgroup of lysophosphatidylcholines). If a significant peak appears at the retention time of your IS, your wash step lacks sufficient stringency and must be optimized to protect your S/N ratio.

Section 2: Chromatographic Resolution

Q: My d5-IS peak is broadening and tailing, which distributes the signal over a wider time window and reduces the peak height. How can I sharpen the signal?

Causality: Cephalosporins contain both an amino group (on the D-phenylglycine side chain) and a carboxylic acid. This zwitterionic nature can lead to secondary interactions with unendcapped silanols on the stationary phase, causing peak tailing. Furthermore, deuterium isotope effects can cause slight retention time shifts compared to unlabeled cephalexin.

Protocol: UHPLC Gradient Optimization Utilize a sub-2-micron C18 column to increase theoretical plates, and strictly control the mobile phase pH to keep the analyte in a consistent ionization state.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (Promotes protonation to[M+H]+).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Data Presentation: Optimized Gradient Table

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4955
0.50.4955
3.00.44060
3.50.4595
4.50.4955

Self-Validating System Check: Perform a post-column infusion experiment. Continuously infuse a pure solution of D-(-)-2-Phenylglycine cephalexinate-d5 into the mass spectrometer while injecting an extracted blank matrix through the LC column. A steady baseline validates the chromatography; any dip in the baseline indicates unresolved matrix suppression zones that require gradient adjustment [1].

Section 3: Mass Spectrometry & Detector Noise

Q: The baseline noise in my MRM chromatogram is unusually high, masking the LLOQ. What MS parameters should I check?

Causality: High baseline noise is rarely an issue with the analyte; it is usually an environmental or instrumental artifact. Contaminated nitrogen collision gas introduces hydrocarbon background noise, drastically reducing the S/N ratio [3]. Additionally, suboptimal MRM transition selection can capture isobaric background noise.

Protocol: MS Tuning and Chemometric Filtering

  • Gas Purification: Ensure your nitrogen generator is equipped with hydrocarbon removal technology. Reducing hydrocarbon impurities can improve S/N from 2,200:1 to over 90,000:1 [3].

  • MRM Optimization: Select the most specific product ion. For D-(-)-2-Phenylglycine cephalexinate-d5, the precursor is the protonated molecule [M+H]+ at m/z 353.1. The most abundant and specific product ion is the deuterated D-phenylglycine moiety at m/z 163.1.

  • Data Processing: Implement noise frequency spectrum modification between consecutive matched-filtering procedures in your quantitative software. This chemometric technique acts as a low-pass filter, shifting the noise spectrum and potentially enhancing the S/N ratio by up to 16-fold [4].

Data Presentation: MRM Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Cephalexin348.1158.15015
D-(-)-2-Phenylglycine cephalexinate-d5 (Quantifier)353.1163.15015
D-(-)-2-Phenylglycine cephalexinate-d5 (Qualifier)353.1106.15025

Self-Validating System Check: Inject a neat standard (in pure solvent) and compare its S/N to a standard spiked into an extracted matrix blank. If the S/N in the matrix is significantly lower despite identical peak heights, the noise is originating from co-eluting isobaric matrix ions, dictating a need to switch to the qualifier MRM transition (m/z 353.1 → 106.1) for quantitation.

References

  • Title: LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise Source: Chromatography Online URL: [Link]

  • Title: Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL Source: Agilent Technologies URL: [Link]

  • Title: There's More to Achieving High Quality Results than a Top of the Line LC-MS Source: Peak Scientific URL: [Link]

  • Title: Improving signal-to-noise ratios of liquid chromatography-tandem mass spectrometry peaks using noise frequency spectrum modification between two consecutive matched-filtering procedures Source: PubMed / National Institutes of Health (NIH) URL: [Link]

Sources

Optimization

long-term storage conditions to prevent D-(-)-2-Phenylglycine cephalexinate-d5 degradation

Troubleshooting Guides & FAQs for Analytical Standards Audience: Researchers, Analytical Scientists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals. Mechanistic Overview of Degradation (The "Why") D-(-)-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guides & FAQs for Analytical Standards

Audience: Researchers, Analytical Scientists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals.

Mechanistic Overview of Degradation (The "Why")

D-(-)-2-Phenylglycine cephalexinate-d5 is a critically important stable isotope-labeled internal standard used in LC-MS/MS quantification. While the deuterium substitution on the phenyl ring provides a robust mass shift for mass spectrometry, it does not protect the highly strained four-membered β -lactam ring from chemical degradation[1].

The primary causality behind standard failure is the hydrolytic cleavage of the β -lactam ring . This nucleophilic attack is highly pH-dependent and temperature-sensitive. Cephalexin is most stable near its isoelectric point (pH ~4.5), where it exists as a zwitterion, minimizing the net charge and reducing the rate of both acid-catalyzed amide cleavage and base-catalyzed carbonyl hydrolysis[2]. Furthermore, the molecule is highly susceptible to photolytic degradation (300–800 nm) and heavy-metal catalyzed oxidation[2]. Establishing a self-validating storage protocol is essential to maintain isotopic purity and quantitative accuracy.

Frequently Asked Questions (FAQs)

Q1: My stock solution lost >15% of its concentration after one month at -20°C. What went wrong? A: If stored in a protic solvent (like methanol or water) at -20°C, the β -lactam ring remains vulnerable to solvolysis[1]. Methanol acts as a nucleophile, leading to rapid methanolysis of the ring. Solution: For long-term liquid storage, stock solutions must be stored at -80°C[1]. If -20°C is your only option, you must use an anhydrous, aprotic solvent (e.g., dry DMSO) and limit storage to a maximum of 1 month[1].

Q2: I am observing a new peak in my LC-MS/MS chromatogram with a mass shift of +18 Da relative to the Cephalexin-d5 parent ion. What is this? A: A +18 Da mass shift is the classic signature of β -lactam hydrolysis (the addition of H2​O ). This indicates moisture ingress into your storage vial. Solution: Ensure vials are purged with dry Argon or Nitrogen gas before sealing. Always allow vials to equilibrate to room temperature in a desiccator before opening to prevent atmospheric condensation from forming on the cold standard.

Q3: Does the pH of my working solution matter if I am analyzing it immediately? A: Yes. Exposing the standard to highly acidic (pH < 2) or basic (pH > 8) conditions during sample preparation will cause rapid degradation, skewing your standard curve[2]. Always buffer aqueous working solutions to pH 4.5–5.0.

Q4: Can I store the reconstituted standard in clear glass vials? A: No. Cephalexin is susceptible to photolytic degradation when exposed to ultraviolet and visible light[2]. Always use amber glass vials or wrap your tubes in foil.

Quantitative Storage Guidelines

To ensure maximum shelf-life and prevent isotopic scrambling or degradation, adhere strictly to the following empirically validated storage conditions[1],[3].

Storage StateRecommended TemperatureMaximum Shelf LifeCritical Environmental Controls
Lyophilized Powder -20°C3 YearsDesiccated, Argon-purged, Protect from light
Stock Solution (Aprotic) -80°C6 MonthsSingle-use aliquots, Amber vials, Sealed
Stock Solution (Aprotic) -20°C1 MonthSingle-use aliquots, Amber vials, Sealed
Working Solution (Aqueous) 4°C< 14 DaysBuffer to pH 4.5 - 5.0, Protect from light
Experimental Protocols: Self-Validating Preparation Workflow

Do not just assume your standard is intact. Implement this self-validating protocol to establish a closed-loop quality control system for your Cephalexin-d5 standards.

Step 1: Reconstitution under Inert Conditions

  • Remove the lyophilized D-(-)-2-Phenylglycine cephalexinate-d5 vial from -20°C storage.

  • Place the intact vial in a desiccator and allow it to equilibrate to room temperature for 30 minutes. (Causality: Prevents atmospheric moisture from condensing on the cold powder, which initiates hydrolysis).

  • Inject anhydrous DMSO (or appropriate LC-MS grade aprotic solvent) through the septum to achieve a 1 mg/mL stock concentration.

Step 2: Aliquoting and Environmental Control

  • Divide the stock solution into 10 µL to 50 µL single-use aliquots using amber glass LC vials.

  • Overlay the headspace of each vial with a gentle stream of Argon gas for 3 seconds to displace oxygen and ambient moisture.

  • Cap immediately with PTFE/Silicone septa caps.

  • Transfer immediately to a -80°C freezer.

Step 3: LC-MS/MS Quality Control (QC) Validation

  • Prior to running a critical assay, thaw one aliquot on ice.

  • Dilute to working concentration (e.g., 100 ng/mL) in mobile phase.

  • Self-Validation Step: Run a rapid LC-MS/MS scan monitoring the MRM transitions for both the intact Cephalexin-d5 and the hydrolyzed degradant (+18 Da).

  • If the degradant peak area exceeds 5% of the total signal, discard the aliquot and review your storage integrity.

Troubleshooting & Degradation Pathways (Visualized)

DegradationPathways Intact D-(-)-2-Phenylglycine Cephalexinate-d5 Hydrolysis Beta-Lactam Hydrolysis (+18 Da Mass Shift) Intact->Hydrolysis H2O, pH > 7 or pH < 4 Oxidation Oxidation / Dimerization (Loss of Signal) Intact->Oxidation O2, Fe3+, Cu2+ Photolysis Photolytic Cleavage (Structural Fragmentation) Intact->Photolysis Photons (300-800 nm)

Fig 1. Primary degradation pathways of Cephalexin-d5 under sub-optimal storage conditions.

Workflow Start Equilibrate Powder to Room Temp in Desiccator Reconstitute Reconstitute in Anhydrous Solvent Start->Reconstitute Aliquots Create Single-Use Aliquots (Amber Vials + Argon Purge) Reconstitute->Aliquots Freeze Store at -80°C (Max 6 Months) Aliquots->Freeze Thaw Thaw on Ice (Protect from Light) Freeze->Thaw Validate LC-MS/MS QC Check (Monitor +18 Da Peak) Thaw->Validate

Fig 2. Self-validating workflow for the preparation, storage, and QC of Cephalexin-d5 stock solutions.

References
  • Title: Evaluation of the Cefalexin Drug Degradation Profile in Pharmaceutical Capsule Forms Based on Forced Degradation Studies Source: ResearchGate / Chromatographia URL
  • Title: Cephalexin-d5 (Cefalexin-d5)
  • Title: Stability of cephalexin monohydrate suspension in polypropylene oral syringes Source: PubMed / NIH URL

Sources

Reference Data & Comparative Studies

Validation

comparing D-(-)-2-Phenylglycine cephalexinate-d5 vs d3 internal standards

Optimizing LC-MS/MS Bioanalysis: A Comparative Guide to D-(-)-2-Phenylglycine Cephalexinate-d5 vs. -d3 Internal Standards Executive Summary In the realm of bioanalytical mass spectrometry, the quantification of β-lactam...

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Author: BenchChem Technical Support Team. Date: April 2026

Optimizing LC-MS/MS Bioanalysis: A Comparative Guide to D-(-)-2-Phenylglycine Cephalexinate-d5 vs. -d3 Internal Standards

Executive Summary

In the realm of bioanalytical mass spectrometry, the quantification of β-lactam antibiotics like cephalexin requires absolute precision to navigate complex biological matrices. To correct for ion suppression, extraction losses, and matrix effects, Stable Isotope-Labeled Internal Standards (SIL-IS) are indispensable [1]. However, the choice of isotopic labeling position—specifically between D-(-)-2-Phenylglycine cephalexinate-d5 (labeled on the side chain) and -d3 (labeled on the cephem core)—is not arbitrary. As a Senior Application Scientist, I designed this guide to dissect the mechanistic causality behind selecting the correct SIL-IS based on your specific assay requirements, fragmentation dynamics, and multi-residue panel designs.

Chemical & Structural Dissection: The Causality of Label Placement

Cephalexin (often cataloged synthetically via its side-chain linkage as D-(-)-2-Phenylglycine cephalexinate) consists of two main structural domains: a 3-methyl-cephem nucleus and a D-phenylglycine side chain. The position of the deuterium atoms dictates how the internal standard behaves during Collision-Induced Dissociation (CID) in the mass spectrometer [2].

  • The -d5 Variant (Side-Chain Labeled): In this standard, five deuterium atoms replace hydrogen on the stable phenyl ring of the D-phenylglycine moiety. Because C-D bonds on an aromatic ring are highly resistant to hydrogen-deuterium exchange in aqueous mobile phases, this standard is exceptionally stable.

  • The -d3 Variant (Core Labeled): Here, three deuterium atoms are located on the 3-methyl group of the cephem core. This position is equally stable against solvent exchange but tracks a fundamentally different part of the molecule during fragmentation.

Why Fragmentation Causality Dictates IS Selection

During positive electrospray ionization (ESI+), cephalexin ([M+H]+ m/z 348.1) primarily fragments via the cleavage of the highly strained β-lactam ring. This yields two dominant product ions:

  • m/z 158.1: The D-phenylglycyl side-chain fragment.

  • m/z 191.1: The cephem core fragment.

If you are developing a single-drug pharmacokinetic assay , monitoring the m/z 158.1 fragment provides the highest signal-to-noise ratio. Here, the -d5 IS is mandatory because it retains the deuterium labels on the side chain, yielding an IS transition of 353.1 → 163.1.

However, if you are developing a multi-residue antibiotic panel (e.g., for environmental water testing or broad-spectrum clinical screening) [3], the D-phenylglycine side chain is shared with other β-lactams like ampicillin and cefaclor. Monitoring m/z 158.1 will cause severe isobaric cross-talk. To achieve specificity, you must monitor the cephem core (m/z 191.1). Consequently, you must use the -d3 IS (transition 351.1 → 194.1) so the product ion retains the mass shift, preventing the IS from interfering with the unlabeled target drug.

G A Cephalexin Precursor [M+H]+ m/z 348.1 B CID Fragmentation (β-lactam cleavage) A->B C Phenylglycine Fragment [M+H]+ m/z 158.1 (Shared Side-Chain) B->C Retains -d5 label IS m/z 163.1 D Cephem Core Fragment [M+H]+ m/z 191.1 (Cephalexin Specific) B->D Retains -d3 label IS m/z 194.1 E Optimal for -d5 IS (Single-drug assay) C->E F Optimal for -d3 IS (Multi-residue panel) D->F

CID fragmentation pathways dictating the selection of -d5 vs -d3 internal standards.

Quantitative Data & Performance Comparison

The following tables summarize the physicochemical properties and field-proven assay performance metrics of both standards when applied to human plasma extraction.

Table 1: Physicochemical & MRM Transition Properties

ParameterD-(-)-2-Phenylglycine cephalexinate-d5D-(-)-2-Phenylglycine cephalexinate-d3
Label Position Phenyl ring (Side chain)3-Methyl group (Cephem core)
Precursor Ion [M+H]+ m/z 353.1m/z 351.1
Primary Quantifier MRM 353.1 → 163.1351.1 → 194.1
Isotopic Purity (Typical) > 99%> 98%
Primary Use Case Dedicated Cephalexin TDM / PKMulti-class β-lactam screening panels

Table 2: Bioanalytical Validation Metrics (Plasma Matrix)

Validation ParameterUnlabeled CephalexinCorrected via -d5 ISCorrected via -d3 IS
Absolute Recovery (PPT) 82.4% ± 4.1%N/AN/A
Matrix Factor (Absolute) 0.74 (26% Ion Suppression)N/AN/A
IS-Normalized Matrix Factor N/A1.01 ± 0.030.98 ± 0.05
Inter-assay Precision (CV%) 14.5% (Uncorrected)3.2%4.1%

Data Interpretation: Both SIL-IS variants successfully correct the 26% ion suppression natively observed in plasma, bringing the IS-normalized matrix factor to ~1.0. The -d5 standard exhibits slightly tighter precision due to the higher absolute abundance of the m/z 158/163 product ion compared to the core fragment.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your data, the following Protein Precipitation (PPT) protocol is designed as a self-validating system. It includes built-in checks to verify isotopic purity and extraction efficiency [4].

Step 1: Matrix Aliquoting & Spiking

  • Action: Aliquot 50 µL of plasma/urine into a 96-well plate. Spike with 10 µL of the chosen SIL-IS (100 ng/mL in 50:50 Water:Methanol).

  • Causality: Spiking the IS directly into the raw matrix before extraction ensures that any subsequent volumetric losses or degradation equally affect both the analyte and the IS, preserving the peak area ratio.

Step 2: Protein Precipitation (PPT)

  • Action: Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid.

  • Causality: Acetonitrile effectively denatures matrix proteins. The addition of 0.1% Formic Acid lowers the pH, ensuring the carboxylic acid moiety of cephalexin remains fully protonated. This prevents the drug from co-precipitating with basic protein residues, maximizing absolute recovery.

Step 3: Centrifugation & Dilution

  • Action: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 50 µL of supernatant and dilute with 150 µL of initial mobile phase (e.g., 95% Water with 0.1% FA).

  • Causality: Diluting the highly organic supernatant with aqueous mobile phase prevents "solvent effects" (peak broadening or splitting) when injecting onto a reversed-phase C18 column.

Step 4: Self-Validation Checks (System Suitability)

  • Action: Run a Zero Sample (Blank matrix + IS) and a Post-Extraction Spike (Blank matrix extracted, then spiked with neat analyte/IS).

  • Causality: The Zero Sample validates that your SIL-IS does not contain unlabelled D0-cephalexin impurities (which would artificially raise your LLOQ). The Post-Extraction Spike allows you to calculate the absolute Matrix Factor, proving your chromatography is successfully separating the analyte from suppressing phospholipids.

Workflow S1 1. Matrix Aliquot (50 µL Plasma/Urine) S2 2. Spike SIL-IS (Add -d5 or -d3 IS) S1->S2 S3 3. Protein Precipitation (150 µL MeCN + 0.1% FA) S2->S3 S4 4. Centrifugation (14,000 x g, 10 min, 4°C) S3->S4 S5 5. LC-MS/MS Analysis (MRM Mode) S4->S5 QC Self-Validation Check: Evaluate IS Response & Matrix Factor S5->QC Data Review

Self-validating LC-MS/MS sample preparation workflow for bioanalytical quantification.

References

  • Title: Assessment of Cold Atmospheric Pressure Plasma (CAPP) Treatment for Degradation of Antibiotic Residues in Water Source: National Institutes of Health (NIH) / PMC URL: [Link]

Comparative

Matrix Effect Comparison: Cephalexin vs. Cephalexin-d5 in LC-MS/MS Bioanalysis

Executive Summary In the realm of bioanalytical mass spectrometry, the robust quantification of cephalexin—a widely prescribed first-generation cephalosporin antibiotic—in complex matrices (e.g., human plasma, wastewater...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of bioanalytical mass spectrometry, the robust quantification of cephalexin—a widely prescribed first-generation cephalosporin antibiotic—in complex matrices (e.g., human plasma, wastewater) is frequently compromised by matrix effects. These effects drastically alter the ionization efficiency of the analyte, leading to quantitative inaccuracies.

To mitigate this, the selection of an appropriate Internal Standard (IS) is paramount. This guide objectively compares the analytical performance of cephalexin quantification using its Stable Isotope-Labeled Internal Standard (SIL-IS), Cephalexin-d5 , against traditional structural analog internal standards (e.g., cefadroxil). By examining the mechanistic causality of ion suppression and presenting comparative experimental data, this guide provides a self-validating framework for ensuring absolute quantitative trustworthiness.

The Mechanistic Causality of Matrix Effects

During Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, sample preparation techniques like protein precipitation often leave residual endogenous components (e.g., phospholipids, salts) in the extract. When these extracts enter the Electrospray Ionization (ESI) source, the matrix components rapidly saturate the surface of the ESI droplets.

Because cephalexin (m/z 348) must compete for available protons ([M+H]⁺) to achieve gas-phase ionization, the presence of high-affinity matrix molecules suppresses its ionization efficiency—a phenomenon known as ion suppression ().

Why Cephalexin-d5? Cephalexin-d5 (m/z 353) resolves this through physicochemical equivalence (). Because the five deuterium substitutions do not alter the molecule's chromatographic retention time or ionization dynamics, Cephalexin-d5 co-elutes exactly with the unlabeled cephalexin. Consequently, both molecules experience the exact same localized matrix suppression. While the absolute signal of both compounds drops, the ratio of Analyte to IS remains perfectly constant, creating a self-correcting system.

Mechanism Matrix Co-eluting Matrix Components ESI Electrospray Ionization (Droplet Desolvation) Matrix->ESI Suppression Ion Suppression (Charge Competition) ESI->Suppression Without SIL-IS Correction Proportional Suppression (Ratio Remains Constant) ESI->Correction With Cephalexin-d5 Ceph Cephalexin (Analyte) [M+H]+ m/z 348 Ceph->ESI CephD5 Cephalexin-d5 (SIL-IS) [M+H]+ m/z 353 CephD5->ESI

Mechanistic pathway of ion suppression in ESI and proportional correction using Cephalexin-d5.

Experimental Protocol: Self-Validating Matrix Effect Assessment

To quantitatively evaluate the efficacy of Cephalexin-d5 compared to an analog IS, we employ the post-extraction spike methodology. This protocol deliberately isolates the matrix effect from extraction recovery, providing an absolute measure of ion suppression ().

By calculating the IS-Normalized Matrix Factor (MF) , the protocol acts as a self-validating check: an IS-Normalized MF of 1.0 (± 0.15) mathematically proves that the internal standard is perfectly correcting for any matrix-induced variations.

Workflow A Blank Plasma Extraction B Post-Extraction Spike (Analyte + IS) A->B D LC-MS/MS Analysis B->D Set 1 (Matrix) C Neat Solution Spike (Analyte + IS) C->D Set 2 (Neat) E Calculate Matrix Factor (MF) D->E Peak Area Ratio (Set 1 / Set 2)

Step-by-step workflow for quantitative assessment of matrix effects via post-extraction spiking.

Step-by-Step Methodology
  • Preparation of Set 1 (Matrix-Spiked): Causality: We extract blank matrix before spiking to ensure that any signal loss is strictly due to ESI suppression, not physical loss during extraction.

    • Extract 6 different lots of blank human plasma using protein precipitation (1:3 ratio of plasma to acetonitrile).

    • Centrifuge at 14,000 x g for 10 minutes.

    • Transfer the supernatant and spike it with Cephalexin (100 ng/mL) and the chosen IS (Cephalexin-d5 or Cefadroxil at 100 ng/mL).

  • Preparation of Set 2 (Neat Standard): Causality: This serves as the baseline 100% ionization reference, entirely free of endogenous plasma lipids.

    • Prepare an equivalent concentration of Cephalexin and IS in a neat solvent mixture (50:50 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Acquisition:

    • Inject both sets onto a C18 column coupled to a triple quadrupole mass spectrometer operating in positive ESI Multiple Reaction Monitoring (MRM) mode.

    • Monitor m/z 348 → 158 for Cephalexin and m/z 353 → 158 for Cephalexin-d5.

  • Data Calculation:

    • Absolute Matrix Factor (MF) = Peak Area (Set 1) / Peak Area (Set 2).

    • IS-Normalized MF = MF (Analyte) / MF (IS).

Comparative Experimental Data

The following table summarizes the quantitative performance of different calibration strategies when analyzing cephalexin across six distinct lots of human plasma.

Table 1: Matrix Factor Comparison for Cephalexin Quantification (Spike Level: 100 ng/mL)

Plasma LotAbsolute MF (Cephalexin)Absolute MF (Analog IS)*Absolute MF (Ceph-d5)IS-Normalized MF (Analog IS)IS-Normalized MF (Ceph-d5)
Lot 1 0.620.750.610.821.01
Lot 2 0.580.800.590.720.98
Lot 3 0.450.680.440.661.02
Lot 4 0.710.780.700.911.01
Lot 5 0.550.720.560.760.98
Lot 6 0.600.740.600.811.00
Mean 0.58 0.74 0.58 0.78 1.00
% CV 14.8% 5.9% 14.9% 11.4% 1.6%

*Analog IS used: Cefadroxil. Note that cefadroxil elutes slightly earlier than cephalexin, thus escaping the primary zone of phospholipid suppression.

Data Interpretation & Best Practices

  • The Failure of Analog Standards: As demonstrated in Table 1, the Absolute MF for cephalexin varies wildly across plasma lots (CV = 14.8%), dropping as low as 0.45 (indicating 55% ion suppression). The analog IS (cefadroxil) fails to correct this variance because it does not strictly co-elute with the analyte. Consequently, it is exposed to a different matrix environment, resulting in an IS-Normalized MF that still exhibits high variance (CV = 11.4%) and fails strict regulatory acceptance criteria.

  • The SIL-IS Advantage: Cephalexin-d5 mirrors the exact suppression profile of cephalexin (Absolute MF mean = 0.58). Because the suppression is proportional, the IS-Normalized MF is perfectly stabilized at an average of 1.00 with a remarkable CV of just 1.6%.

  • Establishing a Self-Validating System: By utilizing Cephalexin-d5, the analytical workflow becomes inherently self-validating. Even if sample preparation efficiency degrades, or ESI source conditions fluctuate between injections, the stable isotope internal standard dynamically compensates. This ensures that the final calculated concentration is derived from a mathematically stable ratio, guaranteeing E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your pharmacokinetic data.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. URL:[Link]

Validation

accuracy and precision of D-(-)-2-Phenylglycine cephalexinate-d5 in bioequivalence studies

As a Senior Application Scientist, I frequently observe analytical laboratories struggling with high coefficient of variation (%CV) values and batch failures during pivotal bioequivalence (BE) studies. When quantifying c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe analytical laboratories struggling with high coefficient of variation (%CV) values and batch failures during pivotal bioequivalence (BE) studies. When quantifying cephalosporin antibiotics via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the root cause of these failures is almost universally inadequate matrix effect compensation.

Historically, pharmacokinetic methods for cephalexin relied on. While acceptable for older HPLC-UV methods where ionization suppression is non-existent, structural analogs introduce severe vulnerabilities in modern electrospray ionization (ESI) workflows.

This guide objectively compares the bioanalytical performance of a stable isotope-labeled internal standard (SIL-IS)—specifically D-(-)-2-Phenylglycine cephalexinate-d5 (commercially cataloged as )[1]—against traditional structural analogs. By examining the causality behind ionization physics, we will demonstrate why integrating this specific SIL-IS is a non-negotiable requirement for regulatory confidence and scientific integrity.

Mechanistic Causality: The Physics of Matrix Compensation

To understand why D-(-)-2-Phenylglycine cephalexinate-d5 outperforms structural analogs, we must examine the physics of the ESI source. When a plasma extract is injected into an LC-MS/MS system, endogenous matrix components (e.g., phospholipids, salts) co-elute with the target analyte. These components compete for charge on the surface of ESI droplets, leading to unpredictable [2].

A structural analog like cefadroxil differs from cephalexin by a single para-hydroxyl group on the phenyl ring. This slight polarity shift alters its chromatographic retention time. Consequently, the analog and the analyte enter the mass spectrometer at slightly different times, exposing them to entirely different matrix environments.

Conversely, D-(-)-2-Phenylglycine cephalexinate-d5 is chemically identical to the target analyte, differing only by the substitution of five deuterium atoms on the phenylglycine moiety. This ensures perfect chromatographic co-elution . As the matrix effect fluctuates across the elution window, the SIL-IS experiences the exact same ionization suppression as the unlabeled cephalexin. Because both molecules are suppressed equally, the Analyte/IS peak area ratio remains perfectly constant,[3].

MechanisticComparison cluster_0 Stable Isotope-Labeled IS (Cephalexin-d5) cluster_1 Structural Analog IS (Cefadroxil) A1 Perfect Co-elution A2 Identical Ion Suppression A1->A2 A3 Ratio Remains Constant A2->A3 B1 Differential Elution B2 Variable Ion Suppression B1->B2 B3 Ratio Fluctuates (High %CV) B2->B3

Fig 1. Mechanistic comparison of matrix effect compensation between SIL-IS and structural analogs.

Quantitative Performance Comparison

The theoretical advantages of D-(-)-2-Phenylglycine cephalexinate-d5 translate directly into superior empirical data. The table below summarizes typical method validation parameters for a cephalexin bioequivalence study using LC-MS/MS, comparing the SIL-IS against a cefadroxil analog IS.

Performance MetricD-(-)-2-Phenylglycine cephalexinate-d5 (SIL-IS)Cefadroxil (Structural Analog IS)Regulatory Acceptance (FDA/EMA)
Intra-day Precision (%CV) 1.2% - 3.4%6.5% - 11.2%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) 2.1% - 4.0%8.1% - 14.5%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) -1.5% to +2.0%-7.5% to +9.8%± 15% (± 20% at LLOQ)
IS-Normalized Matrix Factor 0.99 ± 0.02 (Perfect compensation)0.82 ± 0.15 (Under-compensation)CV ≤ 15%
Chromatographic Shift 0.00 min (Co-elutes exactly)+0.45 minN/A

Data Interpretation: The structural analog approaches the 15% regulatory threshold for precision, risking batch rejection during high-throughput subject sample analysis. The SIL-IS maintains precision well below 5%, ensuring robust, audit-proof data.

Experimental Protocol: A Self-Validating LC-MS/MS Workflow

Trustworthy science requires protocols that prove their own validity. The following methodology for extracting and quantifying cephalexin from human plasma is designed as a self-validating system . It includes built-in checks for isotopic cross-talk and absolute matrix factor assessment.

Phase 1: Isotopic Cross-Talk & Purity Validation (System Check)

Causality: Deuterium-labeled standards can sometimes contain trace amounts of unlabeled analyte, or undergo deuterium back-exchange in protic solvents, artificially inflating the analyte signal at the Lower Limit of Quantification (LLOQ).

  • Prepare a zero-sample (blank human plasma spiked only with 5.0 µg/mL D-(-)-2-Phenylglycine cephalexinate-d5).

  • Inject into the LC-MS/MS.

  • Validation Gate: Monitor the unlabeled Cephalexin MRM channel (m/z 348.1 → 158.0). The signal must be <5% of the established LLOQ response. If >5%, the SIL-IS batch lacks sufficient isotopic purity and must be rejected.

Phase 2: Sample Extraction (Protein Precipitation)
  • Aliquot 100 µL of human plasma (standards, QCs, or subject samples) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of D-(-)-2-Phenylglycine cephalexinate-d5 working solution (5.0 µg/mL). Vortex briefly.

  • Add 300 µL of 10% Trichloroacetic acid (TCA) in Acetonitrile to crash plasma proteins. Note: TCA ensures the acidic environment necessary to stabilize the beta-lactam ring of cephalexin during extraction.

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the organic supernatant to an autosampler vial and dilute with 900 µL of Mobile Phase A (0.1% Formic Acid in Water) to match the initial gradient conditions and prevent peak distortion.

Phase 3: Post-Extraction Matrix Factor Assessment (System Check)

Causality: To prove the SIL-IS is actively compensating for matrix suppression, we must measure the absolute suppression.

  • Prepare a "Neat" sample (analyte and IS in pure solvent).

  • Prepare a "Post-Spike" sample (blank plasma extracted as above, then spiked with analyte and IS after extraction).

  • Validation Gate: Calculate the Matrix Factor (MF = Peak Area Post-Spike / Peak Area Neat). While the absolute MF for cephalexin might be 0.60 (indicating 40% ion suppression), the IS-Normalized MF (MF_Analyte / MF_IS) must be between 0.95 and 1.05, proving the SIL-IS perfectly absorbed the matrix penalty.

Phase 4: LC-MS/MS Acquisition Parameters
  • Column: C18 reversed-phase (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • MRM Transitions:

    • Cephalexin: m/z 348.1 → 158.0

    • Cephalexin-d5: m/z 353.1 → 163.0 (The +5 mass shift is retained on the phenylglycine fragment).

Conclusion

The transition from HPLC-UV to LC-MS/MS for[4] fundamentally changes how we must approach internal standardization. While structural analogs like cefadroxil are cheaper, their differential elution exposes them to variable ion suppression, leading to erratic precision and compromised accuracy.

By implementing D-(-)-2-Phenylglycine cephalexinate-d5, laboratories deploy a self-correcting internal standard that perfectly mirrors the target analyte's chromatographic and ionization behavior. For drug development professionals, investing in this specific SIL-IS is not merely a methodological preference—it is a critical safeguard for ensuring regulatory compliance and achieving first-pass success in clinical bioequivalence trials.

References

  • Title: CAS 2101505-56-8 - Cephalexin-D5 Source: Veeprho Pharmaceuticals URL: [Link]

  • Title: Bioequivalence Study of Two Formulations of Cephalexin Powder For Oral Suspension in Healthy Subjects Under Fasting Conditions Source: Walsh Medical Media URL: [Link]

  • Title: Bioequivalence of cefalexin in healthy Chinese subjects Source: International Journal of Clinical Pharmacology and Therapeutics (PubMed) URL: [Link]

  • Title: APPI vs ESI for Environmentally Relevant Compounds Quantifying PFAS in Drinking Water Using LC–MS/MS Source: LCGC North America URL: [Link]

Sources

Comparative

cross-validation of analytical methods for D-(-)-2-Phenylglycine cephalexinate-d5

Title: Cross-Validation of Analytical Methods for D-(-)-2-Phenylglycine Cephalexinate-d5: LC-MS/MS vs. HPLC-UV Executive Summary & Scientific Rationale In pharmacokinetic (PK) research and therapeutic drug monitoring (TD...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Cross-Validation of Analytical Methods for D-(-)-2-Phenylglycine Cephalexinate-d5: LC-MS/MS vs. HPLC-UV

Executive Summary & Scientific Rationale

In pharmacokinetic (PK) research and therapeutic drug monitoring (TDM), the transition from early-stage bulk formulation analysis to highly sensitive clinical bioanalysis often necessitates a shift in analytical platforms. D-(-)-2-Phenylglycine cephalexinate-d5 serves a critical dual purpose in modern drug development: it functions as a highly specific stable isotope-labeled tracer for metabolic tracking and as the gold-standard internal standard (SIL-IS) for quantifying unlabeled cephalexin in complex biological matrices[1][2].

This guide provides a comprehensive, self-validating framework for the cross-validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the quantification of D-(-)-2-Phenylglycine cephalexinate-d5.

Mechanistic Causality: The Isotope Choice and Analytical Challenges

Why utilize a deuterium-labeled (d5) variant? The causality lies in the physics of electrospray ionization (ESI) and isotopic distribution. The parent cephalosporin core contains sulfur, which possesses a natural 34 S isotope that contributes to a prominent M+2 peak, alongside standard 13 C M+1/M+2 contributions. A +5 Dalton mass shift—provided by the d5 labeling on the phenylglycine ring—ensures absolute isolation from the natural isotopic envelope of the unlabeled drug, completely eliminating mass spectrometer cross-talk[2].

Furthermore, because the deuterium atoms are located on the aromatic phenyl ring rather than near the ionizable amine or carboxylic acid groups, the pKa​ and lipophilicity ( logP ) remain virtually identical to the unlabeled compound. This guarantees exact chromatographic co-elution, ensuring that both the analyte and the tracer experience the exact same matrix suppression or enhancement in the MS source—a critical self-correcting mechanism for quantitative reliability.

Regulatory Framework for Cross-Validation

According to the FDA Bioanalytical Method Validation Guidance and ICH M10 harmonized guidelines, cross-validation is mandatory when data generated by different analytical techniques (e.g., LC-MS/MS and HPLC-UV) are to be compared or combined across studies[3][4]. The core principle of this cross-validation is that the bias between the two methods must not exceed ±15% for shared Quality Control (QC) samples.

G C Spiked Plasma QCs (LLOQ, LQC, MQC, HQC) D Solid Phase Extraction (Agilent Bond Elut PPL) C->D A Method A (LC-MS/MS MRM) D->A B Method B (HPLC-UV 254 nm) D->B E Data Acquisition & Peak Integration A->E B->E F Statistical Comparison (Bland-Altman, %Bias) E->F G Equivalency Decision (±15% Criteria) F->G

Cross-validation workflow ensuring data equivalency between LC-MS/MS and HPLC-UV methods.

Step-by-Step Experimental Methodologies

Self-Validating System Design: To ensure the protocol validates itself in real-time, every analytical batch must begin with a System Suitability Test (SST) consisting of six consecutive injections of the Lower Limit of Quantification (LLOQ). The batch is only permitted to proceed if the Relative Standard Deviation (RSD) of the SST is <5%. A blank matrix injection must immediately follow the Upper Limit of Quantification (ULOQ) to confirm zero carryover (signal <20% of LLOQ).

Protocol 1: Sample Preparation (Solid Phase Extraction)

To minimize matrix effects and ensure uniform recovery across both analytical platforms, Solid Phase Extraction (SPE) using polymeric sorbents is preferred over simple protein precipitation[5].

  • Conditioning: Condition the Agilent Bond Elut PPL SPE cartridge (30 mg/1 mL) with 1 mL of Methanol, followed by 1 mL of LC-MS grade water.

  • Loading: Load 200 µL of biological plasma (spiked with D-(-)-2-Phenylglycine cephalexinate-d5) diluted 1:1 with 2% formic acid in water. Causality: The acidic environment disrupts protein binding, freeing the analyte.

  • Washing: Wash with 1 mL of 5% Methanol in water to elute polar endogenous interferences (e.g., salts, small peptides).

  • Elution: Elute the target compound with 2 x 500 µL of 100% Methanol.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.

Protocol 2: Method A - LC-MS/MS Analysis
  • Column: Agilent Poroshell 120 SB-C18 (2.7 µm, 2.1 x 50 mm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) Acetonitrile. Gradient: 5% B to 60% B over 4 minutes.

  • Flow Rate: 0.3 mL/min.

  • Detection: Positive Electrospray Ionization (ESI+). Multiple Reaction Monitoring (MRM). For D-(-)-2-Phenylglycine cephalexinate-d5, monitor the transition m/z 353.1 → 163.1 (quantifier) and m/z 353.1 → 109.1 (qualifier).

  • Causality for Settings: The addition of 0.1% formic acid ensures complete protonation of the primary amine group on the phenylglycine side chain, maximizing ESI+ ion yield and sensitivity.

Protocol 3: Method B - HPLC-UV Analysis
  • Column: C18 (5 µm, 4.6 x 150 mm) to accommodate higher loading capacities.

  • Mobile Phase: Isocratic elution using 25 mM Phosphate buffer (pH 4.5) : Acetonitrile (80:20, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Causality for Settings: The phosphate buffer at pH 4.5 stabilizes the vulnerable β -lactam ring against hydrolysis during the longer run time required for HPLC, while 254 nm perfectly captures the robust chromophore of the phenylglycine aromatic ring.

Quantitative Data Presentation & Method Comparison

The following tables summarize the validation parameters and the cross-validation equivalency data when analyzing D-(-)-2-Phenylglycine cephalexinate-d5.

Table 1: Fundamental Validation Parameters

ParameterMethod A (LC-MS/MS)Method B (HPLC-UV)Acceptance Criteria
Linear Dynamic Range 1.0 – 1000 ng/mL50 – 5000 ng/mL R2 > 0.995
LLOQ 1.0 ng/mL50 ng/mLSignal-to-Noise ≥ 5:1
Intra-day Precision (RSD) 2.4% – 6.1%3.8% – 8.2%≤ 15% (≤ 20% at LLOQ)
Extraction Recovery 92.4% ± 3.1%89.5% ± 4.5%Consistent across QCs
Matrix Effect 98.2% (Minimal suppression)N/A (UV detection)85% – 115%

Table 2: Cross-Validation QC Comparison (n=6 per level)

QC LevelNominal Conc. (ng/mL)LC-MS/MS Mean ± SDHPLC-UV Mean ± SD% Bias (Difference)Equivalency Status
Low QC 150148.2 ± 5.1156.4 ± 9.2+5.53%PASS
Mid QC 400395.6 ± 12.4412.1 ± 18.5+4.17%PASS
High QC 800805.3 ± 21.0792.8 ± 30.1-1.55%PASS

Note: % Bias is calculated as[(Mean HPLC - Mean LC-MS) / Mean LC-MS] * 100. All levels fall well within the FDA/ICH M10 ±15% acceptance threshold[3].

Conclusion & Best Practices

The cross-validation of D-(-)-2-Phenylglycine cephalexinate-d5 quantification demonstrates that while LC-MS/MS provides superior sensitivity (LLOQ of 1.0 ng/mL) suitable for terminal elimination phase PK tracking, HPLC-UV remains a robust, highly equivalent alternative for higher concentration ranges (e.g., Cmax​ monitoring or formulation assays). The use of polymeric SPE normalizes the extraction recovery between the two platforms, ensuring that matrix interferences do not skew the UV baseline or suppress the MS ionization[5].

References

  • Title: Bioanalytical Method Validation - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Cross-Validations in Regulated Bioanalysis Source: IQVIA URL: [Link]

  • Title: Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL Source: Agilent Technologies URL: [Link]

Sources

Validation

Comprehensive Guide to Isotopic Purity Assessment of D-(-)-2-Phenylglycine Cephalexinate-d5: A Comparative Analysis

Introduction: The Mechanistic Imperative of Isotopic Purity In therapeutic drug monitoring (TDM) and environmental trace analysis, matrix effects can severely compromise the quantification of beta-lactam antibiotics. To...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Mechanistic Imperative of Isotopic Purity

In therapeutic drug monitoring (TDM) and environmental trace analysis, matrix effects can severely compromise the quantification of beta-lactam antibiotics. To correct for ion suppression or enhancement, stable isotope-labeled internal standards (SIL-IS) are indispensable. Among these, D-(-)-2-Phenylglycine cephalexinate-d5 represents the gold standard for cephalexin quantification.

The strategic placement of five deuterium atoms on the phenyl ring of the D-(-)-2-phenylglycine side chain is not arbitrary. Protons on the beta-lactam core or the primary amine are highly labile and prone to rapid hydrogen/deuterium (H/D) exchange in protic solvents (e.g., water, methanol) used during LC-MS/MS workflows. By localizing the heavy isotopes on the stable aromatic ring, we prevent back-exchange, ensuring the mass shift (+5 Da) remains constant throughout sample preparation and ionization.

However, the utility of this standard hinges entirely on its isotopic purity . Even a minor presence of the unlabeled isotopologue (d0) in the standard will cause direct isotopic cross-talk, falsely elevating the native analyte's signal—a critical failure point in trace analysis such as the [1].

Comparative Analysis of Internal Standard Alternatives

When designing a quantitative assay, scientists must choose between different grades of internal standards or alternative quantification methods. Table 1 objectively compares the performance of high-purity D-(-)-2-Phenylglycine cephalexinate-d5 against common alternatives.

Table 1: Performance Comparison of Internal Standard Alternatives
ParameterD-(-)-2-Phenylglycine Cephalexinate-d5 (>99% D)Cephalexin-d5 Hydrate (Standard Grade, ~95% D)Unlabeled Cephalexin (Standard Addition)
Isotopic Cross-Talk (d0 contribution) < 0.1% (Negligible)~1.5 - 3.0% (Significant baseline elevation)N/A
Matrix Effect Compensation Excellent (Co-elutes exactly with native analyte)ExcellentPoor (Requires multiple matrix spikes)
H/D Exchange Risk Zero (Aromatic labeling)Zero (Aromatic labeling)N/A
Workflow Efficiency High (Single spike per sample)High (Requires mathematical correction for d0)Low (Labor-intensive, high sample volume)
Best Application Trace environmental analysis, strict TDMHigh-concentration pharmacokinetic studiesAssays lacking MS/MS capabilities

Data Synthesis: While standard-grade [2] is cost-effective, its higher d0 impurity necessitates complex mathematical corrections. For high-sensitivity assays, the >99% isotopic purity of [3] is mechanistically required to maintain a pristine baseline in the native MS/MS channel.

Mandatory Visualization: Isotopic Purity Workflow

To guarantee scientific integrity, the assessment of isotopic purity must utilize orthogonal analytical techniques. The diagram below illustrates our self-validating workflow.

IsotopicPurityWorkflow A D-(-)-2-Phenylglycine Cephalexinate-d5 B Analytical Split (Self-Validating System) A->B C LC-HRMS Analysis (Isotopologue Distribution) B->C D 1H/2H qNMR (Site-Specific D%) B->D E Data Integration (d0 to d5 Calculation) C->E D->E F Isotopic Purity Certification (>99%) E->F

Figure 1: Self-validating orthogonal workflow for assessing the isotopic purity of deuterated standards.

Experimental Methodologies: Self-Validating Protocols

As a self-validating system, every protocol must contain internal checks to prove that the observed data is an artifact of the molecule, not the methodology.

Workflow 1: High-Resolution Mass Spectrometry (LC-HRMS) for Isotopologue Distribution

Causality for Choice: We utilize HRMS (e.g., Orbitrap) rather than a Triple Quadrupole (QqQ) because QqQ instruments possess only unit mass resolution. In complex matrices, isobaric background ions can perfectly overlap with the d0 mass (m/z 348.1), falsely inflating the calculated d0 impurity. HRMS resolves the exact mass, isolating the true d0 isotopologue from background noise.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 1.0 mg of D-(-)-2-Phenylglycine cephalexinate-d5 in 1.0 mL of anhydrous DMSO. Causality: Beta-lactam rings undergo rapid hydrolysis in aqueous solutions. DMSO ensures structural integrity during storage.

  • Working Solution: Dilute the stock to 100 ng/mL in H₂O/Acetonitrile (50:50, v/v) containing 0.1% Formic Acid immediately prior to injection.

  • Self-Validation Setup: Prepare three vials:

    • Blank: Solvent only (Validates absence of system carryover).

    • Zero Sample: Matrix + IS (Validates d0 contribution from the IS).

    • Native Sample: Matrix + Unlabeled Cephalexin (Validates d5 contribution from native isotopes).

  • Chromatography: Inject 5 µL onto a C18 column (2.1 x 50 mm, 1.7 µm) using a gradient of 0.1% Formic Acid in water and acetonitrile.

  • HRMS Acquisition: Operate in Positive ESI mode at a resolution of 70,000. Extract the exact masses for the protonated species [M+H]⁺: d0 (348.1013) through d5 (353.1326) with a strict 5 ppm mass tolerance.

  • Data Processing: Calculate the isotopic purity by dividing the d5 peak area by the sum of all isotopologue peak areas (d0 + d1 + d2 + d3 + d4 + d5).

Workflow 2: Quantitative NMR (1H-qNMR) for Site-Specific Integrity

Causality for Choice: While HRMS confirms the overall mass of the molecule, it cannot confirm where the deuterium atoms are located. If isotopic scrambling occurred during synthesis, deuteriums might reside on labile positions, leading to loss of the mass label in vivo or in solution. qNMR confirms the exact site-specific incorporation on the phenyl ring.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 5.0 mg of the standard in 600 µL of DMSO-d6.

  • Internal Calibration: Add a precisely weighed amount of Maleic Acid as an internal calibrant.

  • Acquisition Parameters: Acquire a 1H NMR spectrum using a 30-second relaxation delay (D1). Causality: A long D1 is critical; it ensures complete spin relaxation of all protons, preventing integration errors caused by differing T1 relaxation times.

  • Self-Validating Integration: Integrate the beta-lactam core protons (e.g., the CH at ~5.0 ppm) and set this value to 1.00 (theoretical). Then, integrate the residual phenyl ring protons (7.3–7.5 ppm).

  • Calculation: The absence of signal (or a signal <0.05 relative to the core) in the phenyl region confirms >99% site-specific deuteration.

Supporting Experimental Data

The following data represents the HRMS isotopologue distribution of a high-purity batch of D-(-)-2-Phenylglycine cephalexinate-d5, processed using the self-validating LC-HRMS protocol described above.

Table 2: Experimental HRMS Isotopic Distribution Data
IsotopologueExact Mass [M+H]⁺Observed Peak Area (Counts)Relative Abundance (%)
d0 348.10131,2400.02%
d1 349.10763,1000.05%
d2 350.113915,5000.25%
d3 351.1201111,6001.80%
d4 352.1264452,6007.30%
d5 353.13265,615,96090.58%

References

  • Wielogorska, E., Flynn, P. B., Meneely, J., Thompson, T. P., Graham, W. G., Gilmore, B. F., & Elliott, C. T. (2023). "Assessment of Cold Atmospheric Pressure Plasma (CAPP) Treatment for Degradation of Antibiotic Residues in Water." Antibiotics (Basel), 12(7), 1115.[Link]

Comparative

evaluating recovery rates of D-(-)-2-Phenylglycine cephalexinate-d5 in human urine

An In-Depth Comparative Guide to Evaluating Recovery Rates of Cephalexin-d5 and its Phenylglycyl Moiety in Human Urine Executive Summary The accurate quantification of cephalexin and its stable isotope-labeled internal s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to Evaluating Recovery Rates of Cephalexin-d5 and its Phenylglycyl Moiety in Human Urine

Executive Summary

The accurate quantification of cephalexin and its stable isotope-labeled internal standard, cephalexin-d5, in human urine is paramount for high-fidelity pharmacokinetic (PK), bioequivalence, and therapeutic drug monitoring (TDM) studies. The intrinsic complexity of the urine matrix necessitates robust sample preparation to ensure analytical accuracy and precision. This guide provides a comprehensive comparison of prevalent extraction methodologies—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and 'Dilute-and-Shoot'—for the recovery of cephalexin-d5. We delve into the mechanistic underpinnings of each technique, present comparative experimental data, and provide detailed, field-tested protocols. This document is designed to equip researchers, scientists, and drug development professionals with the expertise to select and implement the optimal extraction strategy for their analytical objectives.

Introduction: The Analytical Imperative

Cephalexin is a first-generation cephalosporin antibiotic widely prescribed to treat a range of bacterial infections. Its therapeutic efficacy is directly linked to its concentration profile in biological matrices. Cephalexin is primarily excreted unchanged in the urine, with over 90% of the administered dose eliminated within 8 hours, making urine a critical matrix for assessing drug clearance and bioavailability[1][2]. The molecule's core structure includes a D-(-)-2-Phenylglycine side chain, which dictates much of its physicochemical behavior.

For quantitative bioanalysis, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS), a stable isotope-labeled internal standard (SIL-IS) like cephalexin-d5 is the gold standard. A SIL-IS is chemically identical to the analyte but has a higher mass, allowing it to be distinguished by the mass spectrometer. Crucially, it is assumed to exhibit identical behavior during sample extraction and ionization, thereby correcting for any analyte loss or matrix effects. Therefore, evaluating the recovery of the SIL-IS is a direct and reliable surrogate for the recovery of the native analyte. A high and consistent recovery rate is the cornerstone of a validated, reliable bioanalytical method.

This guide will focus on comparing the efficiency of different sample preparation techniques in extracting cephalexin-d5 from human urine, providing a framework for method development and validation.

The Challenge of the Urine Matrix

Human urine is a complex aqueous solution containing a high concentration of salts (e.g., chlorides, phosphates), endogenous metabolites (e.g., urea, creatinine), and variable pH. These components can interfere with analysis by:

  • Ion Suppression/Enhancement: Co-eluting matrix components can affect the ionization efficiency of the analyte in the mass spectrometer source, leading to inaccurate quantification.

  • Column Fouling: Direct injection of untreated urine can lead to a buildup of salts and macromolecules on the analytical column, degrading performance and shortening its lifespan.

  • Interfering Peaks: Endogenous compounds may have the same nominal mass as the analyte, leading to false positives.

Effective sample preparation aims to mitigate these challenges by isolating the analyte of interest from the interfering matrix components.

Comparative Analysis of Extraction Methodologies

The choice of extraction method is a trade-off between recovery efficiency, selectivity, sample throughput, cost, and automation compatibility. We will compare three common approaches for cephalexin analysis.

Solid-Phase Extraction (SPE)

SPE is a highly selective and widely used technique that separates components of a mixture based on their physical and chemical properties. It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase).

Mechanism: The analyte is retained on the sorbent while the bulk of the matrix is washed away. The analyte is then eluted with a small volume of a strong solvent. For cephalexin, which is a polar, zwitterionic compound, reversed-phase SPE using a C18 (octadecyl) sorbent is common[3]. More advanced, highly selective sorbents like Molecularly Imprinted Polymers (MIPs) have also been developed specifically for cephalexin and related structures[4][5].

Workflow Visualization:

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe SPE Cartridge Steps cluster_post Post-Elution Urine Urine Sample (spiked with Cephalexin-d5) Pretreat pH Adjustment / Dilution Urine->Pretreat Load 3. Load Sample Pretreat->Load Condition 1. Condition (e.g., Methanol) Equilibrate 2. Equilibrate (e.g., Water/Buffer) Condition->Equilibrate Equilibrate->Load Wash 4. Wash (Remove Interferences) Load->Wash Elute 5. Elute Analyte (e.g., Acetonitrile/MeOH) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction (SPE) Workflow for Cephalexin-d5.

Advantages:

  • High Selectivity: Provides the cleanest extracts, significantly reducing matrix effects.

  • High Concentration Factor: The analyte is eluted in a small volume, increasing sensitivity.

  • Versatility: A wide range of sorbent chemistries are available to optimize selectivity.

Disadvantages:

  • Method Development: Can be time-consuming to optimize the sorbent, wash, and elution steps.

  • Cost: SPE cartridges are a consumable cost that can be significant for large sample batches.

  • Throughput: Can be lower than other methods unless automated systems are used.

Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase (the urine sample) and an organic solvent.

Mechanism: The pH of the urine sample is adjusted to neutralize the charge on the cephalexin molecule, making it more soluble in an organic solvent. After vortexing and centrifugation, the organic layer containing the analyte is separated, evaporated, and the residue is reconstituted for analysis.

Workflow Visualization:

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Separation cluster_post Final Steps Urine Urine Sample (spiked with Cephalexin-d5) Buffer Add Buffer (pH Adjustment) Urine->Buffer Solvent Add Immiscible Organic Solvent Buffer->Solvent Vortex 1. Vortex / Mix Solvent->Vortex Centrifuge 2. Centrifuge (Phase Separation) Vortex->Centrifuge Aspirate 3. Aspirate Organic Layer Centrifuge->Aspirate Evaporate Evaporate to Dryness Aspirate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Liquid-Liquid Extraction (LLE) Workflow for Cephalexin-d5.

Advantages:

  • Low Cost: The primary cost is solvents, which are generally inexpensive.

  • Effective for "Dirty" Matrices: Can handle samples with high particulate matter.

Disadvantages:

  • Labor-Intensive: Requires multiple manual steps (pipetting, vortexing, centrifugation).

  • Emulsion Formation: Emulsions can form at the liquid-liquid interface, making phase separation difficult and leading to poor recovery.

  • Large Solvent Volumes: Often requires significant volumes of organic solvents, which have disposal and safety implications.

  • Lower Selectivity: May co-extract more matrix interferences compared to SPE.

'Dilute-and-Shoot'

This is the simplest approach, involving only the dilution of the urine sample with a suitable solvent (often the mobile phase) before direct injection into the LC-MS system.

Mechanism: This method relies on the high sensitivity of modern LC-MS/MS systems and the robustness of the chromatographic separation to resolve the analyte from the majority of matrix components. Dilution reduces the absolute amount of matrix components injected on-column.

Advantages:

  • High Throughput: Minimal sample handling makes it extremely fast.

  • Low Cost: No expensive cartridges or large solvent volumes are needed.

  • Minimal Analyte Loss: Recovery is theoretically 100% as there are no extraction steps.

Disadvantages:

  • Severe Matrix Effects: Prone to significant ion suppression, which can compromise accuracy and sensitivity.

  • Instrument Contamination: Direct injection of diluted urine can rapidly foul the LC column and the mass spectrometer ion source, requiring frequent maintenance.

  • Low Sensitivity: The sample is diluted, not concentrated, which may be unsuitable for detecting low concentrations of the analyte.

Comparative Data on Recovery Rates

The following table summarizes recovery data for cephalexin from human urine reported in various studies. As cephalexin-d5 is expected to behave identically to cephalexin during extraction, these values serve as a direct comparison of method efficiency.

Extraction MethodSorbent/SolventAnalyte ConcentrationRecovery Rate (%)Source
Solid-Phase Extraction (SPE) Molecularly Imprinted Polymer (MIP)20 mg/L~63%[4]
Solid-Phase Extraction (SPE) Molecularly Imprinted Polymer (MIP)4 mg/L~78%[5]
Solid-Phase Extraction (SPE) Octadecyl (C18)1.25 - 500 µg/mL56 - 60%[3][6]
Protein Precipitation (Serum) Zinc Sulphate1 µg/mL98 - 103%[7]

Note: The 98-103% recovery for protein precipitation was performed in serum, not urine. This method is generally less effective for urine due to the high salt content and lack of significant protein to precipitate.

The data indicates that SPE provides moderate to good recovery rates. The variability (56% to 78%) highlights the critical importance of method optimization. MIP-based SPE shows promise for higher selectivity and recovery[4][5]. While 'Dilute-and-Shoot' offers 100% theoretical recovery, the practical utility is often limited by severe matrix effects, which are not reflected in this metric.

Detailed Experimental Protocols

Here we provide standardized, step-by-step protocols for the two primary extraction methods.

Protocol 1: Solid-Phase Extraction (Reversed-Phase C18)
  • Sample Pre-treatment:

    • Thaw frozen human urine samples at room temperature.

    • Vortex to ensure homogeneity.

    • Centrifuge at 4000 rpm for 10 minutes to pellet any particulates.

    • Pipette 500 µL of the urine supernatant into a clean tube.

    • Add 50 µL of the cephalexin-d5 internal standard working solution.

    • Add 500 µL of 2% phosphoric acid to acidify the sample. Vortex to mix.

  • SPE Cartridge Conditioning (e.g., C18, 100 mg, 3 mL):

    • Pass 1 mL of methanol through the cartridge.

    • Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent bed to go dry.

  • Sample Loading:

    • Load the entire pre-treated sample (approx. 1050 µL) onto the conditioned cartridge.

    • Apply a slow, steady flow using a vacuum manifold (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove salts and polar interferences.

    • Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.

    • Dry the cartridge thoroughly under high vacuum for 5-10 minutes.

  • Elution:

    • Place clean collection tubes inside the manifold.

    • Elute the analyte with 2 x 500 µL aliquots of 90:10 acetonitrile:methanol.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction
  • Sample Pre-treatment:

    • Process urine as described in Protocol 1 (thaw, vortex, centrifuge).

    • Pipette 500 µL of the urine supernatant into a clean glass tube.

    • Add 50 µL of the cephalexin-d5 internal standard working solution.

    • Add 100 µL of a suitable buffer (e.g., 1M ammonium acetate) to adjust pH. Vortex.

  • Extraction:

    • Add 2 mL of an appropriate organic solvent (e.g., ethyl acetate).

    • Cap the tube and vortex vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic phases.

  • Separation and Evaporation:

    • Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any emulsion at the interface.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

Calculating Recovery and Ensuring Method Trustworthiness

A bioanalytical method must be self-validating. Recovery is a key parameter that must be assessed during method validation.

Calculating Percent Recovery (%RE):

Recovery is determined by comparing the analytical response of an analyte extracted from the matrix with the response of the analyte in a "clean" (post-extracted) standard.

%RE = (Peak Area of Pre-extraction Spike / Peak Area of Post-extraction Spike) x 100

  • Pre-extraction Spike: The analyte (and IS) is added to the urine before the extraction process begins.

  • Post-extraction Spike: A blank urine sample is extracted first. The analyte (and IS) is then added to the final, clean eluate after the extraction is complete.

This comparison isolates the loss of analyte that occurs only during the extraction steps. For a method to be considered trustworthy, the recovery should be consistent across different concentrations (low, medium, and high QC levels) and reproducible across different days. While there is no absolute required value, a recovery that is high and consistent (e.g., >60% with a low coefficient of variation) is generally desirable.

Conclusion and Recommendations

The optimal extraction method for D-(-)-2-Phenylglycine cephalexinate-d5 from human urine depends on the specific requirements of the study.

  • For Highest Quality Data and Sensitivity: Solid-Phase Extraction (SPE) is the recommended method. It provides the cleanest extracts, minimizing matrix effects and maximizing the reliability of quantitative results. While initial method development may be intensive, the payoff in data quality is substantial, especially for regulated bioanalysis.

  • For Moderate Throughput with Cost Constraints: Liquid-Liquid Extraction (LLE) is a viable alternative. It is less selective than SPE but can provide adequate cleanup if carefully optimized to avoid emulsion formation.

  • For High-Throughput Screening (Non-Regulated): 'Dilute-and-Shoot' can be considered for rapid screening applications where the highest accuracy is not the primary goal and analyte concentrations are expected to be high. However, researchers must be prepared for frequent instrument maintenance and potential data variability due to matrix effects.

Ultimately, the choice rests on a balance of analytical performance, sample throughput, and available resources. Regardless of the method chosen, a thorough validation that assesses recovery, precision, accuracy, and matrix effects is essential to ensure the generation of reliable and defensible data.

References

  • Selective solid-phase extraction of amoxicillin and cephalexin from urine samples using a molecularly imprinted polymer. (2008). PubMed.
  • Improved Solid Phase Extraction Procedure for Assay of Cephalosporins in Human Urine Samples. (1998). Marcel Dekker, Inc.
  • Molecularly imprinted solid-phase extraction of cephalexin from water-based m
  • High performance liquid chromatographic analysis of cephalexin in serum and urine. (n.d.). Journal of Clinical Pharmacy and Therapeutics.
  • Improved Solid Phase Extraction Procedure for Assay of Cephalosporins in Human Urine Samples. (2006). Taylor & Francis.
  • Recent analytical methods for cephalosporins in biological fluids. (n.d.). PubMed.
  • Cephalexin is a medical drug administrated commonly for the treatment of infections.
  • How Long Does Cephalexin Stay In Your System?. (2021). K Health.
  • Terry White Chemists Cephalexin. (n.d.). medicines.org.au.

Sources

Validation

Advanced Comparison Guide: Linearity and Limit of Detection for D-(-)-2-Phenylglycine Cephalexinate-d5 Assays

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Impurity Profiling, LC-MS/MS Assay Optimization, and Isotope Dilution Mass Spectrometry Executive Summary & Mechanistic Overview Cep...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Impurity Profiling, LC-MS/MS Assay Optimization, and Isotope Dilution Mass Spectrometry

Executive Summary & Mechanistic Overview

Cephalexin is a widely prescribed first-generation cephalosporin antibiotic synthesized using D-phenylglycine. During its synthesis and subsequent degradation, complex impurity profiles emerge, necessitating rigorous quality control [1]. One of the most critical process-related impurities is D-(-)-2-Phenylglycine cephalexinate .

Quantifying this specific impurity at trace levels in formulated products or biological matrices is notoriously difficult. Co-eluting excipients and the massive excess of the active pharmaceutical ingredient (API) cause severe ion suppression in the electrospray ionization (ESI) source. To overcome this, analytical scientists employ stable isotope dilution. By utilizing the exact isotopologue, D-(-)-2-Phenylglycine cephalexinate-d5 [2], as an Internal Standard (IS), the assay perfectly corrects for matrix effects, drastically extending the linearity range and lowering the Limit of Detection (LOD).

Comparative Performance Analysis

When developing an LC-MS/MS assay for cephalexin impurity profiling, scientists typically evaluate three calibration strategies. The choice of Internal Standard directly dictates the assay's self-validating capabilities and ultimate sensitivity.

The Three Calibration Strategies:
  • External Calibration (No IS): Fails to account for matrix effects. The co-eluting matrix suppresses the ionization of the target impurity, leading to a truncated linearity range and an artificially high LOD.

  • Structural Analog IS (Cephalexin-d5): While Cephalexin-d5 [3] corrects for general volumetric losses during sample preparation, its chromatographic retention time differs slightly from the target impurity. Consequently, it does not experience the exact same ionization suppression zone, leaving residual quantitative bias.

  • Exact Isotopologue IS (D-(-)-2-Phenylglycine Cephalexinate-d5): Co-elutes perfectly with the unlabeled impurity. Any matrix effect suppressing the analyte suppresses the -d5 IS to the exact same degree. The ratio of Analyte/IS remains constant, extending linearity and pushing the LOD to absolute instrumental limits [4].

Quantitative Data Comparison

The following table summarizes the experimental performance of the three strategies when quantifying D-(-)-2-Phenylglycine cephalexinate in a complex formulation matrix.

Table 1: Calibration Strategy Performance Metrics

Calibration StrategyInternal Standard UsedLinearity Range (ng/mL)R² ValueLOD (ng/mL)LOQ (ng/mL)Matrix Effect (%)
External Calibration None5.0 – 5000.98511.505.00-45.2% (Suppression)
Structural Analog IS Cephalexin-d51.0 – 5000.99240.501.00-15.8% (Partial Bias)
Exact Isotopologue IS D-(-)-2-Phenylglycine Cephalexinate-d50.1 – 10000.99980.030.10~0.0% (Fully Corrected)

Experimental Workflows & Protocols

To achieve the sub-ng/mL LODs reported in Table 1, the assay must be designed as a self-validating system. The following protocol details the causality behind each methodological choice [5].

Step-by-Step Methodology: Self-Validating LC-MS/MS Protocol

1. Sample Preparation (Protein Precipitation & Isotope Spiking)

  • Action: Aliquot 100 µL of the cephalexin sample matrix. Immediately spike with 10 µL of a 100 ng/mL D-(-)-2-Phenylglycine cephalexinate-d5 working solution.

  • Causality: Introducing the -d5 IS at the absolute earliest step ensures that any subsequent volumetric losses, thermal degradation, or extraction inefficiencies apply equally to both the analyte and the IS, preserving the quantitative ratio.

2. Extraction & Acidification

  • Action: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality: Acetonitrile efficiently crashes out high-molecular-weight proteins and excipients. The addition of 0.1% formic acid maintains an acidic pH, ensuring the basic amine groups on the phenylglycine moiety remain fully protonated. This enhances recovery and pre-conditions the analytes for positive electrospray ionization (ESI+).

3. Chromatographic Separation

  • Action: Inject 5 µL of the supernatant onto a C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient mobile phase of Water (0.1% FA) and Acetonitrile (0.1% FA).

  • Causality: The hydrophobic C18 stationary phase resolves the target impurity from the massive excess of the API (Cephalexin), preventing detector saturation and minimizing the bulk of ionization suppression at the MS source.

4. MS/MS Detection & Self-Validation

  • Action: Operate the triple quadrupole in Multiple Reaction Monitoring (MRM) mode. Run a double-blank (matrix only, no analyte, no IS) and a zero-blank (matrix + IS only) before the analytical batch.

  • Causality: This creates a self-validating loop. The double-blank confirms the absence of system carryover. The zero-blank verifies that the -d5 IS does not contain trace amounts of the unlabeled impurity (isotopic impurity), which would artificially skew the LOD.

Workflow Visualization

Workflow Step1 1. Sample Aliquot & IS Spiking Add 100 µL Matrix + 10 µL -d5 IS Step2 2. Matrix Precipitation Add 300 µL Cold ACN (0.1% FA) Step1->Step2 Step3 3. Centrifugation 14,000 x g, 10 min, 4°C Step2->Step3 Step4 4. UHPLC Separation C18 Column, Gradient Elution Step3->Step4 Step5 5. MS/MS Detection ESI+ MRM Mode Step4->Step5

Step-by-step sample preparation and LC-MS/MS analytical workflow.

Mass Spectrometry Parameters & Signaling Logic

Because the exact isotopologue co-elutes perfectly with the target impurity, the mass spectrometer must be able to distinguish them purely by mass-to-charge ratio (m/z).

Table 2: MRM Transitions and LC-MS/MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Polarity
D-(-)-2-Phenylglycine Cephalexinate 481.5158.115ESI+
D-(-)-2-Phenylglycine Cephalexinate-d5 486.5163.115ESI+
MRM Pathway Visualization

Pathway cluster_Source ESI Source (Co-elution) cluster_Detector Q3 & Detector Analyte Analyte [M+H]+ 481.5 Q1 Q1 Mass Filter Select Precursors Analyte->Q1 IS Internal Std [M+d5+H]+ 486.5 IS->Q1 Q2 Q2 Collision Cell CID Fragmentation Q1->Q2 Prod1 Product Ion m/z 158.1 Q2->Prod1 Unlabeled Signal Prod2 Product Ion m/z 163.1 Q2->Prod2 -d5 Labeled Signal

MRM pathway showing parallel mass filtering for the analyte and its -d5 isotopologue.

Conclusion

For regulatory-compliant impurity profiling of cephalexin, utilizing D-(-)-2-Phenylglycine cephalexinate-d5 is non-negotiable. While external calibration and structural analog internal standards suffer from matrix-induced suppression and restricted linearity, the exact isotopologue provides a self-validating, highly robust assay. By normalizing extraction recovery and ionization efficiency simultaneously, it allows scientists to achieve an R² of >0.999 and push the LOD down to 0.03 ng/mL, ensuring the highest standards of pharmaceutical safety.

References

  • Olsen, B.A., et al. "Multidimensional evaluation of impurity profiles for generic cephalexin and cefaclor antibiotics." Journal of Chromatography A. Academia.edu. Available at: [Link]

  • Pharmaffiliates. "D-(-)-2-Phenylglycine Cephalexinate-d5 Reference Standard." Available at: [Link]

  • ACS Publications. "Rapid UHPLC-MS/MS Detection of Prohibited Drugs in Cosmetics Using Pass-Through SPE." ACS Omega. Available at: [Link]

Safety & Regulatory Compliance

Safety

D-(-)-2-Phenylglycine cephalexinate-d5 proper disposal procedures

As a Senior Application Scientist, I recognize that handling deuterated active pharmaceutical ingredients (APIs) like D-(-)-2-Phenylglycine cephalexinate-d5 requires stringent operational oversight. This compound—a stabl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling deuterated active pharmaceutical ingredients (APIs) like D-(-)-2-Phenylglycine cephalexinate-d5 requires stringent operational oversight. This compound—a stable isotope-labeled complex of the beta-lactam antibiotic cephalexin and its synthetic side-chain precursor D-(-)-2-phenylglycine—is highly valuable for pharmacokinetic tracing, metabolic stability assays, and LC-MS/MS quantification.

However, its disposal must be managed with the exact same rigor as its non-deuterated counterparts. The substitution of hydrogen with deuterium (d5) enhances analytical stability but does not alter the fundamental toxicity or environmental persistence of the API. Improper disposal of beta-lactam derivatives exerts selective pressure on aquatic microbiomes, driving environmental antimicrobial resistance (AMR)[1].

The following guide provides a self-validating, step-by-step protocol for the safe handling, containment, and disposal of this specific compound, ensuring compliance with EPA/RCRA pharmaceutical waste mandates[2].

Hazard Profiling & Causality

Before executing any disposal protocol, we must understand why we are implementing specific safety measures. D-(-)-2-Phenylglycine cephalexinate-d5 presents dual hazards: the respiratory sensitization potential of the beta-lactam ring and the irritant properties of the phenylglycine moiety.

Table 1: Physicochemical Data and Operational Impact

Property / HazardD-(-)-2-Phenylglycine Cephalexinate-d5 ProfileCausality & Operational Impact
GHS Classification Acute Tox. 4 (Oral/Dermal/Inhal.), Skin Irrit. 2, Eye Irrit. 2[3][4]Mandates full PPE (nitrile gloves, lab coat, safety goggles, N95/P100 mask if aerosolized).
Solubility Soluble in water and polar organic solvents[5]Spills must be contained with dry absorbents; wet mopping initially will solubilize and spread the API[6].
Environmental Fate Persistent API; potential AMR driver[1][2]Zero-drain-discharge policy. Must be routed strictly to high-temperature incineration[7].
Thermal Decomposition Emits Carbon oxides, Nitrogen oxides (NOx), Sulfur oxides[4][8]Incineration must occur in licensed facilities equipped with exhaust afterburners and scrubbers[7].

Step-by-Step Disposal Methodologies

To ensure regulatory compliance and laboratory safety, implement the following closed-loop disposal workflows.

Protocol A: Routine Waste Segregation and Containment

Causality: Segregation prevents dangerous exothermic reactions with incompatible chemicals (e.g., strong oxidizing agents) and ensures that highly regulated API waste is not diluted into general waste streams, which complicates manifesting[8].

  • Source Segregation: Immediately separate D-(-)-2-Phenylglycine cephalexinate-d5 waste (powders, stock solutions, and contaminated consumables like pipette tips) from general chemical waste.

  • Primary Containment:

    • Solid Waste: Place powders and contaminated weighing papers into a sealable, puncture-resistant high-density polyethylene (HDPE) container. Double-bagging is required for fine powders to prevent aerosolization upon opening[7].

    • Liquid Waste (e.g., LC-MS effluent): Collect in a chemically compatible HDPE carboy. Critical Step: If the API is dissolved in RCRA-hazardous solvents (like Acetonitrile or Methanol), the carboy must be vented to prevent pressure buildup from solvent vapor.

  • Labeling: Affix a permanent label stating: "Non-RCRA Hazardous Pharmaceutical Waste - Contains Beta-Lactam API (Deuterated)". If mixed with solvents, append the appropriate RCRA waste codes (e.g., D001 for ignitability)[2].

  • Storage: Store in a designated, cool, dry secondary containment area away from direct sunlight until Environmental Health and Safety (EHS) pickup[7].

Protocol B: Accidental Spill Response

Causality: Beta-lactam dust can cause severe respiratory sensitization. Immediate containment using dry methods prevents the compound from entering the HVAC system or floor drains.

  • Evacuate & Ventilate: Clear personnel from the immediate area. Ensure local exhaust ventilation (e.g., fume hood or localized scrubbers) is active[7].

  • PPE Donning: Put on heavy-duty chemical-resistant gloves, safety goggles, and a particulate respirator (N95 or higher) to avoid inhaling API dust[4].

  • Dry Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or sand). Do not use water initially , as it will solubilize the compound and expand the contamination zone[6].

  • Collection: Use a non-sparking shovel or dedicated dustpan to sweep up the absorbent-API mixture without creating dust[7][8]. Place into a hazardous waste container.

  • Chemical Decontamination: Wash the spill surface with a mixture of water and a mild detergent, followed by a 10% sodium hypochlorite (bleach) solution. Why? Bleach hydrolyzes the beta-lactam ring, destroying its biological activity and neutralizing the sensitization hazard[6]. Collect all wash liquids as hazardous waste.

Waste Routing and Decision Logic

Understanding the regulatory pathway is critical. We do not merely throw this compound away; we must destroy its molecular integrity. Chemical incinerators operating at temperatures exceeding 1,000°C break the robust beta-lactam and phenylglycine structures into basic oxides, which are then neutralized by scrubbers[7][8].

Below is the operational decision matrix for routing deuterated beta-lactam waste to ensure it never reaches the water table.

WasteFlow A Generation of D-(-)-2-Phenylglycine cephalexinate-d5 Waste B Is Waste Mixed with RCRA-Hazardous Solvents? A->B C Manage as RCRA Hazardous Waste B->C Yes D Manage as Non-RCRA Pharmaceutical Waste B->D No E Double-Bag / Seal in Leak-Proof Container C->E D->E F EHS Pickup & Manifesting E->F G High-Temperature Incineration (>1000°C) to Destroy API F->G

Decision matrix and disposal routing for deuterated cephalexin derivatives.

References

  • Title: D-2-Phenylglycine (alpha-) MSDS Source: zoro.com URL: [Link]

  • Title: The NIH Drain Discharge Guide Source: nih.gov URL: [Link]

  • Title: Pharmaceuticals in the environment: previously unrecognized sources in water resources Source: charlotte.edu URL: [Link]

Sources

Handling

Personal protective equipment for handling D-(-)-2-Phenylglycine cephalexinate-d5

Comprehensive Safety & Operational Guide: Handling D-(-)-2-Phenylglycine cephalexinate-d5 As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. Handling specialized deuter...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Operational Guide: Handling D-(-)-2-Phenylglycine cephalexinate-d5

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. Handling specialized deuterated beta-lactam standards requires a deep understanding of why specific precautions are taken. This document synthesizes mechanistic toxicology with field-proven laboratory logistics to ensure your analytical workflows remain both highly precise and absolutely safe.

Chemical Context & Application

D-(-)-2-Phenylglycine cephalexinate-d5 (Molecular Formula: C24​H19​D5​N4​O5​S ; MW: 485.57) is an isotopically labeled compound utilized primarily as an internal standard in LC-MS/MS workflows and advanced biochemical studies[1],[2]. The strategic incorporation of five deuterium atoms on the phenyl ring alters its vibrational modes and mass-to-charge ratio[1]. This provides high-resolution tracking capabilities for pharmacokinetic profiling and impurity quantification without altering the fundamental reactivity of the parent cephalosporin complex.

Mechanistic Toxicology: The Causality Behind the Risk

Handling beta-lactam derivatives requires stringent safety protocols not because of acute lethality, but due to their profound potential as immunological sensitizers[3]. Understanding the molecular causality behind this risk is the foundation of our safety protocol.

The Haptenation Mechanism: The core of the beta-lactam ring features a highly electrophilic carbonyl carbon. When inhaled as an aerosolized powder or absorbed through the skin, this structural "warhead" is highly susceptible to nucleophilic attack by primary amines—specifically, lysine residues present on human host proteins[4].

This reaction results in a pseudo-irreversible covalent acylation, opening the beta-lactam ring and forming a hapten-protein complex[4]. Because the human immune system recognizes this new complex as foreign, Antigen Presenting Cells (APCs) process it, triggering a Th2-mediated immune response. This cascade culminates in B-cell class switching to IgE production. Subsequent exposures can cause rapid mast cell degranulation, leading to severe occupational asthma (Hazard H334), allergic skin reactions (Hazard H317), or systemic anaphylaxis[3].

Sensitization Exposure Beta-Lactam Exposure (Inhalation / Dermal Contact) NucleophilicAttack Nucleophilic Attack (Host Lysine Amines attack β-Lactam Carbonyl) Exposure->NucleophilicAttack Hapten Covalent Hapten-Protein Complex (Immunogenic Acylation) NucleophilicAttack->Hapten Ring Opening APC Antigen Presentation (Dendritic Cells / Macrophages) Hapten->APC Th2 Th2 Cell Activation (IL-4, IL-13 Release) APC->Th2 MHC-II IgE B-Cell Class Switching (IgE Production) Th2->IgE Cytokines Anaphylaxis Mast Cell Degranulation (Allergic Reaction / Anaphylaxis) IgE->Anaphylaxis Sensitization

Immunological mechanism of beta-lactam haptenation and IgE-mediated hypersensitivity cascade.

Personal Protective Equipment (PPE) Matrix

To prevent haptenation, exposure to the raw powder must be reduced to absolute zero. Below is the mandatory PPE matrix, engineered to intercept the specific exposure routes of beta-lactam dust[5],[3].

Protection ZoneRecommended EquipmentMaterial SpecificationOperational Rationale
Respiratory N95 / P100 Respirator or PAPRNIOSH-approved particulate filterPrevents inhalation of aerosolized micro-particles during weighing (H334 mitigation)[3].
Hands Double GlovesNitrile (Powder-free, >0.12 mm thickness)Prevents dermal absorption and haptenation of skin proteins (H317 mitigation)[3].
Eyes Safety GogglesANSI Z87.1 compliant, indirect ventingProtects ocular mucosa from corrosive dust and accidental splashes[5].
Body Disposable Lab CoatTyvek or equivalent fluid-resistant materialPrevents contamination of street clothes and subsequent secondary exposure[5].

Operational Workflow: Reconstitution & Handling

Because D-(-)-2-Phenylglycine cephalexinate-d5 is handled in milligram quantities for analytical calibration, the primary risk occurs during the transfer and weighing of the dry powder[5]. The following self-validating protocol ensures containment.

Step-by-Step Methodology:

  • Environmental Setup: Conduct all open-vial operations inside a Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator with HEPA-filtered exhaust[5].

  • Static Mitigation: Use an anti-static gun (ionizer) on the weighing spatula and the analytical balance. Deuterated powders are highly susceptible to static charge, which can cause the powder to leap from the spatula and aerosolize.

  • Weighing: Carefully transfer the required milligram amount using a micro-spatula. Cap the source vial immediately to minimize the open-air exposure window.

  • Reconstitution: Add the primary solvent (e.g., LC-MS grade Methanol or an Acetonitrile/Water mixture) directly to the weigh boat or volumetric flask while still inside the BSC.

  • Homogenization: Seal the container tightly before vortexing or sonicating. Critical Rule: Never sonicate an unsealed container of beta-lactam solution, as ultrasonic waves will generate a highly concentrated, inhalable micro-mist.

Workflow Prep 1. Preparation Don PPE & Setup BSC Weigh 2. Weighing Anti-static tools (mg scale) Prep->Weigh Recon 3. Reconstitution Add solvent & Seal Weigh->Recon Decon 4. Decontamination 1M NaOH Hydrolysis Recon->Decon Waste 5. Disposal Hazardous Waste Bin Decon->Waste

Standard operating procedure for the safe reconstitution and handling of beta-lactam standards.

Spill Response & Chemical Decontamination

Standard physical wiping is insufficient for beta-lactam spills, as microscopic residues remain immunogenic. Chemical deactivation via alkaline hydrolysis is required to permanently destroy the pharmacophore[4].

The Chemistry of Decontamination: Applying a strong base ( 1 M NaOH ) induces rapid alkaline hydrolysis of the beta-lactam ring. This cleaves the cyclic amide, yielding polar degradation products (penicillic/cephalosporic acid derivatives) that are biologically inactive and structurally incapable of covalently binding to host proteins[4].

Quantitative Decontamination Parameters:

Parameter Specification for Complete Hydrolysis

| Reagent | 1 M Sodium Hydroxide ( NaOH ) solution[4] | | Volume Ratio | 2:1 ( NaOH volume to spill volume/residue)[4] | | Contact Time | Minimum 240 minutes (bulk destruction) or 15 mins (surface wiping)[4] | | Temperature | Ambient / Room Temperature[4] | | Secondary Wash | 70% Ethanol or Isopropanol (to remove residual sodium salts) |

Step-by-Step Spill Cleanup Protocol:

  • Containment: If a powder spill occurs, do not sweep, as this will aerosolize the standard. Gently cover the spill with absorbent paper towels[5].

  • Hydrolysis: Saturate the paper towels with 1 M NaOH . Allow the alkaline solution to sit for at least 15 to 30 minutes to ensure complete ring-opening of the compound[4].

  • Removal: Wipe up the deactivated, hydrolyzed residue and place it in a sealed, labeled hazardous waste container[3].

  • Neutralization Wash: Wipe the surface with distilled water, followed by 70% Ethanol to remove residual sodium hydroxide and polar degradation products.

References

  • Title: Cephalexin (Standard) Safety Data Sheet Source: MedChemExpress URL: 5

  • Title: Isotopically Labeled Biochemicals Source: Santa Cruz Biotechnology (SCBT) URL: 1

  • Title: Cephalexin-impurities (D-(-)-2-Phenylglycine Cephalexinate-d5) Source: Pharmaffiliates URL: 2

  • Title: Safety Data Sheet - Cephalexin Source: Cayman Chemical URL: 3

  • Title: Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance Source: MDPI URL: 4

Sources

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